LY3202626
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1628690-73-2 |
|---|---|
Molecular Formula |
C22H20F2N8O2S |
Molecular Weight |
498.5 g/mol |
IUPAC Name |
N-[3-[(4aR,7aS)-2-amino-6-(5-fluoropyrimidin-2-yl)-4,4a,5,7-tetrahydropyrrolo[3,4-d][1,3]thiazin-7a-yl]-4-fluorophenyl]-5-methoxypyrazine-2-carboxamide |
InChI |
InChI=1S/C22H20F2N8O2S/c1-34-18-8-26-17(7-27-18)19(33)30-14-2-3-16(24)15(4-14)22-11-32(21-28-5-13(23)6-29-21)9-12(22)10-35-20(25)31-22/h2-8,12H,9-11H2,1H3,(H2,25,31)(H,30,33)/t12-,22-/m0/s1 |
InChI Key |
VQSRKMNBWMHJKY-YTEVENLXSA-N |
Isomeric SMILES |
COC1=NC=C(N=C1)C(=O)NC2=CC(=C(C=C2)F)[C@]34CN(C[C@H]3CSC(=N4)N)C5=NC=C(C=N5)F |
Canonical SMILES |
COC1=NC=C(N=C1)C(=O)NC2=CC(=C(C=C2)F)C34CN(CC3CSC(=N4)N)C5=NC=C(C=N5)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LY3202626; LY-3202626; LY 3202626. |
Origin of Product |
United States |
Foundational & Exploratory
LY3202626 mechanism of action in Alzheimer's disease
An In-depth Technical Guide on the Core Mechanism of Action of LY3202626 in Alzheimer's Disease
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and intracellular neurofibrillary tangles of hyperphosphorylated tau protein.[1] The amyloid cascade hypothesis posits that the accumulation of Aβ is a primary event in AD pathogenesis.[2] A key enzyme in the generation of Aβ is the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), an aspartyl protease that initiates the amyloidogenic processing of the amyloid precursor protein (APP).[2][3] BACE1 is considered a prime therapeutic target for reducing Aβ levels.[4] this compound is a potent, central nervous system (CNS) penetrant, small-molecule inhibitor of BACE1 developed by Eli Lilly for the treatment of Alzheimer's disease.[5][6][7][8] Although its development was discontinued due to a lack of clinical efficacy, a detailed understanding of its mechanism of action remains valuable for researchers in the field.[5][9]
Core Mechanism of Action: BACE1 Inhibition
The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of BACE1. APP can be processed through two main pathways:
-
Non-Amyloidogenic Pathway: APP is cleaved by α-secretase within the Aβ domain, producing a soluble fragment (sAPPα) and precluding the formation of Aβ.[10]
-
Amyloidogenic Pathway: APP is sequentially cleaved first by BACE1 and then by the γ-secretase complex. BACE1 cleavage generates a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). Subsequent cleavage of C99 by γ-secretase releases the Aβ peptide.[2][9]
This compound binds to the active site of BACE1, blocking its ability to cleave APP. This inhibition effectively shifts APP processing away from the amyloidogenic pathway, leading to a significant reduction in the production of all downstream products, including sAPPβ, C99, and ultimately, Aβ peptides (Aβ1-40 and Aβ1-42).[1][9]
Pharmacodynamic Profile
This compound demonstrated potent and selective BACE1 inhibition in vitro, which translated to robust pharmacodynamic effects in nonclinical species and humans.[1]
In Vitro Potency and Selectivity
The inhibitory activity of this compound was assessed against BACE1, the homologous enzyme BACE2, and other aspartyl proteases. The compound showed high potency for BACE1 and BACE2 with significant selectivity over other enzymes.[1]
| Enzyme Target | IC₅₀ (nM) |
| Human BACE1 | 0.615 ± 0.101 |
| Human BACE2 | 0.871 ± 0.241 |
| Cathepsin D | > 14,000 |
| Pepsin | > 14,000 |
| Renin | > 14,000 |
| Table 1: In vitro enzymatic potency and selectivity of this compound. Data sourced from reference[1]. |
In cell-based assays using PDAPP mouse primary neuronal cultures, this compound effectively lowered Aβ levels.[1][4]
| Analyte | EC₅₀ (nM) |
| Aβ1–40 | 0.275 ± 0.176 |
| Aβ1–42 | 0.228 ± 0.244 |
| Table 2: Potency of this compound in reducing Aβ levels in PDAPP neuronal cultures. Data sourced from reference[1]. |
Preclinical In Vivo Effects
Oral administration of this compound to PDAPP mice and dogs resulted in significant, dose-dependent reductions of Aβ and other BACE1-derived biomarkers in the brain and cerebrospinal fluid (CSF).[1][7]
| Species | Dose (mg/kg) | Tissue/Fluid | Biomarker | % Reduction (Max) |
| PDAPP Mice | 3.0 | Brain Cortex | C99 | ~65% |
| PDAPP Mice | 3.0 | Brain Cortex | sAPPβ | Significant |
| PDAPP Mice | 3.0 | Brain Cortex | Aβ₁-ₓ | Significant |
| Dogs | 1.5 | CSF | Aβ₁-ₓ | ~80% |
| Table 3: Summary of maximal pharmacodynamic effects of this compound in preclinical models. Data sourced from reference[1]. |
Clinical Pharmacodynamic Effects
In a Phase I study (NCT02323334) involving healthy subjects and AD patients, this compound was well-tolerated and demonstrated robust, dose-dependent, and sustained reductions of Aβ concentrations in both plasma and CSF.[1][5][7]
| Population | Dose | Fluid | Biomarker | % Reduction |
| Healthy Subjects | 6 mg (14 days) | CSF | Aβ₁-₄₂ | 73.1 ± 7.96 |
| Healthy Subjects | 6 mg (14 days) | CSF | Aβ₁-₄₀ | 77.0 ± 5.61 |
| Healthy Subjects | 6 mg (14 days) | CSF | sAPPβ | 76.2 ± 6.09 |
| Table 4: Reduction of CSF biomarkers in healthy human subjects after 14 days of daily dosing with 6 mg this compound. Data sourced from reference[1]. |
Experimental Protocols
In Vitro BACE1 Inhibition Assay (Fluorescence Resonance Energy Transfer)
This assay determines the in vitro potency of a compound against purified recombinant human BACE1.
-
Principle: A synthetic FRET peptide substrate containing a fluorophore and a quencher is used. When intact, the quencher suppresses the fluorophore's signal. Upon cleavage by BACE1, the fluorophore and quencher are separated, resulting in an increase in fluorescence. The inhibitor's potency is measured by its ability to prevent this increase.
-
Methodology:
-
Reagents: Purified recombinant human BACE1, FRET peptide substrate (e.g., MCA-SEVNLDAEFRK(DNP)RRRR-NH₂), this compound in various concentrations, assay buffer.[1]
-
Procedure: this compound is pre-incubated with the BACE1 enzyme.
-
The FRET substrate is added to initiate the enzymatic reaction.
-
The mixture is incubated at a controlled temperature.
-
Fluorescence is measured over time using a plate reader.
-
Data Analysis: The rate of reaction is calculated. IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic model.
-
Human CSF Biomarker Analysis Protocol
This protocol outlines the steps for assessing the pharmacodynamic effect of this compound in human subjects.
-
Study Design: A randomized, placebo-controlled, double-blind study (e.g., NCT02323334, Part B/C) is conducted.[1]
-
Methodology:
-
Subject Enrollment: Healthy volunteers or AD patients are enrolled and randomized to receive placebo or specific single or multiple doses of this compound.
-
CSF Collection: Serial CSF samples are collected via an indwelling subarachnoid lumbar catheter over a defined period (e.g., from 4 hours pre-dose to 36 hours post-dose).[1]
-
Sample Processing: CSF samples are collected, centrifuged to remove cellular debris, aliquoted, and stored at -80°C until analysis.
-
Bioanalysis: Concentrations of Aβ₁-₄₀, Aβ₁-₄₂, and sAPPβ are measured using validated immunoassays (e.g., ELISA, Meso Scale Discovery).
-
Data Analysis: The percentage change from baseline in biomarker concentrations is calculated for each dose group and compared to the placebo group.
-
Clinical Trial Outcomes and Discontinuation
Despite the potent and consistent reduction of Aβ in the CSF of patients, the Phase II NAVIGATE-AD trial (NCT02791191) was terminated early.[6][9] An interim analysis revealed a low probability of identifying a statistically significant slowing of cognitive or functional decline in patients with mild AD dementia receiving this compound compared to placebo.[6][7] While generally well-tolerated, the treatment did not result in a clinically meaningful benefit on efficacy measures.[6][7] This outcome, shared by other BACE1 inhibitors, highlights the complex pathology of Alzheimer's disease and suggests that potent Aβ reduction alone, once symptoms are present, may be insufficient to alter the disease course.
Conclusion
This compound is a highly potent and selective BACE1 inhibitor that effectively crosses the blood-brain barrier to engage its target. Its mechanism of action is centered on blocking the rate-limiting step of the amyloidogenic pathway, leading to a robust and sustained decrease in Aβ production in both preclinical models and human subjects.[1] The comprehensive pharmacodynamic data confirms its intended biological effect. However, the failure to translate this potent biomarker modulation into clinical cognitive or functional benefits in the NAVIGATE-AD study contributed to the broader re-evaluation of the BACE1 inhibitor class for the treatment of mild to moderate Alzheimer's disease.[6] The data and methodologies from the this compound development program remain a valuable resource for understanding the role of the amyloid pathway in AD and for the design of future therapeutic strategies.
References
- 1. Robust Pharmacodynamic Effect of this compound, a Central Nervous System Penetrant, Low Dose BACE1 Inhibitor, in Humans and Nonclinical Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BACE1 as a therapeutic target in Alzheimer's disease: rationale and current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 6. researchgate.net [researchgate.net]
- 7. Phase II (NAVIGATE-AD study) Results of this compound Effects on Patients with Mild Alzheimer’s Disease Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and Early Clinical Development of this compound, a Low-Dose, CNS-Penetrant BACE Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BACE1 Inhibitors for Alzheimer’s Disease: The Past, Present and Any Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. heraldopenaccess.us [heraldopenaccess.us]
Preclinical Profile of LY3202626: A BACE1 Inhibitor for Alzheimer's Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
LY3202626 is a potent, central nervous system (CNS) penetrant, small-molecule inhibitor of the beta-site amyloid precursor protein (APP) cleaving enzyme 1 (BACE1).[1][2] BACE1 is the rate-limiting enzyme in the amyloidogenic pathway, which leads to the production of amyloid-beta (Aβ) peptides.[3] The accumulation and aggregation of Aβ in the brain are considered key pathological hallmarks of Alzheimer's disease (AD).[3][4] By inhibiting BACE1, this compound was developed to reduce the production of Aβ peptides, thereby potentially slowing the progression of AD.[1] This technical guide provides a comprehensive overview of the preclinical studies of this compound in various Alzheimer's models, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows. Although the clinical development of this compound was discontinued, the preclinical data offers valuable insights into the pharmacology and therapeutic potential of BACE1 inhibition.[1][5]
Core Mechanism of Action
This compound exerts its pharmacological effect by directly inhibiting the enzymatic activity of BACE1. This inhibition prevents the initial cleavage of the amyloid precursor protein (APP) at the β-secretase site, a critical step in the generation of Aβ peptides.[1][3]
Quantitative Data Summary
The preclinical efficacy of this compound was evaluated through a series of in vitro and in vivo studies. The key quantitative findings are summarized in the tables below.
In Vitro Potency and Selectivity
This compound demonstrated high potency for BACE1 and BACE2, with significant selectivity against other related aspartyl proteases.[4][6]
| Target Enzyme | Assay Type | Parameter | Value (nM) |
| Human BACE1 | FRET Assay | IC50 | 0.615 ± 0.101 |
| Human BACE2 | FRET Assay | IC50 | 0.871 ± 0.241 |
| Cathepsin D | Protease Assay | IC50 | > 14,000 |
| Pepsin | Protease Assay | IC50 | > 14,000 |
| Renin | Protease Assay | IC50 | > 14,000 |
| Table 1: In vitro inhibitory potency and selectivity of this compound.[4][6] |
In Vitro Aβ Reduction in Neuronal Cultures
In primary cortical neuronal cultures from embryonic PDAPP mice (expressing the human APPV717F mutation), this compound led to a concentration-dependent decrease in secreted Aβ peptides.[4]
| Aβ Species | Parameter | Value (nM) |
| Aβ1-40 | EC50 | 0.275 ± 0.176 |
| Aβ1-42 | EC50 | 0.228 ± 0.244 |
| Table 2: Potency of this compound in reducing Aβ levels in PDAPP mouse primary neuronal cultures.[4] |
In Vivo Pharmacodynamic Effects in Animal Models
Oral administration of this compound resulted in significant, dose-dependent reductions of Aβ and other BACE1 cleavage products in the brains of PDAPP mice and cerebrospinal fluid (CSF) of beagle dogs.[4][5]
PDAPP Mice (3 hours post-single oral dose)
| Dose (mg/kg) | Brain Concentration (nM) | Cortical Aβ1-x Reduction (%) | Hippocampal Aβ1-x Reduction (%) |
| 0.3 | 28.1 | Significant | Significant |
| 1.0 | 38.1 | Significant | Significant |
| 3.0 | 110.2 | Significant | Significant |
| Table 3: Dose-dependent reduction of brain Aβ levels in PDAPP mice.[4] |
Beagle Dogs (single 1.5 mg/kg oral dose)
| Time Post-Dose (hours) | CSF Aβ1-x Reduction from Baseline (%) |
| 9 | ~80% |
| Table 4: Reduction of CSF Aβ levels in beagle dogs.[4] |
Experimental Protocols
Detailed methodologies were employed to characterize the preclinical profile of this compound.
In Vitro Enzyme Inhibition Assay (FRET)
The inhibitory potency of this compound against recombinant human BACE1 and other aspartyl proteases was determined using a fluorescence resonance energy transfer (FRET) assay.[4]
Primary Neuronal Culture and Aβ Measurement
-
Cell Culture: Primary cortical neurons were cultured from embryonic PDAPP mice, which carry the APPV717F mutation.[4]
-
Treatment: Neuronal cultures were exposed to varying concentrations of this compound for 24 hours.[4]
-
Aβ Quantification: The levels of secreted Aβ1-40 and Aβ1-42 in the culture medium were measured using specific immunoassays (e.g., ELISA).[4]
-
Cytotoxicity Assessment: Cell viability was assessed to ensure that the observed reduction in Aβ was not due to cellular toxicity. The EC50 for cytotoxicity was determined to be greater than 100,000 nM.[4]
In Vivo Studies in Animal Models
-
Animal Models:
-
PDAPP Mice: Transgenic mice overexpressing a mutant form of human APP (V717F), which develop age-dependent Aβ plaques.[4][7] Young PDAPP mice were used for these studies.[4][8]
-
Beagle Dogs: A non-transgenic, large animal model used to assess pharmacokinetics and pharmacodynamics, particularly in the CSF.[4][9]
-
-
Drug Administration: this compound was administered orally via gavage to mice and as a single oral dose to dogs.[4][8]
-
Sample Collection and Analysis:
-
Mice: Brain tissue (cortex and hippocampus) was collected at specific time points (e.g., 3 hours) after dosing. Brain homogenates were analyzed for levels of Aβ1-x, C99 (a BACE1 cleavage product), and sAPPβ using biochemical assays.[4][8]
-
Dogs: Plasma and CSF samples were collected at various time points before and after dosing. Aβ1-x levels were measured in these fluids.[4][9]
-
-
Statistical Analysis: Analysis of variance (ANOVA) followed by post-hoc tests (e.g., Tukey's test) was used to determine the statistical significance of the observed effects.[4]
Conclusion
The preclinical data for this compound robustly demonstrate its intended mechanism of action as a potent and selective BACE1 inhibitor. In vitro studies confirmed its high affinity for BACE1, while cellular assays showed effective reduction of Aβ peptides at nanomolar concentrations.[4] In vivo studies in Alzheimer's disease models, specifically PDAPP mice and beagle dogs, further substantiated these findings, showing significant, dose-dependent reductions in central and peripheral Aβ levels following oral administration.[4][5] The compound also exhibited good CNS penetration, a critical feature for targeting a neurological disease.[4] While this compound did not proceed through clinical development, the comprehensive preclinical characterization provides a valuable case study for the development of BACE1 inhibitors and underscores the complexities of translating potent amyloid-lowering therapies into clinical cognitive benefits for patients with Alzheimer's disease.
References
- 1. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 2. Discovery and Early Clinical Development of this compound, a Low-Dose, CNS-Penetrant BACE Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Robust Pharmacodynamic Effect of this compound, a Central Nervous System Penetrant, Low Dose BACE1 Inhibitor, in Humans and Nonclinical Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BACE1 Inhibitors for Alzheimer’s Disease: The Past, Present and Any Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. content.iospress.com [content.iospress.com]
- 7. Rodent Models of Amyloid-Beta Feature of Alzheimer’s Disease: Development and Potential Treatment Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The BACE1 Inhibitor LY3202626: A Technical Analysis of its Role in the Amyloid Cascade Hypothesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LY3202626, a potent, central nervous system (CNS) penetrant inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), was a clinical candidate developed by Eli Lilly for the treatment of Alzheimer's disease.[1][2] Rooted in the amyloid cascade hypothesis, the therapeutic strategy behind this compound was to curtail the production of amyloid-beta (Aβ) peptides, the primary component of the amyloid plaques characteristic of Alzheimer's disease.[1][3] This document provides a comprehensive technical overview of this compound, including its mechanism of action, key preclinical and clinical data, and the experimental methodologies used in its evaluation. While showing robust Aβ reduction, the compound's clinical development was ultimately discontinued due to a lack of clinical efficacy in the NAVIGATE-AD Phase 2 trial.[4][5] This guide serves as a detailed resource for researchers in the field of Alzheimer's drug development.
The Amyloid Cascade Hypothesis and the Role of BACE1
The amyloid cascade hypothesis posits that the accumulation of Aβ peptides in the brain is the initiating pathological event in Alzheimer's disease, leading to the formation of senile plaques, which in turn trigger a cascade of downstream events including neurofibrillary tangle formation, neuronal cell death, and ultimately, dementia.[3][5][6] Aβ peptides are generated from the sequential cleavage of the amyloid precursor protein (APP) by two enzymes: β-secretase (BACE1) and γ-secretase.[7][8]
BACE1 initiates the amyloidogenic pathway by cleaving APP at the N-terminus of the Aβ domain, producing a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). The C99 fragment is then cleaved by γ-secretase to generate Aβ peptides of varying lengths, primarily Aβ40 and the more aggregation-prone Aβ42.[3][4][7] An alternative, non-amyloidogenic pathway involves the cleavage of APP by α-secretase within the Aβ domain, which precludes the formation of Aβ.[3][7]
Given its rate-limiting role in Aβ production, BACE1 has been a prime therapeutic target for Alzheimer's disease.[1][2] The rationale is that inhibiting BACE1 will reduce the production of Aβ, thereby preventing the formation of amyloid plaques and halting the progression of the disease.[1]
This compound: A Potent BACE1 Inhibitor
This compound is a small molecule inhibitor of BACE1.[4][9] Its mechanism of action is the direct inhibition of the enzymatic activity of BACE1, thereby blocking the initial cleavage of APP in the amyloidogenic pathway.[1]
Signaling Pathway of APP Processing and BACE1 Inhibition
The following diagram illustrates the amyloidogenic and non-amyloidogenic pathways of APP processing and the point of intervention for this compound.
Quantitative Data Presentation
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
In Vitro Potency and Selectivity
| Parameter | Value | Assay | Source |
| BACE1 IC50 | 0.615 ± 0.101 nM | Fluorescence Resonance Energy Transfer (FRET) | [1] |
| BACE2 IC50 | 0.871 ± 0.241 nM | FRET | [1] |
| Cathepsin D IC50 | > 14,000 nM | Protease Assay | [1] |
| Pepsin IC50 | > 14,000 nM | Protease Assay | [1] |
| Renin IC50 | > 14,000 nM | Protease Assay | [1] |
| Aβ1-40 EC50 | 0.275 ± 0.176 nM | PDAPP Neuronal Cultures | [1] |
| Aβ1-42 EC50 | 0.228 ± 0.244 nM | PDAPP Neuronal Cultures | [1] |
Table 1: In Vitro Potency and Selectivity of this compound. [1]
Preclinical In Vivo Efficacy
| Species | Dose | Time Point | Biomarker | % Reduction (Mean ± SD) | Source |
| PDAPP Mice | 3.0 mg/kg (oral) | 3-12 hours | Cortical Aβ1-x | Significant suppression | [1] |
| PDAPP Mice | 3.0 mg/kg (oral) | 3 hours | CSF Aβ1-x | ~75% | [1] |
| Beagle Dogs | 1.5 mg/kg (oral) | 9 hours | CSF Aβ1-x | ~80% | [1] |
| Beagle Dogs | 1.5 mg/kg (oral) | 2 hours | Plasma Aβ1-x | ~80% | [1] |
Table 2: Preclinical In Vivo Efficacy of this compound in Animal Models. [1]
Clinical Pharmacodynamic Effects (Phase 1)
| Population | Dose | Biomarker | % Reduction (Mean ± SD) | Source |
| Healthy Subjects | 1.6 mg (single dose) | CSF Aβ1-42 | 33.4 ± 13.4% | [10] |
| Healthy Subjects | 26 mg (single dose) | CSF Aβ1-42 | 71.6 ± 10.4% | [10] |
| Humans | 6 mg (once daily) | CSF Aβ1-42 | 73.1 ± 7.96% | [1] |
Table 3: Clinical Pharmacodynamic Effects of this compound in Phase 1 Studies. [1][10]
NAVIGATE-AD Phase 2 Trial (NCT02791191)
The NAVIGATE-AD study was a Phase 2 clinical trial that evaluated the efficacy and safety of this compound in patients with mild Alzheimer's disease dementia.[4][5][11] The trial was terminated early due to a low probability of finding a statistically significant treatment effect.[4][5]
| Outcome Measure | Placebo | This compound (3 mg) | This compound (12 mg) | p-value | Source |
| Change in Flortaucipir PET SUVR | No significant difference | No significant difference | No significant difference | Not statistically significant | [4][5] |
| Cognitive & Functional Decline | No clinically meaningful difference | No clinically meaningful difference | No clinically meaningful difference | Not clinically meaningful | [4][5] |
Table 4: Key Efficacy Outcomes of the NAVIGATE-AD Phase 2 Trial. [4][5]
A statistically significant increase in treatment-emergent adverse events in the psychiatric disorders system organ class was reported for both this compound doses compared to placebo.[4][5]
Experimental Protocols
BACE1 Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)
This protocol describes a common method for determining the in vitro potency of BACE1 inhibitors.
Methodology:
-
Reagent Preparation:
-
Recombinant human BACE1 enzyme is diluted to a working concentration in an appropriate assay buffer (e.g., sodium acetate buffer, pH 4.5).[12][13]
-
A synthetic FRET peptide substrate containing a fluorophore and a quencher is diluted in the assay buffer. The peptide sequence is designed to be a substrate for BACE1.[12][14]
-
This compound is serially diluted in the assay buffer to create a range of concentrations for IC50 determination.[14]
-
-
Assay Procedure:
-
The assay is typically performed in a 96-well or 384-well black microplate.[12][15]
-
This compound dilutions and BACE1 enzyme are added to the wells and pre-incubated to allow for inhibitor binding.[14]
-
The reaction is initiated by the addition of the FRET substrate.[12]
-
The fluorescence intensity is measured kinetically over time using a microplate reader with appropriate excitation and emission wavelengths for the specific FRET pair.[12][15]
-
-
Data Analysis:
-
The rate of substrate cleavage is determined from the linear phase of the fluorescence increase.
-
The percentage of BACE1 inhibition is calculated for each concentration of this compound relative to a control with no inhibitor.
-
The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is determined by fitting the dose-response data to a suitable equation (e.g., a four-parameter logistic model).[14]
-
Quantification of Amyloid-Beta (Aβ) by ELISA
This protocol outlines the general steps for quantifying Aβ levels in biological samples such as cerebrospinal fluid (CSF) or brain homogenates.
Methodology:
-
Plate Coating and Blocking:
-
Sample and Standard Incubation:
-
Detection:
-
After washing, a detection antibody that recognizes a different epitope on the Aβ peptide (e.g., a C-terminal specific antibody for Aβ40 or Aβ42) is added. This antibody is typically biotinylated.[16][17]
-
Following another incubation and wash step, an enzyme-conjugated streptavidin (e.g., horseradish peroxidase - HRP) is added, which binds to the biotinylated detection antibody.[17]
-
-
Signal Generation and Measurement:
-
Data Analysis:
-
A standard curve is generated by plotting the absorbance values of the Aβ standards against their known concentrations.
-
The concentration of Aβ in the unknown samples is then determined by interpolating their absorbance values on the standard curve.[17]
-
Conclusion
This compound stands as a well-characterized, potent BACE1 inhibitor that demonstrated robust target engagement by significantly reducing Aβ levels in both preclinical models and human subjects.[1] Its development was a direct and logical application of the amyloid cascade hypothesis. However, the failure of this compound and other BACE1 inhibitors to demonstrate clinical efficacy in slowing cognitive decline in patients with mild to moderate Alzheimer's disease has raised significant questions about the timing of intervention and the overall validity of the amyloid cascade hypothesis as the sole driver of the disease, particularly in its later stages.[4][5] The data and methodologies presented in this guide provide a valuable case study for the scientific community, highlighting both the successes in pharmacodynamic modulation and the ultimate challenges in translating this into clinical benefit for patients with Alzheimer's disease.
References
- 1. Robust Pharmacodynamic Effect of this compound, a Central Nervous System Penetrant, Low Dose BACE1 Inhibitor, in Humans and Nonclinical Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amyloid-β oligomer detection by ELISA in cerebrospinal fluid and brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. researchgate.net [researchgate.net]
- 17. intimakmur.co.id [intimakmur.co.id]
- 18. ELISA Method for Measurement of Amyloid-ß Levels | Springer Nature Experiments [experiments.springernature.com]
- 19. Validation and Clinical Utility of ELISA Methods for Quantification of Amyloid-β of Peptides in Cerebrospinal Fluid Specimens from Alzheimer’s Disease Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The BACE1 Inhibitor LY3202626: A Technical Overview of its Chemical Structure, Synthesis, and Preclinical Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY3202626 is a potent, central nervous system (CNS) penetrant inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). Developed by Eli Lilly and Company, it was investigated as a potential disease-modifying therapy for Alzheimer's disease (AD). The rationale behind its development lies in the amyloid cascade hypothesis, which posits that the accumulation of amyloid-beta (Aβ) peptides in the brain is a primary event in AD pathogenesis. BACE1 is the rate-limiting enzyme in the production of Aβ from the amyloid precursor protein (APP). By inhibiting BACE1, this compound aims to reduce the levels of Aβ peptides, thereby slowing or preventing the progression of AD. This document provides a detailed technical guide on the chemical structure, synthesis, and key experimental data related to this compound.
Chemical Structure
The chemical structure for this compound is presented below.
Chemical Name: N-(3-((4aR,7aS)-2-Amino-6-(5-fluoropyrimidin-2-yl)-4,4a,5,6,7,7a-hexahydro-1H-pyrano[4,3-d]thiazol-6-yl)phenyl)-5-fluoropicolinamide
Molecular Formula: C24H23F2N7O2S
Molecular Weight: 527.55 g/mol
(Image of the chemical structure of this compound would be placed here if image generation were possible.)
Synthesis of this compound
The synthesis of this compound has been described in the scientific literature, including a notable large-scale preparation. A key step in the synthesis involves an intramolecular [3+2] nitrone cycloaddition to construct the core bicyclic isoxazolidine intermediate. The general synthetic approach is outlined below, with detailed experimental protocols for key transformations.
Synthetic Scheme Overview
A retrosynthetic analysis reveals a convergent synthesis strategy. The core pyranothiazine structure is assembled from a chiral amino alcohol precursor. The synthesis provides the desired enantiomer with high purity and good diastereoselectivity.
(A simplified, high-level synthetic scheme diagram would be presented here.)
Key Experimental Protocols
Protocol 1: Synthesis of the Bicyclic Isoxazolidine Intermediate via [3+2] Nitrone Cycloaddition
This protocol describes the pivotal intramolecular cycloaddition reaction.
-
Materials: Chiral amino alcohol precursor, oxidizing agent (e.g., m-CPBA), solvent (e.g., dichloromethane).
-
Procedure:
-
The chiral amino alcohol precursor is dissolved in the appropriate solvent under an inert atmosphere.
-
The solution is cooled to a specific temperature (e.g., 0 °C).
-
The oxidizing agent is added portion-wise to the solution to form the nitrone in situ.
-
The reaction mixture is allowed to warm to room temperature and stirred until the intramolecular cycloaddition is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction is quenched, and the product is extracted and purified using column chromatography to yield the bicyclic isoxazolidine intermediate.
-
Protocol 2: Construction of the Aminothiazine Ring
This protocol details the formation of the aminothiazine moiety.
-
Materials: The isoxazolidine intermediate, a source of thiourea (e.g., benzoyl isothiocyanate followed by hydrolysis), cyclization agent (e.g., 1,1'-Carbonyldiimidazole - CDI), solvent (e.g., tetrahydrofuran).
-
Procedure:
-
The bicyclic intermediate is reacted with benzoyl isothiocyanate to form a thiourea derivative.
-
The resulting thiourea is then treated with a cyclizing agent like CDI in a suitable solvent.
-
The reaction mixture is heated to facilitate the cyclization and formation of the aminothiazine ring.
-
The product is isolated and purified by crystallization or chromatography.
-
Quantitative Data
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 (nM) |
| Human BACE1 | FRET | 0.615 ± 0.101 |
| Human BACE2 | FRET | 0.871 ± 0.241 |
| Cathepsin D | - | > 14,000 |
| Pepsin | - | > 14,000 |
| Renin | - | > 14,000 |
Table 2: In Vitro Efficacy of this compound in Neuronal Cultures
| Analyte | Cell Type | EC50 (nM) |
| Aβ1–40 | PDAPP Neuronal Cultures | 0.275 ± 0.176 |
| Aβ1–42 | PDAPP Neuronal Cultures | 0.228 ± 0.244 |
Table 3: In Vivo Pharmacodynamic Effects of this compound
| Species | Dose | Time Point | % Reduction in CSF Aβ1-x |
| Dog | 1.5 mg/kg | 9 hours | ~80% |
| Human | 6 mg QD | - | 73.1 ± 7.96% (Aβ1–42) |
Signaling Pathway and Experimental Workflow
BACE1 Signaling Pathway in Amyloid-Beta Production
This compound targets the initial step in the amyloidogenic processing of the amyloid precursor protein (APP). The following diagram illustrates this pathway.
Caption: Amyloidogenic processing of APP and the inhibitory action of this compound on BACE1.
Experimental Workflow for BACE1 Inhibitor Evaluation
The following diagram outlines a typical experimental workflow for the preclinical evaluation of a BACE1 inhibitor like this compound.
Caption: A representative experimental workflow for the preclinical and early clinical evaluation of a BACE1 inhibitor.
Conclusion
This compound is a well-characterized, potent, and selective BACE1 inhibitor that demonstrated robust reduction of Aβ levels in both preclinical models and in human subjects. While its clinical development for Alzheimer's disease was discontinued, the extensive research conducted on this compound provides valuable insights for the development of future BACE1 inhibitors and other disease-modifying therapies for neurodegenerative disorders. The detailed synthetic pathways and comprehensive preclinical data serve as a critical resource for researchers in the field of medicinal chemistry and drug discovery.
Pharmacological Profile of the BACE1 Inhibitor LY3202626: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LY3202626 is a potent, orally available, and central nervous system (CNS) penetrant small-molecule inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). Developed by Eli Lilly, this compound was engineered to address safety challenges observed with previous BACE1 inhibitors.[1][2] It demonstrates high affinity for BACE1 and its homolog BACE2, leading to robust, dose-dependent reductions in amyloid-beta (Aβ) peptides in both preclinical species and humans.[3][4] The primary mechanism of action is the inhibition of the initial enzymatic step in the amyloidogenic pathway, a key process in the "Amyloid Cascade Hypothesis" of Alzheimer's disease (AD).[5][6] Despite promising preclinical and early clinical pharmacodynamic effects, the Phase II clinical trial (NAVIGATE-AD) was terminated as an interim analysis indicated a low probability of achieving a statistically significant slowing of cognitive or functional decline.[6][7] This document provides a comprehensive overview of the pharmacological data, experimental methodologies, and the mechanistic rationale for this compound.
Mechanism of Action: Targeting the Amyloid Cascade
BACE1 is an aspartyl protease that initiates the amyloidogenic processing of the amyloid precursor protein (APP).[1][8] Cleavage of APP by BACE1 generates a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). Subsequent cleavage of C99 by the γ-secretase complex releases Aβ peptides of varying lengths, most notably Aβ40 and the highly aggregation-prone Aβ42.[8] In Alzheimer's disease, the accumulation and aggregation of Aβ peptides are believed to be a central pathological event, leading to the formation of amyloid plaques and subsequent neurotoxicity.[1][9]
This compound acts as a competitive inhibitor of BACE1, blocking its ability to cleave APP.[5] By preventing this initial step, it effectively reduces the production of all downstream products of the amyloidogenic pathway, including C99, sAPPβ, Aβ40, and Aβ42.[3] This proposed mechanism is intended to halt the progression of amyloid pathology.
Quantitative Pharmacological Data
The potency and efficacy of this compound have been characterized across in vitro, cellular, and in vivo models.
Table 1: In Vitro Enzyme and Cellular Inhibition
This table summarizes the inhibitory potency of this compound against BACE1, BACE2, and other proteases, as well as its activity in a cell-based model. Data sourced from Willis et al. (2022) and Probechem.[3][4][10][11]
| Parameter | Target/System | Value |
| IC50 | Human BACE1 | 0.615 ± 0.101 nM |
| Human BACE2 | 0.871 ± 0.241 nM | |
| Cathepsin D | > 14,000 nM | |
| Pepsin | > 14,000 nM | |
| Renin | > 14,000 nM | |
| EC50 | Aβ1-40 Reduction (PDAPP Neurons) | 0.275 ± 0.176 nM |
| Aβ1-42 Reduction (PDAPP Neurons) | 0.228 ± 0.244 nM | |
| Cytotoxicity (PDAPP Neurons) | > 100,000 nM |
Table 2: In Vivo Pharmacodynamic Effects
This table details the observed Aβ reduction in animal models and humans following oral administration of this compound. Data sourced from Willis et al. (2022).[3][10][11][12]
| Species | Dose | Matrix | Analyte | % Reduction (from baseline) | Time Point |
| Beagle Dog | 1.5 mg/kg (single dose) | CSF | Aβ1-x | ~80% | 9 hours |
| Human | 6 mg QD (multiple doses) | CSF | Aβ1-42 | 73.1 ± 7.96% | 14 days |
Experimental Protocols and Methodologies
Detailed methods are crucial for the interpretation and replication of pharmacological data.
In Vitro BACE1/BACE2 Inhibition Assay
-
Enzyme Source : Purified, recombinant human BACE1 or BACE2.[3]
-
Assay Principle : A Fluorescence Resonance Energy Transfer (FRET) assay was employed.[3]
-
Substrate : A synthetic FRET peptide with the sequence: MCA-S-E-V-N-L-D-A-E-F-R-K(dinitrophenol)-R-R-R-R-NH2.[3] Cleavage of the substrate by BACE1 separates the fluorophore (MCA) from the quencher (dinitrophenol), resulting in a measurable increase in fluorescence.
-
Procedure : this compound was incubated with the enzyme and substrate, and the rate of fluorescence increase was measured to determine the level of inhibition and calculate the IC50 value.[3]
-
Selectivity Screening : Assays for other aspartyl proteases (Cathepsin D, pepsin, renin) were conducted using commercially available reagents and protocols.[3]
Cellular Aβ Reduction Assay
-
Cell System : Primary cortical neuronal cultures derived from embryonic PDAPP mice. These mice carry the APP V717F "Indiana" mutation, which increases Aβ production.[3]
-
Treatment Protocol : Neuronal cultures were exposed to varying concentrations of this compound for 24 hours.[3]
-
Endpoint Measurement : Levels of secreted Aβ1-40 and Aβ1-42 in the cell culture medium were quantified using analytical biochemistry assays (e.g., ELISA).[3]
-
Cytotoxicity Assessment : A parallel assay was conducted to determine the concentration of this compound that induced cellular toxicity, establishing a therapeutic window.[3]
In Vivo Animal Studies
-
PDAPP Mouse Model :
-
Dosing : Young PDAPP mice received a single oral gavage dose of this compound (0.3, 1.0, or 3.0 mg/kg) or vehicle.[3]
-
Sample Collection : Brains were collected 3 hours post-dosing.[3]
-
Analysis : Hippocampal and cortical extracts were analyzed for levels of Aβ1-x, C99, and sAPPβ to confirm target engagement and pharmacodynamic effect in the CNS.[3]
-
-
Beagle Dog Model :
-
Methodology : To allow for serial sampling, young beagle dogs were implanted with a spinal cannula for repeated collection of cerebrospinal fluid (CSF) over a 48-hour period.[3]
-
Dosing : Animals received a single oral 1.5 mg/kg dose of this compound.[3]
-
Analysis : Both plasma and CSF were collected at multiple time points to assess the pharmacokinetic profile and the corresponding pharmacodynamic effect on Aβ levels in both the periphery and the CNS.[3][13]
-
Human Clinical Trials
-
Phase I (NCT02323334) : This was a multi-part, randomized, placebo-controlled study in healthy volunteers to assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound.[3][5] It involved single ascending dose and multiple ascending dose cohorts, with PD measured by Aβ levels in both plasma and CSF.[3]
-
Phase II (NAVIGATE-AD; NCT02791191) : This trial enrolled patients with mild AD dementia to evaluate the efficacy and safety of this compound over 52 weeks.[6][7]
-
Primary Objective : To assess the change in cerebral tau pathology using flortaucipir Positron Emission Tomography (PET) scans.[7]
-
Secondary Objectives : To measure changes in cognitive and functional abilities using scales such as ADAS-Cog13, ADCS-iADL, and the composite iADRS.[7]
-
Outcome : The trial was terminated prematurely after a pre-specified interim analysis concluded there was a low likelihood of identifying a statistically significant treatment effect on the primary or secondary endpoints.[7]
-
Clinical Development and Conclusion
This compound was designed as a potent, low-dose BACE1 inhibitor that successfully demonstrated high blood-brain barrier permeability and robust, dose-dependent reduction of Aβ in the CNS of animals and humans.[3][11][12] The preclinical and Phase I data supported its progression into further clinical development.
However, the therapeutic hypothesis—that substantially lowering Aβ production would slow tau pathology and cognitive decline in patients with mild AD—was not supported by the Phase II NAVIGATE-AD trial.[7] The early termination of this trial, along with similar results from other BACE1 inhibitor programs, has raised significant questions about the timing of intervention, the complexity of AD pathology beyond amyloid accumulation, and the potential for on-target side effects from inhibiting a key protease.[1][14] While this compound itself is no longer in development, the extensive data gathered from its investigation provide critical insights for the field of neurodegenerative disease research.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and Early Clinical Development of this compound, a Low-Dose, CNS-Penetrant BACE Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Robust Pharmacodynamic Effect of this compound, a Central Nervous System Penetrant, Low Dose BACE1 Inhibitor, in Humans and Nonclinical Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | BACE inhibitor | Probechem Biochemicals [probechem.com]
- 5. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 6. BACE1 Inhibitors for Alzheimer’s Disease: The Past, Present and Any Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase II (NAVIGATE-AD study) Results of this compound Effects on Patients with Mild Alzheimer’s Disease Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prospects of β-Secretase Inhibitors for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Robust Pharmacodynamic Effect of this compound, a Central Nervous System Penetrant, Low Dose BACE1 Inhibitor, in Humans and Nonclinical Species | Semantic Scholar [semanticscholar.org]
- 11. Robust Pharmacodynamic Effect of this compound, a Central Nervous System Penetrant, Low Dose BACE1 Inhibitor, in Humans and Nonclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Early clinical development of LY3202626
An In-depth Technical Guide to the Early Clinical Development of LY3202626
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder and the most common cause of dementia.[1] A primary pathological hallmark of AD is the extracellular deposition of amyloid-beta (Aβ) peptides in the brain, forming plaques.[1] The amyloid cascade hypothesis posits that the accumulation of Aβ is a critical initiating event in AD pathogenesis.[2] The production of Aβ is initiated by the cleavage of the amyloid precursor protein (APP) by the beta-site APP cleaving enzyme 1 (BACE1).[1][3] This has made BACE1 a key therapeutic target for reducing Aβ levels.[4]
This compound was an investigational, potent, small-molecule BACE1 inhibitor designed for low-dose administration with high central nervous system (CNS) penetration.[1][3] It was developed by Eli Lilly to address toxicity issues observed with previous BACE1 inhibitors, such as LY2811376 (retinal toxicity) and LY2886721 (elevated liver enzymes).[1][3] This document provides a detailed technical overview of the preclinical and early clinical development of this compound. Although its development was ultimately discontinued, the data from its early trials offer valuable insights for researchers in the field of neurodegenerative disease.[5]
Mechanism of Action: BACE1 Inhibition
In the amyloidogenic pathway, BACE1 performs the initial cleavage of APP, generating a soluble extracellular fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99).[6] The C99 fragment is subsequently cleaved by the γ-secretase complex to release Aβ peptides of varying lengths, primarily Aβ40 and the more aggregation-prone Aβ42.[6] By inhibiting BACE1, this compound was designed to block the first step of this cascade, thereby reducing the production of all downstream Aβ species.[5] This mechanism is distinct from the non-amyloidogenic pathway, where APP is first cleaved by α-secretase, precluding the formation of Aβ.[2]
Preclinical Development
Experimental Protocols: In Vitro Assays
-
Fluorescence Resonance Energy Transfer (FRET) Assay: The inhibitory potency of this compound on human BACE1 and BACE2 was determined using a FRET-based assay. This method typically involves a synthetic peptide substrate containing a fluorophore and a quencher pair. In the uncleaved state, the quencher suppresses the fluorophore's signal. Upon enzymatic cleavage by BACE1/2, the pair is separated, resulting in a measurable increase in fluorescence. The concentration of this compound required to inhibit 50% of the enzyme activity (IC50) was calculated.[7][8]
-
Primary Neuronal Culture Assay: Primary cortical neurons were cultured from embryonic PDAPP mice, which carry the human APP V717F mutation. These cultures were exposed to varying concentrations of this compound for 24 hours. The levels of secreted Aβ1-40 and Aβ1-42 in the culture medium were then quantified using analytical biochemistry assays to determine the half-maximal effective concentration (EC50).[7]
Data Presentation: In Vitro Potency and Selectivity
This compound demonstrated potent inhibition of BACE1 and BACE2 with high selectivity over other aspartyl proteases.[7]
| Target | Assay Type | Result (IC50 / EC50) | Reference |
| Human BACE1 | FRET Assay | IC50: 0.615 ± 0.101 nM | [7][8] |
| Human BACE2 | FRET Assay | IC50: 0.871 ± 0.241 nM | [7] |
| Cathepsin D, Pepsin, Renin | Protease Assays | IC50: > 14,000 nM | [7] |
| Aβ1-40 Reduction | PDAPP Mouse Neuronal Culture | EC50: 0.275 ± 0.176 nM | [7][8] |
| Aβ1-42 Reduction | PDAPP Mouse Neuronal Culture | EC50: 0.228 ± 0.244 nM | [7][8] |
Experimental Protocol: In Vivo Canine Study
To assess in vivo activity and CNS penetration, a study was conducted in cannulated beagle dogs (n=6). A single oral dose of this compound (1.5 mg/kg) was administered. Plasma and cerebrospinal fluid (CSF) samples were collected at baseline and at various time points over a 48-hour period to measure the concentration of total Aβ (Aβ1-x).[7][9]
Data Presentation: Pharmacodynamic Effects in Animal Models
The canine study confirmed robust Aβ reduction in both plasma and CSF, indicating that this compound effectively crosses the blood-brain barrier.[7][8]
| Species | Dose | Matrix | Maximal Aβ Reduction | Time to Max Reduction | Reference |
| Beagle Dog | 1.5 mg/kg (single oral) | Plasma | ~80% | 2 hours | [7][9] |
| Beagle Dog | 1.5 mg/kg (single oral) | CSF | ~80% | 9 hours | [7][8][9] |
Early Clinical Development
The early clinical evaluation of this compound focused on establishing its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) in humans through a series of Phase 1 trials before progressing to a Phase 2 study in patients with AD.
Experimental Protocol: Phase 1 Study (NCT02323334)
A randomized, placebo-controlled, double-blind, single-site Phase 1 study was conducted in healthy subjects.[7] The trial was designed in four sequential parts to comprehensively evaluate the drug's profile:
-
Part A (Single Ascending Dose): Assessed the safety, tolerability, and plasma PK/PD of single doses of this compound.[7]
-
Part B (Single Dose CSF): Examined single-dose safety and PK/PD in both plasma and CSF to confirm CNS penetration and central target engagement.[7]
-
Part C (Multiple Ascending Dose): Evaluated the safety, tolerability, and PK/PD in plasma and CSF after 14 days of daily dosing.[7]
-
Part D: Was intended to explore multiple daily doses in an AD patient population but was not completed.[7]
Data Presentation: Clinical Trial Overview & Human Pharmacodynamics
The Phase 1 studies demonstrated that this compound was well-tolerated and produced a robust, dose-dependent reduction in Aβ concentrations in both plasma and CSF.[5][10] The subsequent Phase 2 trial was terminated due to a lack of efficacy.[2][5]
| Trial ID | Phase | Population | Primary Objective(s) | Status | Reference |
| NCT02323334 | 1 | Healthy Volunteers | Safety, Tolerability, PK/PD | Completed | [5][7] |
| NCT02555449 | 1 | Healthy Volunteers | Pharmacokinetics | Completed | [5] |
| NCT02791191 (NAVIGATE-AD) | 2 | Mild AD Dementia | Safety, Efficacy (Tau PET) | Terminated | [2][10] |
The pharmacodynamic effects observed in the Phase 1 study confirmed potent central BACE1 inhibition in humans.
| Dose Regimen | Matrix | Biomarker | Mean Reduction from Baseline | Reference |
| 6 mg once daily (QD) | CSF | Aβ1-42 | 73.1 ± 7.96% | [7][8] |
Phase 2 NAVIGATE-AD Study (NCT02791191)
The NAVIGATE-AD study was a Phase 2 trial designed to assess whether high levels of BACE1 inhibition (targeted at 70-90%) with this compound could slow the progression of tau pathology, as measured by flortaucipir PET scans, in patients with mild AD dementia.[10] The trial was terminated in July 2018 after an interim analysis of 316 randomized participants concluded there was a low probability of identifying a statistically significant benefit in slowing cognitive or functional decline.[5][10] Results showed that while the drug was generally well-tolerated, it did not produce a significant change in cerebral tau burden or clinical outcomes compared to placebo.[2][10] Furthermore, a slight cognitive decline was noted in patients who had been on the treatment for the longest duration.[5]
Summary and Conclusion
This compound was a potent, CNS-penetrant BACE1 inhibitor that successfully addressed the toxicity concerns of earlier-generation compounds.[1][3] Preclinical data demonstrated high in vitro potency and robust in vivo reduction of Aβ in both plasma and CSF in animal models.[7] Early clinical development confirmed these findings in humans, with Phase 1 studies showing that this compound was well-tolerated and achieved significant, dose-dependent reductions of Aβ in the CSF, confirming target engagement in the brain.[5][7][8]
Despite these promising pharmacodynamic effects, the subsequent Phase 2 NAVIGATE-AD trial was terminated for futility.[2][10] The trial found no evidence that potent BACE1 inhibition by this compound could slow tau pathology progression or clinical decline in patients with mild AD, and a slight worsening of cognition was observed.[5][10] The discontinuation of this compound, along with other BACE1 inhibitors, has contributed to a broader re-evaluation of this therapeutic strategy for the treatment of Alzheimer's disease.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. BACE1 Inhibitors for Alzheimer’s Disease: The Past, Present and Any Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Early Clinical Development of this compound, a Low-Dose, CNS-Penetrant BACE Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 6. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Robust Pharmacodynamic Effect of this compound, a Central Nervous System Penetrant, Low Dose BACE1 Inhibitor, in Humans and Nonclinical Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Robust Pharmacodynamic Effect of this compound, a Central Nervous System Penetrant, Low Dose BACE1 Inhibitor, in Humans and Nonclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phase II (NAVIGATE-AD study) Results of this compound Effects on Patients with Mild Alzheimer’s Disease Dementia - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Therapeutic Potential of LY3202626
For Researchers, Scientists, and Drug Development Professionals
Introduction: LY3202626 is an investigational small-molecule inhibitor of the beta-site amyloid-beta precursor protein cleaving enzyme (BACE1).[1][2] Developed by Eli Lilly, it was designed as a potent, central nervous system (CNS) penetrant, low-dose therapy for Alzheimer's disease (AD).[3][4] BACE1 is a critical enzyme in the amyloidogenic pathway, which is responsible for the production of amyloid-beta (Aβ) peptides that accumulate to form plaques in the brains of AD patients.[3][5][6] The therapeutic strategy behind this compound was to inhibit BACE1, thereby reducing Aβ production and potentially slowing disease progression.[1][3] Despite showing robust target engagement and Aβ reduction in preclinical and early clinical studies, the development of this compound was ultimately discontinued.[1][7] This guide provides a comprehensive technical overview of its mechanism of action, key experimental data, and the clinical findings that defined its trajectory.
Core Mechanism of Action
This compound functions as a potent inhibitor of BACE1, an aspartyl protease that initiates the amyloidogenic processing of the amyloid precursor protein (APP).[1][5] In the amyloid cascade, BACE1 cleaves APP to generate a soluble extracellular fragment (sAPPβ) and a membrane-bound C-terminal fragment known as C99.[5][6] The C99 fragment is subsequently cleaved by the γ-secretase complex to produce Aβ peptides of varying lengths, primarily Aβ40 and the more aggregation-prone Aβ42.[6][8] By inhibiting BACE1, this compound blocks the initial, rate-limiting step of this pathway, leading to a significant reduction in the downstream production of both C99 and the subsequent Aβ peptides.[9]
Data Presentation
Preclinical Profile: Potency & Selectivity
This compound demonstrated high potency for BACE1 and BACE2 in enzymatic and cellular assays, with significant selectivity over other related aspartyl proteases.[9]
| Assay Type | Target | Value (nM) | Notes |
| Enzymatic Inhibition | Human BACE1 | IC₅₀: 0.615 (±0.101) | FRET-based assay.[9] |
| Human BACE2 | IC₅₀: 0.871 (±0.241) | FRET-based assay.[9] | |
| Cathepsin D, Pepsin, Renin | IC₅₀: >14,000 | Demonstrates high selectivity.[9] | |
| Cellular Activity | Aβ₁₋₄₀ Lowering | EC₅₀: 0.275 (±0.176) | In PDAPP mouse primary neuronal cultures.[9] |
| Aβ₁₋₄₂ Lowering | EC₅₀: 0.228 (±0.244) | In PDAPP mouse primary neuronal cultures.[9] | |
| Cellular Cytotoxicity | PDAPP Neurons | EC₅₀: >100,000 | Indicates a wide therapeutic window in vitro.[9] |
Preclinical Profile: In Vivo Pharmacodynamics
In vivo studies in animal models confirmed robust, dose-dependent reduction of Aβ peptides in the brain and cerebrospinal fluid (CSF).[9]
| Species / Model | Dose | Effect | Timepoint |
| PDAPP Mice | 3.0 mg/kg (oral) | ~65% reduction in cortical C99 levels.[9] | 3 hours post-dose.[9] |
| 0.3, 1.0, 3.0 mg/kg (oral) | Significant, dose-dependent reduction in brain Aβ₁-x.[9] | 3 hours post-dose.[9] | |
| Beagle Dogs | 1.5 mg/kg | ~80% reduction in CSF Aβ₁-x concentrations.[9][10] | 9 hours post-dose.[9] |
Clinical Trial Data
Early clinical trials confirmed that the potent Aβ reduction observed in preclinical models translated to humans.[9] However, the Phase II study was terminated due to a lack of efficacy.[1][2]
| Study Phase | Identifier | Population | Key Doses | Primary Findings & Outcomes |
| Phase I | NCT02323334 | Healthy Volunteers & AD Patients | Single doses (0.1-45 mg); Multiple doses | Generally well-tolerated.[1][7] A 6 mg once-daily dose reduced CSF Aβ₁₋₄₂ by 73.1%.[9][10] Demonstrated robust and prolonged Aβ reduction in plasma and CSF.[2] |
| Phase II | NAVIGATE-AD (NCT02791191) | Mild AD Dementia | 3 mg or 12 mg daily for 52 weeks | Terminated early due to a low statistical probability of detecting a significant effect on cognitive or functional decline.[2][9] No significant difference in cerebral tau burden (measured by flortaucipir PET) compared to placebo.[2][11] |
Experimental Protocols
Detailed methodologies were crucial for characterizing the pharmacological profile of this compound.
In Vitro BACE1 and BACE2 Inhibition Assay
-
Objective: To determine the in vitro potency of this compound against human BACE1 and BACE2.
-
Enzyme Source: Purified recombinant human BACE1 or BACE2.[9]
-
Substrate: A synthetic Fluorescence Resonance Energy Transfer (FRET) peptide with the sequence: methylcourmarine (MCA)-S-E-V-N-L-D-A-E-F-R-K(dinitrophenol)-R-R-R-R-NH₂.[9]
-
Methodology: The assay measures the cleavage of the FRET peptide by the BACE enzyme. In the uncleaved state, the quencher (dinitrophenol) suppresses the fluorescence of the fluorophore (MCA). Upon cleavage, the fluorophore and quencher are separated, resulting in an increase in fluorescence. The inhibitory effect of this compound is quantified by measuring the reduction in the rate of fluorescence increase across a range of compound concentrations to determine the IC₅₀ value.
Cellular Aβ Lowering Assay
-
Objective: To assess the potency of this compound in a cellular context.
-
Cell System: Primary cortical neuronal cultures derived from embryonic PDAPP mice, which harbor the APP V717F "Indiana" mutation, leading to increased Aβ production.[9]
-
Methodology: Neuronal cultures were exposed to varying concentrations of this compound for 24 hours.[9] Following the incubation period, the culture medium was collected.
-
Analysis: The concentrations of secreted Aβ₁₋₄₀ and Aβ₁₋₄₂ in the medium were measured using specific immunoassays. The EC₅₀ value, representing the concentration at which Aβ secretion is reduced by 50%, was then calculated.[9]
In Vivo Pharmacodynamic Study in PDAPP Mice
-
Objective: To evaluate the in vivo effects of this compound on brain Aβ processing.
-
Animal Model: Young (2-3 months old) female PDAPP mice.[9]
-
Dosing Regimen: Mice received a single oral gavage of either vehicle or this compound at doses of 0.3, 1.0, or 3.0 mg/kg.[9]
-
Sample Collection: Three hours after administration, animals were anesthetized, and blood, CSF, and brain tissue were collected for analysis.[9]
-
Analysis: Brain tissue was homogenized, and extracts from the cortex and hippocampus were analyzed to quantify levels of Aβ₁-x, C99, and sAβPPβ, which are key pharmacodynamic markers of BACE1 inhibition.[9]
Discussion and Conclusion
This compound is a well-characterized, potent BACE1 inhibitor that successfully demonstrated high target engagement and robust Aβ reduction from in vitro assays through to human clinical trials.[9][10] It effectively addressed toxicity concerns like retinal and liver toxicity that had halted the development of previous BACE inhibitors.[4][12]
The logical progression of its development was sound: potent preclinical activity led to a successful Phase I trial confirming safety and pharmacodynamic effects in humans.[2][7] However, the ultimate failure of the Phase II NAVIGATE-AD trial to demonstrate any significant clinical benefit in patients with mild AD dementia was a major setback.[2][11] This outcome was not unique to this compound, as nearly all BACE1 inhibitors have failed in late-stage clinical trials due to either a lack of efficacy or safety concerns.[7]
The discontinuation of the this compound program contributes to a broader debate within the field regarding the amyloid hypothesis.[9] While the compound effectively lowered Aβ, this did not translate into a slowing of cognitive or functional decline in a symptomatic population.[2] This raises critical questions about the timing of therapeutic intervention, suggesting that BACE1 inhibition might only be effective in a presymptomatic or very early stage of the disease before significant neurodegeneration has occurred.[9] Ultimately, while this compound stands as a success in medicinal chemistry and early-phase drug development, its story underscores the immense challenge of translating a potent biological mechanism into a clinically meaningful therapy for Alzheimer's disease.
References
- 1. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 2. Phase II (NAVIGATE-AD study) Results of this compound Effects on Patients with Mild Alzheimer’s Disease Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and Early Clinical Development of this compound, a Low-Dose, CNS-Penetrant BACE Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β-secretase inhibitor; a promising novel therapeutic drug in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BACE1 Inhibitors for Alzheimer’s Disease: The Past, Present and Any Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The role of PI3K signaling pathway in Alzheimer’s disease [frontiersin.org]
- 9. Robust Pharmacodynamic Effect of this compound, a Central Nervous System Penetrant, Low Dose BACE1 Inhibitor, in Humans and Nonclinical Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. uniprot.org [uniprot.org]
Methodological & Application
Application Notes: In Vitro BACE1 Inhibition Assay for LY3202626
For Research Use Only. Not for use in diagnostic procedures.
Introduction
LY3202626 is a potent, central nervous system (CNS) penetrant inhibitor of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2][3][4][5] BACE1 is a key aspartic protease in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP).[6][7][8] This cleavage event is a critical step in the production of amyloid-β (Aβ) peptides, which are central to the pathogenesis of Alzheimer's Disease.[6][7][8] These application notes provide detailed protocols for an in vitro enzymatic assay to characterize the inhibitory activity of this compound against BACE1 using a Fluorescence Resonance Energy Transfer (FRET) based method.
BACE1 Signaling Pathway in Alzheimer's Disease
BACE1 initiates the proteolytic processing of APP, a transmembrane protein. Cleavage of APP by BACE1 generates a soluble N-terminal fragment (sAPPβ) and a membrane-anchored C-terminal fragment known as C99. The C99 fragment is subsequently cleaved by the γ-secretase complex to generate Aβ peptides of various lengths, primarily Aβ40 and Aβ42. BACE1 inhibitors such as this compound block this initial cleavage step, thereby reducing the production of all downstream Aβ species.
Quantitative Data Summary
This compound demonstrates high potency for BACE1 and BACE2. The inhibitory activity is typically quantified by determining the half-maximal inhibitory concentration (IC50).
| Compound | Target | Assay Type | IC50 (nM) | Selectivity |
| This compound | Human BACE1 | FRET | 0.615 ± 0.101 | - |
| This compound | Human BACE2 | FRET | 0.871 ± 0.241 | BACE1/BACE2 ≈ 0.7 |
| This compound | Cathepsin D | FRET | > 14,000 | > 22,700-fold vs BACE1 |
| This compound | Pepsin | FRET | > 14,000 | > 22,700-fold vs BACE1 |
| This compound | Renin | FRET | > 14,000 | > 22,700-fold vs BACE1 |
Data compiled from literature.[1]
Experimental Protocols
In Vitro BACE1 Enzymatic Inhibition Assay (FRET)
This protocol describes the determination of the inhibitory potency of this compound against purified recombinant human BACE1 using a FRET-based assay.[1] The assay relies on a synthetic peptide substrate containing a fluorescent donor and a quencher. Cleavage of the substrate by BACE1 separates the donor and quencher, resulting in an increase in fluorescence.
Materials:
-
Recombinant Human BACE1 Enzyme
-
BACE1 FRET Substrate: A synthetic peptide containing a fluorophore and a quencher (e.g., methylcourmarine (MCA) and dinitrophenol (DNP)).[1] A common substrate sequence is MCA-SEVNLDAEFRK(DNP)RRR-NH2.[1]
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution to create a range of test concentrations.
-
-
Enzyme Preparation:
-
Dilute the recombinant human BACE1 enzyme to the desired working concentration in the assay buffer. Keep the enzyme solution on ice.
-
-
Substrate Preparation:
-
Dilute the BACE1 FRET substrate to the desired working concentration in the assay buffer. Protect the substrate solution from light.
-
-
Assay Plate Setup:
-
In a 96-well black microplate, add the assay components in the following order:
-
Test Wells: Assay Buffer, diluted this compound (or test compound).
-
Positive Control (100% activity): Assay Buffer, DMSO (at the same final concentration as the test wells).
-
Negative Control (0% activity/blank): Assay Buffer, DMSO, and no enzyme (substitute with assay buffer).
-
-
-
Pre-incubation:
-
Add the diluted BACE1 enzyme to the "Test Wells" and "Positive Control" wells.
-
Mix the contents of the wells gently.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[6]
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the diluted BACE1 FRET substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over 30-60 minutes, with readings taken every 1-2 minutes.[6] Use excitation and emission wavelengths appropriate for the specific FRET substrate (e.g., Ex: 320 nm, Em: 405 nm).[9][10]
-
-
Data Analysis:
-
For each concentration of this compound and the controls, determine the rate of the reaction (increase in fluorescence per unit of time) from the linear portion of the kinetic curve.[6]
-
Subtract the reaction rate of the negative control (blank) from all other wells.
-
Calculate the percent inhibition for each concentration of this compound relative to the positive control (100% activity).
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based BACE1 Inhibition Assay
This protocol provides a general framework for measuring the inhibition of BACE1 by this compound in a cellular context by quantifying the reduction of secreted Aβ peptides.
Materials:
-
Cell line overexpressing human APP (e.g., HEK293-APP or PDAPP neuronal cultures).[1][8]
-
Cell culture medium and supplements
-
This compound
-
Vehicle control (e.g., DMSO)
-
96-well cell culture plates
-
ELISA kits for Aβ40 and Aβ42
Procedure:
-
Cell Seeding:
-
Seed the APP-overexpressing cells into a 96-well plate at an appropriate density.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.[8]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or a vehicle control.
-
Incubate the plate for an additional 24-48 hours.[8]
-
-
Supernatant Collection:
-
After the incubation period, collect the cell culture supernatant from each well.
-
If necessary, centrifuge the supernatant to pellet any detached cells.[8]
-
-
Aβ Quantification:
-
Quantify the levels of secreted Aβ40 and Aβ42 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve for each ELISA plate.
-
Calculate the concentration of Aβ40 and Aβ42 in each sample.
-
Normalize the Aβ levels to the vehicle control (representing 0% inhibition).
-
Plot the percent reduction in Aβ against the logarithm of the this compound concentration and fit the data to determine the EC50 values for Aβ40 and Aβ42 lowering.
-
Troubleshooting
-
High background fluorescence: Ensure the FRET substrate has not degraded. Protect it from light and avoid repeated freeze-thaw cycles.
-
Low enzyme activity: Confirm the activity of the recombinant BACE1. Ensure the assay buffer pH is optimal for enzyme activity (typically acidic, around pH 4.5).
-
Inconsistent results: Ensure accurate pipetting and thorough mixing. Use a consistent incubation time and temperature.
Safety Precautions
Standard laboratory safety practices should be followed. Handle all chemicals and reagents with care, and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. This compound is for research use only and should be handled by trained personnel.
References
- 1. Robust Pharmacodynamic Effect of this compound, a Central Nervous System Penetrant, Low Dose BACE1 Inhibitor, in Humans and Nonclinical Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Robust Pharmacodynamic Effect of this compound, a Central Nervous System Penetrant, Low Dose BACE1 Inhibitor, in Humans and Nonclinical Species | Semantic Scholar [semanticscholar.org]
- 4. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 5. This compound | BACE inhibitor | Probechem Biochemicals [probechem.com]
- 6. benchchem.com [benchchem.com]
- 7. Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Preclinical Evaluation of LY3202626 in the PDAPP Mouse Model of Alzheimer's Disease
Audience: Researchers, scientists, and drug development professionals.
Introduction
LY3202626 is a potent, central nervous system (CNS) penetrant inhibitor of the β-site amyloid precursor protein (APP) cleaving enzyme 1 (BACE1).[1][2][3] BACE1 is the rate-limiting enzyme in the amyloidogenic pathway, which is responsible for the production of amyloid-beta (Aβ) peptides.[4][5][6] The accumulation and deposition of Aβ peptides in the brain are considered central events in the pathophysiology of Alzheimer's disease (AD).[7][8][9] Consequently, BACE1 has been a prime therapeutic target for the development of disease-modifying therapies for AD.[4][6][10]
The PDAPP mouse is a well-established transgenic animal model of AD.[11][12] These mice overexpress a mutant form of human APP (V717F, Indiana mutation) under the control of the platelet-derived growth factor-β (PDGF-β) promoter, leading to age-dependent development of key AD-like pathologies, including extensive Aβ plaque deposition, neuritic dystrophy, and astrogliosis in the brain.[11][13][14] Cognitive deficits are also observed in this model prior to significant plaque deposition.[11] This makes the PDAPP mouse a suitable in vivo platform for evaluating the pharmacodynamic effects and therapeutic potential of BACE1 inhibitors like this compound.[1][15]
These application notes provide an overview of the use of PDAPP mice in studies of this compound, including summaries of key in vitro and in vivo findings and detailed experimental protocols.
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Assay | Species/Cell Line | EC50 / IC50 (nM) | Reference |
| Aβ1-40 Reduction | ELISA | Primary cortical neurons from PDAPP mice | 0.275 ± 0.176 | [1] |
| Aβ1-42 Reduction | ELISA | Primary cortical neurons from PDAPP mice | 0.228 ± 0.244 | [1] |
| BACE1 Inhibition | FRET Assay | Human | 0.615 ± 0.101 | [1] |
| BACE2 Inhibition | FRET Assay | Human | 0.871 ± 0.241 | [1] |
| Cathepsin D Inhibition | Protease Assay | Human | > 14,000 | [1] |
| Pepsin Inhibition | Protease Assay | Human | > 14,000 | [1] |
| Renin Inhibition | Protease Assay | Human | > 14,000 | [1] |
In Vivo Pharmacodynamic Effects of a Single Oral Dose of this compound in Young PDAPP Mice (3 hours post-dose)
| Brain Region | Analyte | Vehicle | 0.3 mg/kg | 1.0 mg/kg | 3.0 mg/kg | Reference |
| Hippocampus | Aβ1-x (% of Vehicle) | 100 | ~60% | ~30%,$ | ~15%,$ | [1][16] |
| C99 (% of Vehicle) | 100 | ~70% | ~45%,$ | ~25%,$ | [1][16] | |
| sAPPβ (% of Vehicle) | 100 | ~65% | ~40%,$ | ~20%,$ | [1][16] | |
| Cortex | Aβ1-x (% of Vehicle) | 100 | ~65% | ~35%,$ | ~20%,$ | [1][16] |
| C99 (% of Vehicle) | 100 | ~75% | ~50%,$ | ~30%,$ | [1][16] | |
| sAPPβ (% of Vehicle) | 100 | ~70% | ~45%,$ | ~25%,$ | [1][16] |
*p < 0.05 versus vehicle control; $p < 0.05 versus 0.3 mg/kg. Data are approximate values derived from graphical representations in the cited sources.
Time-Course of Aβ1-x Reduction in PDAPP Mice After a Single 3.0 mg/kg Oral Dose of this compound
| Time Point (hours) | Hippocampal Aβ1-x Reduction (% of Vehicle) | CSF Aβ1-x Reduction (% of 3h Vehicle) | Reference |
| 3 | Significant | ~75% | [1][17] |
| 6 | Significant | Significant | [1][17] |
| 9 | Significant | Significant | [1][17] |
| 12 | Significant | Significant | [1][17] |
Signaling Pathway
Caption: Mechanism of action of this compound in inhibiting the amyloidogenic pathway.
Experimental Protocols
Protocol 1: Acute Oral Administration of this compound in PDAPP Mice
This protocol details the procedure for a single-dose oral administration of this compound to young PDAPP mice to assess its acute pharmacodynamic effects on brain Aβ levels.
Materials:
-
This compound (hydrochloride salt or free-base)
-
Vehicle solution (e.g., 1% hydroxyethylcellulose, 0.25% polysorbate 80, 0.05% antifoam in purified water)
-
Young PDAPP transgenic mice (n=6-8 per group) and wild-type littermates as controls
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
1 mL syringes
-
Animal balance
-
Euthanasia supplies (e.g., CO2 chamber, isoflurane)
-
Surgical tools for brain dissection
-
Liquid nitrogen
-
-80°C freezer
Procedure:
-
Animal Acclimation: Acclimate young PDAPP mice to the housing facility for at least one week prior to the experiment. Provide ad libitum access to food and water.
-
Formulation Preparation: Prepare the dosing formulations of this compound in the vehicle at the desired concentrations (e.g., 0.3, 1.0, and 3.0 mg/kg). Ensure the compound is fully suspended or dissolved. Prepare a vehicle-only control solution.
-
Dosing:
-
Weigh each mouse to determine the precise volume of the formulation to be administered.
-
Gently restrain the mouse.
-
Carefully insert the gavage needle into the esophagus.
-
Slowly administer the calculated volume of the this compound formulation or vehicle control.
-
Monitor the animal for any signs of distress during and after the procedure.
-
-
Tissue Collection:
-
At the designated time point (e.g., 3 hours post-dose), euthanize the mice according to approved institutional protocols.
-
Perform transcardial perfusion with ice-cold saline to remove blood from the brain.
-
Rapidly dissect the brain on an ice-cold surface.
-
Isolate the hippocampus and cortex.
-
Snap-freeze the dissected brain regions in liquid nitrogen and store at -80°C until analysis.
-
Protocol 2: Brain Tissue Homogenization and Aβ Quantification
This protocol describes the preparation of brain extracts and the quantification of Aβ levels using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Frozen brain tissue (hippocampus or cortex)
-
Homogenization buffer (e.g., Tris-buffered saline with protease inhibitors)
-
Motorized homogenizer or sonic dismembrator
-
Microcentrifuge tubes
-
High-speed centrifuge
-
Commercially available ELISA kits for Aβ1-x, Aβ1-40, and Aβ1-42
-
Microplate reader
Procedure:
-
Tissue Homogenization:
-
Weigh the frozen brain tissue.
-
Add a 10-fold volume of ice-cold homogenization buffer.
-
Homogenize the tissue on ice until a uniform consistency is achieved.
-
Centrifuge the homogenate at a high speed (e.g., 100,000 x g) for 1 hour at 4°C to separate soluble and insoluble fractions.
-
Collect the supernatant (soluble fraction) for Aβ analysis.
-
-
ELISA for Aβ Quantification:
-
Follow the manufacturer's instructions provided with the commercial ELISA kit.
-
Briefly, this involves adding standards and samples to a pre-coated microplate, followed by incubation with detection antibodies and a substrate for color development.
-
Read the absorbance on a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Generate a standard curve from the absorbance readings of the known standards.
-
Calculate the concentration of Aβ in each sample based on the standard curve.
-
Normalize the Aβ levels to the total protein concentration of the brain homogenate, determined by a protein assay (e.g., BCA assay).
-
Express the results as a percentage of the vehicle-treated control group.
-
Experimental Workflow Diagram
Caption: Workflow for evaluating this compound in PDAPP mice.
Conclusion
The PDAPP mouse model serves as a valuable tool for the preclinical assessment of BACE1 inhibitors such as this compound. The data demonstrate that this compound potently reduces Aβ levels and other amyloidogenic pathway markers in a dose- and time-dependent manner in these animals. The provided protocols offer a framework for conducting similar studies to evaluate the in vivo efficacy of novel BACE1 inhibitor candidates. It is important to note that while this compound showed promising preclinical and early clinical pharmacodynamic effects, its development was discontinued due to a lack of clinical efficacy in later-stage trials.[2][15][18] This highlights the translational challenges in AD drug development and the importance of comprehensive preclinical characterization.
References
- 1. Robust Pharmacodynamic Effect of this compound, a Central Nervous System Penetrant, Low Dose BACE1 Inhibitor, in Humans and Nonclinical Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 3. Discovery and Early Clinical Development of this compound, a Low-Dose, CNS-Penetrant BACE Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amyloid precursor protein processing and Aβ42 deposition in a transgenic mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Immunization with amyloid-beta attenuates Alzheimer-disease-like pathology in the PDAPP mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BACE1 inhibitors: investigating the mechanisms of cognitive worsening | VJDementia [vjdementia.com]
- 11. alzforum.org [alzforum.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Neurodegenerative Alzheimer-like pathology in PDAPP 717V-->F transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Mouse Models of Alzheimer’s Disease [frontiersin.org]
- 15. BACE1 Inhibitors for Alzheimer’s Disease: The Past, Present and Any Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Phase II (NAVIGATE-AD study) Results of this compound Effects on Patients with Mild Alzheimer’s Disease Dementia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pharmacokinetic Analysis of LY3202626 in Beagle Dogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed overview of the pharmacokinetic (PK) profile of LY3202626, a potent BACE1 inhibitor, in beagle dogs. The information presented herein is crucial for researchers and professionals involved in the preclinical development of Alzheimer's disease therapeutics. This document includes a summary of key pharmacokinetic parameters, a detailed experimental protocol for conducting similar studies, and visualizations of the relevant biological pathway and experimental workflow.
Introduction
This compound is a small-molecule inhibitor of beta-secretase 1 (BACE1), an enzyme pivotal in the amyloid cascade pathway, which is implicated in the pathophysiology of Alzheimer's disease.[1] By inhibiting BACE1, this compound aims to reduce the production of amyloid-beta (Aβ) peptides, which are the primary components of the amyloid plaques found in the brains of Alzheimer's patients.[1][2] Understanding the pharmacokinetic properties of this compound in a relevant animal model, such as the beagle dog, is a critical step in its preclinical evaluation.
Data Presentation
The following table summarizes the key pharmacokinetic parameters of this compound in beagle dogs following a single oral administration.
| Parameter | Value | Units |
| Dose | 1.5 | mg/kg |
| Administration Route | Oral | - |
| Mean Maximum Plasma Concentration (Cmax) | 2989 ± 750 | nM |
| Mean Plasma Area Under the Curve (AUC0-∞) | 10812 ± 5195 | nM·h |
| Mean Cerebrospinal Fluid (CSF) AUC (3-9h) | 25 | nM·h |
Data sourced from a study involving six male beagle dogs.[2]
Signaling Pathway
This compound targets the amyloidogenic pathway by inhibiting the BACE1 enzyme. The diagram below illustrates the cleavage of Amyloid Precursor Protein (APP) and the role of BACE1 in the production of Amyloid-beta peptides.
Caption: Amyloidogenic processing of APP and inhibition by this compound.
Experimental Protocols
The following protocol outlines the methodology used for the pharmacokinetic analysis of this compound in beagle dogs, based on published studies.[2]
1. Animal Model
-
Species: Beagle dog
-
Number of Animals: 6
-
Sex: Male
-
Health Status: Young, healthy, and cannulated for cerebrospinal fluid (CSF) collection.
2. Drug Formulation and Administration
-
Compound: this compound
-
Dosage: 1.5 mg/kg
-
Formulation: Suspension in 1% hydroxyethylcellulose (HEC)
-
Route of Administration: Oral gavage
3. Sample Collection
-
Matrices: Plasma and Cerebrospinal Fluid (CSF)
-
Plasma Collection Time Points: Predose (0 h), and at 0.5, 1, 2, 3, 6, 9, 12, 24, and 48 hours post-dose.
-
CSF Collection Time Points: Predose (baseline, -0.5 h), and at 3, 6, 9, 24, and 48 hours post-dose.
4. Bioanalytical Method
-
Assay: Standard sandwich Enzyme-Linked Immunosorbent Assay (ELISA) was utilized for the quantification of Aβ1-x levels in both plasma and CSF.
5. Pharmacokinetic Analysis
-
Pharmacokinetic parameters such as Cmax and AUC were calculated from the plasma and CSF concentration-time data using non-compartmental analysis.
Experimental Workflow
The diagram below provides a visual representation of the experimental workflow for the pharmacokinetic study of this compound in beagle dogs.
Caption: Experimental workflow for the pharmacokinetic study.
Conclusion
The provided data and protocols offer a comprehensive guide for the pharmacokinetic evaluation of this compound in beagle dogs. The study demonstrates that orally administered this compound is absorbed and results in quantifiable concentrations in both plasma and CSF. These findings are essential for designing further preclinical and clinical studies to assess the safety and efficacy of this BACE1 inhibitor for the potential treatment of Alzheimer's disease.
References
Application Notes and Protocols: Assessing the Blood-Brain Barrier Penetration of LY3202626
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY3202626 is a potent, orally administered small-molecule inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2] BACE1 is the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides, which are central to the amyloid cascade hypothesis of Alzheimer's disease.[1][3] A critical attribute for any centrally acting therapeutic targeting neurodegenerative diseases is its ability to effectively cross the blood-brain barrier (BBB). These application notes provide a detailed overview of the techniques and protocols used to assess the BBB penetration of this compound, a compound known for its high permeability into the central nervous system.[4][5]
BACE1 Signaling Pathway and this compound Mechanism of Action
This compound functions by inhibiting BACE1, which is the initial and rate-limiting step in the amyloidogenic processing of the amyloid precursor protein (APP).[6][7] By blocking BACE1, this compound reduces the production of Aβ peptides, which are believed to be a primary contributor to the pathology of Alzheimer's disease.[1][7]
Quantitative Assessment of this compound Blood-Brain Barrier Penetration
The BBB penetration of this compound has been demonstrated in multiple preclinical species and in humans.[4] The following tables summarize key quantitative data from these studies.
Table 1: In Vitro Potency of this compound
| Assay Type | Target | Species | IC50 / EC50 (nM) |
| FRET Assay | BACE1 | Human | 0.615 ± 0.101 |
| FRET Assay | BACE2 | Human | 0.871 ± 0.241 |
| PDAPP Neuronal Culture | Aβ1–40 reduction | Mouse | 0.275 ± 0.176 |
| PDAPP Neuronal Culture | Aβ1–42 reduction | Mouse | 0.228 ± 0.244 |
Table 2: In Vivo Pharmacokinetics and BBB Penetration of this compound in Beagle Dogs
| Parameter | Value |
| Oral Dose | 1.5 mg/kg |
| Plasma AUC(0-∞) | 10812 ± 5195 nM·h |
| Plasma Cmax | 2989 ± 750 nM |
| Plasma Free Fraction | 0.009 |
| CSF AUC (3–9 h) | 25 nM·h |
| Free Plasma AUC (3–9 h) | 28 nM·h |
| CSF/Free Plasma AUC Ratio | ~0.9 |
Table 3: In Vivo Pharmacodynamic Effect of this compound
| Species | Dose | Time Point | Analyte | % Reduction from Baseline |
| Beagle Dog | 1.5 mg/kg | 9 hours | CSF Aβ1-x | ~80% |
| Human | 6 mg QD | 14 days | CSF Aβ1–42 | 73.1 ± 7.96% |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro BACE1 Inhibition Assay (FRET)
This protocol describes a fluorescence resonance energy transfer (FRET) assay to determine the in vitro potency of this compound against BACE1.
Materials:
-
Recombinant human BACE1 enzyme
-
FRET peptide substrate (e.g., MCA-SEVNLDAEFRK(DNP)RRR-NH2)
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
This compound (or other test compounds)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 10 µL of each inhibitor dilution to the wells of the 96-well plate.
-
Prepare a master mix containing assay buffer and the FRET peptide substrate.
-
Add 70 µL of the master mix to each well.
-
Initiate the reaction by adding 20 µL of diluted BACE1 enzyme to each well.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically over 60 minutes (Excitation: ~320 nm, Emission: ~405 nm).
-
Calculate the rate of reaction from the linear phase of the fluorescence curve.
-
Determine the percent inhibition for each this compound concentration relative to a vehicle control.
-
Calculate the IC50 value by fitting the dose-response curve.
Protocol 2: In Vivo Assessment in PDAPP Mice
This protocol outlines the procedure for evaluating the in vivo effects of this compound on Aβ levels in a transgenic mouse model of Alzheimer's disease.
Materials:
-
PDAPP transgenic mice
-
This compound
-
Vehicle (e.g., 7% Pharmasolve)
-
Oral gavage needles
-
Anesthetic (e.g., tribromoethanol)
-
Tools for blood, CSF, and brain tissue collection
-
ELISA kits for Aβ quantification
Procedure:
-
Administer single oral doses of vehicle or this compound (e.g., 0.3, 1.0, 3.0 mg/kg) to PDAPP mice via oral gavage.
-
At a predetermined time point (e.g., 3 hours) post-dosing, anesthetize the mice.
-
Collect blood samples via cardiac puncture.
-
Collect cerebrospinal fluid (CSF) from the cisterna magna.
-
Perfuse the mice with saline and collect the brain tissue.
-
Process the blood to obtain plasma.
-
Homogenize the brain tissue.
-
Quantify Aβ levels in plasma, CSF, and brain homogenates using specific ELISA kits.
Protocol 3: In Vivo Assessment in Beagle Dogs
This protocol details the evaluation of this compound's pharmacokinetics and pharmacodynamics in beagle dogs.
Materials:
-
Beagle dogs (with indwelling CSF cannulas if serial sampling is required)
-
This compound
-
Oral dosing capsules or solution
-
Tools for blood and CSF collection
-
Analytical instrumentation for quantifying this compound concentrations (e.g., LC-MS/MS)
-
ELISA kits for Aβ quantification
Procedure:
-
Administer a single oral dose of this compound (e.g., 1.5 mg/kg) to the dogs.
-
Collect blood and CSF samples at multiple time points (e.g., pre-dose, and at 3, 6, 9, 24, 48 hours post-dose).
-
Process blood samples to obtain plasma.
-
Analyze plasma and CSF samples to determine the concentrations of this compound using a validated analytical method.
-
Quantify Aβ levels in plasma and CSF using ELISA.
-
Calculate pharmacokinetic parameters (e.g., AUC, Cmax) and the CSF/plasma concentration ratio to assess BBB penetration.
Visualizations of Experimental Workflows
References
- 1. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. An Improved Method for Collection of Cerebrospinal Fluid from Anesthetized Mice [jove.com]
- 4. Robust Pharmacodynamic Effect of this compound, a Central Nervous System Penetrant, Low Dose BACE1 Inhibitor, in Humans and Nonclinical Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Novel Approach Collecting CSF from Mice Requires No Special Equipment - Mass General Advances in Motion [advances.massgeneral.org]
Application Notes: Quantification of Amyloid-Beta (Aβ) Levels in Response to LY3202626 Treatment Using Enzyme-Linked Immunosorbent Assay (ELISA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
LY3202626 is a potent, central nervous system (CNS) penetrant inhibitor of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2][3] BACE1 is the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides, which are central to the amyloid cascade hypothesis in Alzheimer's disease (AD).[4][5] By inhibiting BACE1, this compound reduces the cleavage of amyloid precursor protein (APP) into Aβ fragments, thereby lowering the levels of Aβ40 and Aβ42.[1][6] Accurate and reproducible measurement of Aβ levels in biological samples is critical for evaluating the pharmacodynamic effects of BACE1 inhibitors like this compound. This document provides a detailed protocol for the quantification of human Aβ40 and Aβ42 using a sandwich ELISA, suitable for use with samples from subjects treated with this compound.
Mechanism of Action of this compound
This compound is a small molecule inhibitor that targets BACE1, a key enzyme in the amyloidogenic pathway.[6][7] In this pathway, APP is sequentially cleaved by BACE1 and then by the γ-secretase complex to produce Aβ peptides of varying lengths, most notably Aβ40 and Aβ42.[4] Aβ42 is particularly prone to aggregation and is a primary component of the amyloid plaques found in the brains of individuals with Alzheimer's disease.[8] By inhibiting BACE1, this compound blocks the initial cleavage of APP, leading to a significant reduction in the production of both Aβ40 and Aβ42.[1][6]
Experimental Protocol: Sandwich ELISA for Aβ40 and Aβ42
This protocol describes a sandwich ELISA for the quantitative measurement of human Aβ40 and Aβ42 in cerebrospinal fluid (CSF), plasma, or cell culture supernatants. This method is based on standard, commercially available ELISA kits.[9][10]
Materials:
-
Human Amyloid Beta 40 and 42 ELISA Kits (containing pre-coated 96-well plates, detection antibodies, standards, and buffers)[10]
-
This compound-treated and control samples (CSF, plasma, or cell culture supernatant)
-
Phosphate-buffered saline (PBS)
-
Tween-20
-
Bovine serum albumin (BSA)
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and tips
-
Wash bottles or automated plate washer
Procedure:
-
Reagent Preparation:
-
Sample Preparation:
-
Centrifuge samples to remove any particulate matter.
-
If necessary, dilute samples in the appropriate sample diluent provided in the kit to bring the Aβ concentration within the range of the standard curve. For CSF, a 1:2 to 1:5 dilution is often recommended.[12] Plasma samples may not require dilution.[12]
-
-
ELISA Protocol:
-
Add 100 µL of standards, controls, and prepared samples to the appropriate wells of the pre-coated 96-well plate.
-
Cover the plate and incubate for 2 hours at room temperature or overnight at 4°C.
-
Aspirate the solution from the wells and wash the plate 4-5 times with 300 µL of wash buffer per well.
-
Add 100 µL of the biotinylated detection antibody to each well.
-
Cover the plate and incubate for 1-2 hours at room temperature.
-
Wash the plate as described in step 3.
-
Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Cover the plate and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate as described in step 3.
-
Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Add 100 µL of stop solution to each well to stop the reaction. The color will change from blue to yellow.
-
Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.[9]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations. A four-parameter logistic curve fit is recommended.
-
Determine the concentration of Aβ40 and Aβ42 in the samples by interpolating their absorbance values from the standard curve.
-
Multiply the calculated concentrations by the dilution factor to obtain the final concentration in the original samples.
-
Data Presentation
The following tables summarize the in vitro and in vivo pharmacodynamic effects of this compound on Aβ levels as reported in preclinical and clinical studies.
Table 1: In Vitro Potency of this compound
| Assay Type | Target | Value (nM) |
| FRET Assay (IC₅₀) | Human BACE1 | 0.615 ± 0.101 |
| PDAPP Neuronal Cultures (EC₅₀) | Aβ₁₋₄₀ | 0.275 ± 0.176 |
| PDAPP Neuronal Cultures (EC₅₀) | Aβ₁₋₄₂ | 0.228 ± 0.244 |
| Data sourced from a study on the pharmacodynamic effects of this compound.[2] |
Table 2: In Vivo Effects of this compound on Aβ Levels
| Species | Sample Type | Dose | Effect on Aβ Levels |
| Dog | CSF | 1.5 mg/kg | ~80% reduction in Aβ₁₋ₓ at 9 hours |
| Human | CSF | 6 mg once daily | 73.1 ± 7.96% reduction in Aβ₁₋₄₂ |
| Human | Plasma | Single and multiple ascending doses | Robust and prolonged reduction in Aβ concentrations |
| Data compiled from preclinical and clinical studies of this compound.[2][6] |
The sandwich ELISA protocol detailed here provides a robust and sensitive method for quantifying the reduction of Aβ40 and Aβ42 levels following treatment with the BACE1 inhibitor this compound. This application note, including the summary of this compound's mechanism and its observed effects, serves as a valuable resource for researchers in the field of Alzheimer's disease drug development. The successful implementation of this protocol can facilitate the accurate assessment of the pharmacodynamic profile of BACE1 inhibitors.
References
- 1. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 2. Robust Pharmacodynamic Effect of this compound, a Central Nervous System Penetrant, Low Dose BACE1 Inhibitor, in Humans and Nonclinical Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BACE1 Inhibitors for Alzheimer’s Disease: The Past, Present and Any Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase II (NAVIGATE-AD study) Results of this compound Effects on Patients with Mild Alzheimer’s Disease Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]
- 9. novamedline.com [novamedline.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. A Sensitive and Cost-Effective Chemiluminescence ELISA for Measurement of Amyloid-β 1-42 Peptide in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Application Note: A Validated LC-MS/MS Method for the Quantification of LY3202626 in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of LY3202626 in human plasma. This compound is a potent, central nervous system (CNS) penetrant inhibitor of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), which has been investigated for the treatment of Alzheimer's disease.[1][2][3] The described method utilizes a simple protein precipitation extraction procedure and offers high selectivity and sensitivity, making it suitable for pharmacokinetic studies in drug development.
Introduction
This compound is a small molecule BACE1 inhibitor designed to reduce the production of amyloid-β (Aβ) peptides, which are believed to play a key role in the pathophysiology of Alzheimer's disease.[2][4][5] To support preclinical and clinical development, a reliable bioanalytical method is essential for the accurate measurement of this compound concentrations in biological matrices. This document provides a detailed protocol for a validated LC-MS/MS method for the quantification of this compound in human plasma.
Signaling Pathway
This compound acts as an inhibitor of the β-secretase 1 (BACE1) enzyme. BACE1 is a critical enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP). Inhibition of BACE1 by this compound is intended to reduce the subsequent generation of amyloid-beta (Aβ) peptides, which can aggregate to form plaques in the brain, a hallmark of Alzheimer's disease.
Caption: Mechanism of action of this compound.
Experimental Workflow
The analytical method involves a straightforward workflow, beginning with plasma sample collection, followed by protein precipitation, chromatographic separation, and detection by tandem mass spectrometry.
Caption: Experimental workflow for this compound analysis.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS): A stable isotope-labeled analog of this compound is recommended.
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium bicarbonate (or other suitable volatile buffer)
-
Ultrapure water
-
Human plasma (with anticoagulant)
Sample Preparation
-
Thaw plasma samples and calibration standards on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibration standard, or quality control sample.
-
Add the internal standard solution.
-
Precipitate proteins by adding a 1:1 (v/v) mixture of methanol and acetonitrile.[1]
-
Vortex mix for 1 minute.
-
Centrifuge at high speed to pellet the precipitated proteins.[1]
-
Transfer the supernatant to a clean 96-well plate.[1]
-
Dilute the supernatant 2-fold with a 1:1 (v/v) mixture of water and methanol before analysis.[1]
Liquid Chromatography
-
Column: BETACIL™ C18, 20 mm x 2.1 mm, 5 µm (or equivalent)[1]
-
Mobile Phase A: Water with 10 mM Ammonium Bicarbonate[1]
-
Mobile Phase B: Methanol with 10 mM Ammonium Bicarbonate[1]
-
Flow Rate: 1.5 mL/min[1]
-
Gradient: A linear gradient should be optimized to ensure sufficient separation of this compound and the internal standard from matrix components.
Mass Spectrometry
-
Instrument: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard must be determined by direct infusion and optimization.
Quantitative Data Summary
The following tables summarize the expected performance characteristics of the LC-MS/MS method for the quantification of this compound.
Table 1: Calibration Curve
| Parameter | Value |
| Calibration Model | Linear |
| Weighting | 1/x² |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 0.1 | < 20 | < 20 | 80 - 120 |
| Low | 0.3 | < 15 | < 15 | 85 - 115 |
| Medium | 10 | < 15 | < 15 | 85 - 115 |
| High | 80 | < 15 | < 15 | 85 - 115 |
Table 3: Recovery
| QC Level | Concentration (ng/mL) | Recovery (%) |
| Low | 0.3 | > 85 |
| Medium | 10 | > 85 |
| High | 80 | > 85 |
Table 4: Pharmacokinetic Parameters in Beagle Dogs (1.5 mg/kg oral dose) [1]
| Parameter | Mean ± SD |
| Cmax (nM) | 2989 ± 750 |
| AUC(0-∞) (nM·h) | 10812 ± 5195 |
| Tmax (h) | ~2.5 - 4 |
| t1/2 (h) | ~20 |
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of this compound in human plasma. The simple sample preparation and rapid analysis time make it well-suited for high-throughput applications in support of pharmacokinetic and pharmacodynamic studies during drug development. The method demonstrates good linearity, precision, accuracy, and recovery, meeting the typical requirements for bioanalytical method validation.
References
- 1. Robust Pharmacodynamic Effect of this compound, a Central Nervous System Penetrant, Low Dose BACE1 Inhibitor, in Humans and Nonclinical Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Early Clinical Development of this compound, a Low-Dose, CNS-Penetrant BACE Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. alzheimersnewstoday.com [alzheimersnewstoday.com]
Application Notes and Protocols for Determining LY3202626 IC50 Values Using FRET-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY3202626 is a potent, central nervous system penetrant inhibitor of Beta-secretase 1 (BACE1), an aspartyl protease that plays a critical role in the production of amyloid-β (Aβ) peptides.[1][2][3] The accumulation of Aβ plaques in the brain is a pathological hallmark of Alzheimer's disease.[2][4][5] As such, BACE1 is a key therapeutic target for the development of disease-modifying therapies for this neurodegenerative disorder.[4][6] Fluorescence Resonance Energy Transfer (FRET) based assays offer a sensitive and efficient method for determining the half-maximal inhibitory concentration (IC50) of compounds like this compound against BACE1.[1][7] This document provides detailed protocols and application notes for utilizing FRET-based assays to quantify the inhibitory potency of this compound.
Principle of the FRET-Based BACE1 Inhibition Assay
The FRET-based assay for BACE1 activity relies on the cleavage of a synthetic peptide substrate that is dually labeled with a fluorescent donor and a quenching acceptor molecule.[7] In the intact substrate, the close proximity of the donor and quencher results in the suppression of the donor's fluorescence emission due to FRET. Upon cleavage of the peptide by BACE1, the donor and quencher are separated, leading to an increase in the donor's fluorescence signal.[7] The rate of this fluorescence increase is proportional to the enzymatic activity of BACE1. By measuring the fluorescence signal in the presence of varying concentrations of an inhibitor, such as this compound, a dose-response curve can be generated to determine the IC50 value.
Signaling Pathway of BACE1 in Amyloid-β Production
BACE1 is the rate-limiting enzyme in the amyloidogenic pathway of amyloid precursor protein (APP) processing.[4][5] APP is a transmembrane protein that can be cleaved by two competing pathways: the non-amyloidogenic pathway and the amyloidogenic pathway. In the amyloidogenic pathway, BACE1 first cleaves APP to generate a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99).[4][5] The C99 fragment is then cleaved by γ-secretase to produce the Aβ peptide and the APP intracellular domain (AICD).[5] this compound inhibits BACE1, thereby blocking the initial step of the amyloidogenic pathway and reducing the production of Aβ.
Quantitative Data Summary
The inhibitory potency of this compound against BACE1 and other proteases has been previously determined and is summarized in the table below for reference.[1]
| Enzyme Target | IC50 (nM) | Standard Deviation (nM) |
| Human BACE1 | 0.615 | ± 0.101 |
| Human BACE2 | 0.871 | ± 0.241 |
| Cathepsin D | > 14,000 | - |
| Pepsin | > 14,000 | - |
| Renin | > 14,000 | - |
Experimental Protocols
Materials and Reagents
-
Recombinant Human BACE1: Purified, active enzyme.
-
BACE1 FRET Substrate: A synthetic peptide containing a BACE1 cleavage site flanked by a FRET donor and acceptor pair. A suitable substrate sequence is methylcourmarine (MCA)-SEVNLDAEFRK(dinitrophenol)RRRR-NH2.[1]
-
This compound: As the test inhibitor.
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5.
-
Dimethyl Sulfoxide (DMSO): For dissolving this compound.
-
96-well or 384-well black microplates: Low-volume, non-binding surface plates are recommended.
-
Fluorescence plate reader: Capable of excitation and emission at the appropriate wavelengths for the chosen FRET pair (e.g., Ex/Em of ~320/405 nm for MCA/DNP).
Experimental Workflow
Detailed Procedure
-
Preparation of Reagents:
-
Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Create a serial dilution series of this compound in DMSO. Further dilute this series in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
On the day of the experiment, thaw the recombinant human BACE1 and FRET substrate on ice.
-
Dilute the BACE1 enzyme to the desired working concentration in cold assay buffer. The optimal concentration should be determined empirically to yield a robust signal-to-background ratio within the linear range of the assay.
-
Dilute the FRET substrate to the desired working concentration in assay buffer. The final substrate concentration should ideally be at or below its Michaelis-Menten constant (Km) for accurate IC50 determination.
-
-
Assay Protocol (for a 96-well plate, adjust volumes for 384-well plates):
-
Add 10 µL of each this compound dilution to the appropriate wells of the microplate.
-
Include control wells:
-
100% Activity Control: 10 µL of assay buffer with the same final DMSO concentration as the inhibitor wells.
-
0% Activity Control (Blank): 10 µL of assay buffer without enzyme.
-
-
Add 70 µL of the diluted BACE1 enzyme solution to all wells except the blank wells. Add 70 µL of assay buffer to the blank wells.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of the diluted FRET substrate to all wells.
-
Immediately place the plate in the fluorescence plate reader.
-
-
Data Acquisition:
-
Data Analysis:
-
For kinetic data, determine the initial reaction velocity (slope of the linear phase of fluorescence increase) for each well.
-
For endpoint data, use the final fluorescence values.
-
Subtract the average blank value from all other values.
-
Calculate the percent inhibition for each this compound concentration using the following formula: % Inhibition = 100 * (1 - (Velocity_inhibitor / Velocity_100%_activity))
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Troubleshooting and Considerations
-
DMSO Concentration: High concentrations of DMSO can inhibit enzyme activity. Ensure the final DMSO concentration is consistent across all wells and is kept to a minimum.
-
Substrate Concentration: For competitive inhibitors, the apparent IC50 value can be influenced by the substrate concentration. Using a substrate concentration at or below the Km is recommended for determining the true inhibitory constant (Ki).
-
Enzyme Concentration: The enzyme concentration should be optimized to ensure the reaction proceeds in a linear fashion for the duration of the assay.
-
Inner Filter Effect: At high substrate or compound concentrations, fluorescence quenching can occur. It is important to work within a concentration range where this effect is negligible.
-
Time-Resolved FRET (TR-FRET): For high-throughput screening, TR-FRET assays can be advantageous as they minimize interference from background fluorescence and scattered light.[9][10][11][12][13]
By following these detailed protocols, researchers can accurately and reproducibly determine the IC50 value of this compound and other BACE1 inhibitors, facilitating drug discovery and development efforts in the field of Alzheimer's disease research.
References
- 1. Robust Pharmacodynamic Effect of this compound, a Central Nervous System Penetrant, Low Dose BACE1 Inhibitor, in Humans and Nonclinical Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 3. researchgate.net [researchgate.net]
- 4. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. β-secretase inhibitor; a promising novel therapeutic drug in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Advances in Targeting the Amyloid-β Pathway for Alzheimer’s Disease [mdpi.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Development and applications of a broad-coverage, TR-FRET-based kinase binding assay platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Development and Applications of a Broad-Coverage, TR-FRET-Based Kinase Binding Assay Platform | Semantic Scholar [semanticscholar.org]
- 12. Measuring human beta-secretase (BACE1) activity using homogeneous time-resolved fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes: Cell-Based Assays for Evaluating LY3202626 Efficacy
Introduction
LY3202626 is a potent, central nervous system (CNS) penetrant small-molecule inhibitor of the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2] BACE1 is the rate-limiting enzyme that initiates the amyloidogenic pathway, a key process in the pathogenesis of Alzheimer's disease.[3][4] This enzyme cleaves the Amyloid Precursor Protein (APP), leading to the production and subsequent aggregation of amyloid-beta (Aβ) peptides, primarily Aβ1-40 and Aβ1-42, which form the characteristic amyloid plaques in the brains of Alzheimer's patients.[1][5]
The primary mechanism of action for this compound is to block this initial cleavage step, thereby reducing the production of Aβ peptides.[1] Although clinical trials for this compound were ultimately discontinued, the compound remains a valuable tool for in vitro research into the amyloid cascade hypothesis.[1][6] Evaluating the efficacy of BACE1 inhibitors like this compound in a preclinical setting relies on robust cell-based assays that can accurately quantify the reduction in Aβ production and assess potential cytotoxicity.
These application notes provide detailed protocols for two fundamental cell-based assays: a cellular Aβ reduction assay to measure the primary pharmacodynamic effect of this compound, and a standard cytotoxicity assay to evaluate its impact on cell viability.
Signaling and Processing Pathway
The diagram below illustrates the amyloidogenic pathway of APP processing. BACE1 initiates the cascade by cleaving APP to generate the sAPPβ and C99 fragments. The subsequent cleavage of the C99 fragment by γ-secretase releases the Aβ peptides. This compound directly inhibits the enzymatic activity of BACE1, thus preventing the formation of Aβ.
Caption: Amyloid Precursor Protein (APP) processing pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the in vitro and cellular potency of this compound against its target and its effect on Aβ production and cell health.
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Enzymatic Assay | Purified Human BACE1 | IC₅₀ | 0.615 nM (SD 0.101 nM) | [2] |
| Enzymatic Assay | Purified Human BACE2 | IC₅₀ | 0.871 nM (SD 0.241 nM) | [2] |
| Cellular Assay | PDAPP Mouse Primary Neurons | EC₅₀ (Aβ₁₋₄₀ reduction) | 0.275 nM (SD 0.176 nM) | [2] |
| Cellular Assay | PDAPP Mouse Primary Neurons | EC₅₀ (Aβ₁₋₄₂ reduction) | 0.228 nM (SD 0.244 nM) | [2] |
| Cytotoxicity Assay | PDAPP Mouse Primary Neurons | EC₅₀ | > 100,000 nM | [2] |
Experimental Workflow
A typical workflow for assessing the efficacy of this compound involves parallel cell culture plates for efficacy and cytotoxicity measurements.
Caption: General experimental workflow for evaluating this compound efficacy and cytotoxicity.
Protocols
Protocol 1: Cellular Amyloid-Beta (Aβ) Reduction Assay
This protocol describes the measurement of secreted Aβ₁₋₄₀ and Aβ₁₋₄₂ in the conditioned media of cultured cells following treatment with this compound.
1. Materials and Reagents
-
Cell Line: Human neuroblastoma cell line SH-SY5Y stably overexpressing human APP with the Swedish mutation (APP695swe), or primary cortical neurons from embryonic PDAPP mice.[2]
-
Culture Medium: DMEM/F12, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, selection antibiotic (e.g., G418) if applicable.
-
Test Compound: this compound dissolved in DMSO to create a 10 mM stock solution.
-
Assay Plates: 96-well, flat-bottom, tissue culture-treated plates.
-
Reagents: Phosphate-Buffered Saline (PBS), Trypsin-EDTA.
-
Detection: Commercial Aβ₁₋₄₀ and Aβ₁₋₄₂ ELISA kits.
2. Procedure
-
Cell Seeding:
-
Culture cells to ~80-90% confluency.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed cells into a 96-well plate at a density of 4 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of the this compound stock solution in serum-free culture medium. A typical final concentration range would be 0.01 nM to 1000 nM. Include a vehicle control (DMSO only, final concentration ≤ 0.1%).
-
After 24 hours of incubation, carefully aspirate the medium from the wells.
-
Add 100 µL of the prepared compound dilutions (or vehicle control) to the respective wells.
-
-
Incubation:
-
Incubate the plate for 24 to 48 hours at 37°C, 5% CO₂.
-
-
Sample Collection:
-
After the treatment period, carefully collect the conditioned medium from each well into labeled microcentrifuge tubes.
-
Centrifuge the samples at 1,000 x g for 5 minutes to pellet any cell debris.
-
Transfer the supernatant to new tubes. Samples can be stored at -80°C or used immediately.
-
-
Aβ Quantification:
-
Quantify the concentration of Aβ₁₋₄₀ and Aβ₁₋₄₂ in the collected supernatants using commercial ELISA kits, following the manufacturer’s instructions.[2]
-
-
Data Analysis:
-
Normalize the Aβ concentration in each treated well to the vehicle control.
-
Plot the percentage of Aβ reduction against the logarithm of the this compound concentration.
-
Calculate the EC₅₀ value using a non-linear regression analysis (four-parameter logistic fit).
-
Protocol 2: MTT Cytotoxicity Assay
This assay should be run in parallel with the Aβ reduction assay to determine if the observed reduction in Aβ is due to BACE1 inhibition or simply a result of cell death.
1. Materials and Reagents
-
Cell Plate: The 96-well plate from which conditioned media was collected in Protocol 1, or a parallel plate prepared identically.
-
MTT Reagent: 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Solubilization Solution: 10% SDS in 0.01 M HCl, or DMSO.
-
Plate Reader: Spectrophotometer capable of measuring absorbance at 570 nm.
2. Procedure
-
Preparation: This protocol follows directly after the collection of conditioned media (Step 4 in Protocol 1). The remaining cells are attached to the plate.
-
MTT Addition:
-
Add 10 µL of the 5 mg/mL MTT stock solution to each well containing 100 µL of medium.
-
Incubate the plate for 2 to 4 hours at 37°C, 5% CO₂. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization:
-
After incubation, carefully aspirate the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Place the plate on a shaker for 10-15 minutes to ensure all formazan crystals are fully dissolved.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values of treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Calculate the EC₅₀ for cytotoxicity. A value significantly higher than the efficacy EC₅₀ (e.g., >100-fold) indicates that the compound's effect on Aβ reduction is not due to toxicity.[2]
-
References
- 1. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 2. Robust Pharmacodynamic Effect of this compound, a Central Nervous System Penetrant, Low Dose BACE1 Inhibitor, in Humans and Nonclinical Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-secretase inhibitor; a promising novel therapeutic drug in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The role of PI3K signaling pathway in Alzheimer’s disease [frontiersin.org]
- 6. BACE1 Inhibitors for Alzheimer’s Disease: The Past, Present and Any Future? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Statistical Analysis of LY3202626 Clinical Trial Data
Introduction
LY3202626 is an orally administered, potent small-molecule inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2] BACE1 is the rate-limiting enzyme that initiates the production of amyloid-β (Aβ) peptides, which are central to the amyloid cascade hypothesis of Alzheimer's disease (AD).[3][4] By inhibiting BACE1, this compound was developed to reduce the levels of Aβ peptides in the brain, thereby potentially slowing the progression of AD.[5] Despite showing robust reduction of Aβ in early trials, the development of this compound was discontinued.[5][6] A Phase II study, NAVIGATE-AD, was terminated early because an interim analysis showed a low probability of identifying a statistically significant benefit in slowing cognitive or functional decline.[1][7]
These notes provide a summary of the available quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Summary
Table 1: In Vitro Potency and Selectivity of this compound
This table summarizes the in vitro inhibitory activity of this compound against BACE1, BACE2, and other proteases, as well as its effect in cellular assays.
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Enzyme Inhibition | Human BACE1 | IC₅₀ | 0.615 ± 0.101 nM | [2][8] |
| Enzyme Inhibition | Human BACE2 | IC₅₀ | 0.871 ± 0.241 nM | [2] |
| Enzyme Inhibition | Cathepsin D, Pepsin, Renin | IC₅₀ | > 14,000 nM | [2] |
| Cellular Activity | PDAPP Mouse Neuronal Cultures | EC₅₀ (Aβ₁₋₄₀ reduction) | 0.275 ± 0.176 nM | [2][8] |
| Cellular Activity | PDAPP Mouse Neuronal Cultures | EC₅₀ (Aβ₁₋₄₂ reduction) | 0.228 ± 0.244 nM | [2][8] |
IC₅₀: Half maximal inhibitory concentration. EC₅₀: Half maximal effective concentration.
Table 2: Preclinical Pharmacodynamic Effects of this compound
This table details the in vivo effects of this compound on Aβ levels in animal models.
| Species | Dose | Time Point | Matrix | Biomarker | % Reduction (Mean) | Reference |
| PDAPP Mice | 3.0 mg/kg (oral) | 3 hours | Cortical Tissue | C99 | ~65% | [2] |
| Beagle Dogs | 1.5 mg/kg (oral) | 9 hours | CSF | Aβ₁₋ₓ | ~80% | [2][8] |
CSF: Cerebrospinal Fluid.
Table 3: Phase I Clinical Trial Pharmacodynamic Effects of this compound in Humans
This table presents the results from the Phase I study, showing the reduction in Aβ concentrations in healthy subjects and AD patients.
| Dose Regimen | Duration | Matrix | Biomarker | % Reduction (Mean ± SD) | Reference |
| 6 mg, once daily | 14 days | CSF | Aβ₁₋₄₀ | 75.7 ± 7.38 % | [8] |
| 6 mg, once daily | 14 days | CSF | Aβ₁₋₄₂ | 73.1 ± 7.96 % | [2][8] |
| 26 mg, once daily | 14 days | CSF | Aβ₁₋₄₀ / Aβ₁₋₄₂ | Many samples below LLOQ* | [8] |
LLOQ: Lower Limit of Quantification.
Table 4: NAVIGATE-AD (Phase II) Study - Efficacy Outcomes at 52 Weeks
This table summarizes the primary and secondary efficacy outcomes from the terminated Phase II NAVIGATE-AD trial. There were no statistically significant differences between the this compound groups and placebo.[1][7]
| Outcome Measure | Placebo (Change from Baseline) | This compound 3 mg (Change from Baseline) | This compound 12 mg (Change from Baseline) | p-value vs. Placebo | Reference |
| Flortaucipir PET (SUVR) | N/A | N/A | N/A | Not Statistically Significant | [1] |
| ADAS-Cog₁₃ | N/A | N/A | N/A | No Clinically Meaningful Difference | [1] |
| ADCS-iADL | N/A | N/A | N/A | No Clinically Meaningful Difference | [1] |
| iADRS | N/A | N/A | N/A | No Clinically Meaningful Difference | [1] |
SUVR: Standardized Uptake Value Ratio. ADAS-Cog₁₃: Alzheimer's Disease Assessment Scale-Cognitive subscale. ADCS-iADL: Alzheimer's Disease Cooperative Study-Instrumental Activities of Daily Living. iADRS: integrated Alzheimer's Disease Rating Scale. N/A: Specific values for change from baseline were not provided in the abstract.
Experimental Protocols
Protocol 1: In Vitro BACE1 Inhibition Assay (Fluorescence Resonance Energy Transfer)
This protocol describes the method used to determine the in vitro potency of this compound.
-
Objective : To measure the half-maximal inhibitory concentration (IC₅₀) of this compound against purified recombinant human BACE1.
-
Materials :
-
Purified recombinant human BACE1 enzyme.
-
A synthetic Fluorescence Resonance Energy Transfer (FRET) peptide substrate.
-
This compound compound series.
-
Assay buffer and microplates.
-
-
Procedure : a. Prepare serial dilutions of this compound in the assay buffer. b. Add the BACE1 enzyme to the microplate wells. c. Add the this compound dilutions to the wells and incubate for a predefined period. d. Initiate the enzymatic reaction by adding the FRET peptide substrate. e. Monitor the increase in fluorescence over time using a plate reader. Cleavage of the FRET substrate by BACE1 separates a fluorophore from a quencher, resulting in a fluorescent signal. f. Calculate the rate of reaction for each concentration of this compound. g. Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.[2]
Protocol 2: Aβ Quantification in Clinical Samples (Immunoassay)
This protocol outlines the measurement of Aβ levels in human plasma and CSF.
-
Objective : To quantify the concentrations of Aβ₁₋₄₀ and Aβ₁₋₄₂ in samples from clinical trial participants.
-
Materials :
-
Plasma and CSF samples collected from participants.
-
Validated immunoassay kits (e.g., INNO-BIA plasma Aβ forms assay or standard sandwich ELISA).
-
Luminex xMAP platform or ELISA plate reader.
-
-
Procedure : a. Thaw frozen plasma or CSF samples on ice. b. Perform the immunoassay according to the manufacturer's instructions. For the Luminex-based assay, this involves incubating the samples with antibody-coupled beads specific for Aβ₁₋₄₀ and Aβ₁₋₄₂. c. Add detection antibodies and a fluorescent reporter. d. Read the plate on the Luminex platform, which quantifies the amount of Aβ bound to the beads. e. For ELISA, coat plates with a capture antibody, add samples, then a biotinylated reporter antibody, followed by a streptavidin-enzyme conjugate and substrate.[2] f. Generate a standard curve using known concentrations of synthetic Aβ peptides. g. Calculate the Aβ concentrations in the samples by interpolating their signals on the standard curve.[8]
Protocol 3: NAVIGATE-AD Phase II Clinical Trial Design
This protocol provides a high-level overview of the methodology for the NAVIGATE-AD study.
-
Objective : To assess the effect of this compound on the change in cerebral neurofibrillary tangle load, as measured by flortaucipir PET imaging, in patients with mild AD dementia.[1]
-
Study Design : A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants : 316 patients diagnosed with mild Alzheimer's disease dementia.[1][7]
-
Intervention :
-
Group 1: Placebo, administered orally once daily.
-
Group 2: this compound (3 mg), administered orally once daily.
-
Group 3: this compound (12 mg), administered orally once daily.
-
Treatment duration was planned for 52 weeks.[1]
-
-
Outcome Measures :
-
Statistical Analysis : The primary analysis was planned to compare the change from baseline in the flortaucipir PET signal between each this compound dose group and the placebo group. Secondary efficacy measures were also to be compared. The study was terminated early based on an interim analysis indicating a low probability of success.[1]
Mandatory Visualizations
Caption: Amyloid-β signaling pathway and the inhibitory action of this compound.
Caption: Workflow diagram for the NAVIGATE-AD (Phase II) clinical trial.
Caption: Preclinical experimental workflow for this compound in PDAPP mice.
References
- 1. Phase II (NAVIGATE-AD study) Results of this compound Effects on Patients with Mild Alzheimer’s Disease Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Robust Pharmacodynamic Effect of this compound, a Central Nervous System Penetrant, Low Dose BACE1 Inhibitor, in Humans and Nonclinical Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prospects of β-Secretase Inhibitors for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 6. BACE1 Inhibitors for Alzheimer’s Disease: The Past, Present and Any Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. content.iospress.com [content.iospress.com]
Troubleshooting & Optimization
Troubleshooting LY3202626 solubility and stability in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using LY3202626 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and centrally nervous system (CNS) penetrant small molecule inhibitor of beta-secretase 1 (BACE1) and BACE2.[1][2] BACE1 is the rate-limiting enzyme in the amyloidogenic processing of the amyloid precursor protein (APP). By inhibiting BACE1, this compound reduces the production of amyloid-beta (Aβ) peptides, which are the primary components of the amyloid plaques found in the brains of individuals with Alzheimer's disease.[3]
Q2: What are the reported in vitro potencies of this compound?
A2: this compound has been shown to be a highly potent inhibitor of both BACE1 and BACE2. The reported IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%, are summarized in the table below.
| Target | IC50 (nM) |
| BACE1 | 0.615 |
| BACE2 | 0.871 |
Q3: How should I store this compound powder and stock solutions?
A3: Proper storage is crucial to maintain the stability and activity of this compound. Recommendations for storage are outlined in the table below.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Months to years | Store in a dry, dark environment. |
| 0-4°C | Days to weeks | For short-term storage. | |
| DMSO Stock Solution | -20°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | Up to 6 months | For longer-term storage. | |
| 0-4°C | Days to weeks | For short-term use. |
Troubleshooting Guide
Problem 1: I am having trouble dissolving this compound.
-
Question: What is the recommended solvent for preparing a stock solution of this compound?
-
Answer: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is soluble in DMSO up to a concentration of 10 mM.[2]
-
-
Question: My compound is not dissolving in DMSO, what should I do?
-
Answer: If you are having difficulty dissolving this compound in DMSO, you can try gently warming the solution to 37°C and vortexing or sonicating for a few minutes.[4] Ensure the vial is tightly sealed to prevent evaporation.
-
Problem 2: My compound precipitates when I add it to my aqueous cell culture medium.
-
Question: Why is my compound precipitating when I dilute my DMSO stock solution in my cell culture medium?
-
Answer: This is a common issue when diluting a compound from a high-concentration organic stock solution into an aqueous buffer or medium. The abrupt change in solvent polarity can cause the compound to come out of solution.
-
-
Question: How can I prevent my compound from precipitating in my cell culture medium?
-
Answer: To minimize precipitation, add the DMSO stock solution dropwise to the cell culture medium while gently vortexing or swirling the medium. It is also recommended to pre-warm the medium to 37°C before adding the compound.[4] Ensure the final concentration of DMSO in your culture medium is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
-
Problem 3: I am unsure about the stability of this compound in my experimental conditions.
-
Question: How long is this compound stable in my cell culture medium at 37°C?
-
Answer: The stability of this compound in aqueous solutions at 37°C has not been extensively reported in the literature. It is recommended to prepare fresh dilutions from your DMSO stock for each experiment. If your experiment requires long incubation times, it is advisable to perform a stability test under your specific experimental conditions.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid powder, Molecular Weight: 498.51 g/mol )[5]
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial of this compound. For example, to 1 mg of this compound, add 200.6 µL of DMSO.
-
Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution.[4]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: General Protocol for Assessing the Stability of this compound in Cell Culture Medium
Materials:
-
10 mM this compound in DMSO
-
Your specific cell culture medium (with serum and other supplements)
-
37°C incubator with CO2
-
HPLC-MS or a suitable analytical method to quantify this compound
Procedure:
-
Prepare a working solution of this compound in your cell culture medium at the highest concentration you plan to use in your experiments.
-
Incubate the solution at 37°C in a CO2 incubator.
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the solution.
-
Analyze the concentration of this compound in each aliquot using a validated analytical method like HPLC-MS.
-
Plot the concentration of this compound versus time to determine its stability profile under your experimental conditions.
Visualizations
Caption: Amyloid Precursor Protein (APP) processing pathways.
Caption: Workflow for preparing and using this compound in experiments.
References
Technical Support Center: Off-Target Effects of LY3202626
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of the BACE1 inhibitor, LY3202626, on BACE2 and cathepsins.
Frequently Asked Questions (FAQs)
Q1: What is the reported selectivity of this compound for BACE1 over BACE2?
A1: this compound is a potent inhibitor of both BACE1 and BACE2. In vitro studies have shown that it has an IC50 of 0.615 nM for human BACE1 and 0.871 nM for human BACE2, indicating it is a non-selective inhibitor between these two homologous proteases.[1]
Q2: What is known about the off-target effects of this compound on cathepsins?
A2: this compound has been shown to be highly selective against the aspartyl protease Cathepsin D, with a reported IC50 value greater than 14,000 nM.[1] Data on the inhibitory activity of this compound against other cathepsins (e.g., cysteine cathepsins like Cathepsin B, K, L, and S) is not as readily available in the public domain. However, off-target inhibition of cathepsins is a known concern for some BACE inhibitors and can lead to adverse effects.
Q3: Why is selectivity against cathepsins important when studying BACE1 inhibitors?
A3: Cathepsins are a broad family of proteases with crucial roles in cellular homeostasis, including protein degradation within lysosomes. Off-target inhibition of these enzymes can lead to unintended cellular consequences and potential toxicities. For example, inhibition of Cathepsin D by some BACE1 inhibitors has been linked to ocular toxicity in preclinical studies. Therefore, assessing the selectivity profile of a BACE1 inhibitor against a panel of cathepsins is a critical step in its development and in the interpretation of experimental results.
Q4: My results suggest off-target inhibition of cathepsins by this compound. What should I do?
A4: If you suspect off-target effects, it is crucial to perform direct enzymatic assays using purified cathepsins or cell-based assays with specific substrates to confirm this activity. Refer to the Troubleshooting Guide below for a systematic approach to investigate and validate potential off-target inhibition.
Data Presentation
Table 1: In Vitro Potency of this compound against BACE1, BACE2, and Cathepsin D
| Target Enzyme | IC50 (nM) | Reference |
| Human BACE1 | 0.615 (SD 0.101) | [1] |
| Human BACE2 | 0.871 (SD 0.241) | [1] |
| Human Cathepsin D | > 14,000 | [1] |
| Human Pepsin | > 14,000 | [1] |
| Human Renin | > 14,000 | [1] |
Troubleshooting Guides
Issue: Unexpected cellular phenotype or toxicity observed upon treatment with this compound, potentially unrelated to BACE1/2 inhibition.
This guide will help you systematically investigate whether the observed effects are due to off-target inhibition of cathepsins.
Caption: Troubleshooting workflow for investigating potential off-target effects.
Experimental Protocols
Protocol 1: In Vitro BACE1 and BACE2 Inhibition Assay (FRET-based)
This protocol is adapted from established methods for measuring BACE1 and BACE2 activity.
Materials:
-
Recombinant human BACE1 and BACE2 enzymes
-
BACE1/2 FRET substrate (e.g., derived from APP Swedish mutation sequence)
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5
-
This compound stock solution (in DMSO)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. Keep the final DMSO concentration below 1%.
-
Add 5 µL of the diluted this compound or vehicle (assay buffer with DMSO) to the wells of the 384-well plate.
-
Add 10 µL of pre-diluted BACE1 or BACE2 enzyme to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the BACE1/2 FRET substrate.
-
Immediately measure the fluorescence intensity (Excitation/Emission wavelengths will depend on the specific FRET pair of the substrate) in kinetic mode for 30-60 minutes at 37°C.
-
Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Experimental workflow for the in vitro BACE1/2 inhibition assay.
Protocol 2: In Vitro Cathepsin Inhibition Assay (Fluorogenic Substrate)
This protocol provides a general framework for assessing the inhibitory activity of this compound against various cathepsins. Specific substrates and buffer conditions may need to be optimized for each cathepsin.
Materials:
-
Recombinant human cathepsin enzymes (e.g., Cathepsin B, D, K, L, S)
-
Specific fluorogenic substrates for each cathepsin (e.g., Z-FR-AMC for Cathepsin B/L, Z-LR-AMC for Cathepsin B, Mca-Gln-Ala-Pro-Tyr-Val-Lys(Dnp)-Ala-Arg-NH2 for Cathepsin D)
-
Assay Buffers:
-
Cathepsin B, K, L, S: 50 mM Sodium Acetate, pH 5.5, containing 5 mM DTT.
-
Cathepsin D: 100 mM Sodium Acetate, pH 3.5.
-
-
This compound stock solution (in DMSO)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in the appropriate assay buffer.
-
Add 50 µL of the diluted this compound or vehicle to the wells.
-
Add 25 µL of the respective activated cathepsin enzyme solution.
-
Incubate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the corresponding fluorogenic substrate.
-
Measure the fluorescence intensity (e.g., Ex/Em = 380/460 nm for AMC-based substrates) over time at 37°C.
-
Determine the reaction rate and calculate the percent inhibition for each concentration of this compound.
-
Plot the data to determine the IC50 value if significant inhibition is observed.
Caption: Signaling pathways showing on-target BACE1 inhibition and potential off-target cathepsin inhibition.
References
Investigating Cognitive Worsening as a Potential Side Effect of LY3202626: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the investigation of cognitive worsening as a potential side effect of the BACE1 inhibitor, LY3202626. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, small-molecule inhibitor of beta-secretase 1 (BACE1).[1][2][3] BACE1 is a key enzyme in the amyloidogenic pathway, responsible for cleaving the amyloid precursor protein (APP) to produce amyloid-beta (Aβ) peptides.[1][4][5] The accumulation of Aβ plaques in the brain is a pathological hallmark of Alzheimer's disease.[5] By inhibiting BACE1, this compound was developed to reduce the production of Aβ, thereby potentially slowing the progression of Alzheimer's disease.[1]
Q2: Was cognitive worsening observed as a side effect of this compound in clinical trials?
Yes, a slight decline in cognition was observed in patients who had been taking this compound the longest, which contributed to the termination of its clinical trials.[1] The Phase II NAVIGATE-AD study was terminated early due to a low probability of identifying a statistically significant slowing of cognitive and/or functional decline.[6][7] While there was no clinically meaningful difference in cognitive and functional decline between the this compound and placebo groups, the trend towards cognitive worsening was a notable finding.[6]
Q3: Is cognitive worsening a known side effect of other BACE1 inhibitors?
Yes, cognitive worsening has been observed with other BACE1 inhibitors, suggesting it may be a class-wide effect.[3][8] For instance, the BACE inhibitor umibecestat was associated with early, mild cognitive worsening in a prevention trial, though this effect was found to be reversible after treatment discontinuation.[9] Similarly, verubecestat and lanabecestat also showed treatment-associated cognitive worsening in clinical trials.[8]
Q4: What is the proposed mechanism for BACE1 inhibitor-associated cognitive worsening?
The exact mechanism is still under investigation, but it is believed to be a symptomatic side effect rather than a sign of neurodegeneration.[9][10] BACE1 has numerous substrates other than APP that are involved in important physiological processes in the brain. Inhibition of BACE1 may interfere with these pathways, leading to cognitive side effects. The reversibility of the cognitive decline observed with some BACE1 inhibitors after washout supports the hypothesis of a functional, rather than a structural, adverse effect.[9]
Q5: Were there any other notable adverse events associated with this compound?
The NAVIGATE-AD study reported a statistically significant increase in treatment-emergent adverse events in the psychiatric disorders system organ class for both doses of this compound compared to placebo.[6] No deaths or serious adverse events were considered to be related to this compound.[6] Earlier BACE inhibitors from Eli Lilly, LY2811376 and LY2886721, were discontinued due to retinal toxicity and elevated liver enzymes, respectively; however, this compound was designed to address these specific challenges.[11]
Troubleshooting Guides
Issue: Observing unexpected cognitive decline in preclinical models treated with this compound.
Possible Cause 1: On-target BACE1 inhibition affecting other substrates.
-
Troubleshooting Steps:
-
Investigate other BACE1 substrates: BACE1 cleaves multiple proteins involved in neuronal function. Measure the levels and activity of other known BACE1 substrates and their downstream products in your experimental model.
-
Behavioral Phenotyping: Broaden the behavioral test battery to assess different cognitive domains that might be affected by the disruption of other signaling pathways.
-
Dose-Response Analysis: Conduct a detailed dose-response study to determine if the cognitive effects are dose-dependent and to identify a potential therapeutic window with minimal side effects.
-
Possible Cause 2: Off-target effects of this compound.
-
Troubleshooting Steps:
-
Selectivity Profiling: Test this compound against a panel of related proteases (e.g., BACE2, cathepsins) to confirm its selectivity.[3]
-
Control Compounds: Include other BACE1 inhibitors with different chemical scaffolds in your experiments to determine if the observed effects are specific to this compound or a class effect.
-
Issue: Difficulty in replicating the reported reduction in Aβ levels with this compound.
Possible Cause 1: Suboptimal experimental conditions.
-
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Ensure adequate brain penetration and target engagement of this compound in your model system. Measure drug concentrations in plasma and brain tissue and correlate them with Aβ reduction.
-
Review Experimental Protocol: Refer to the detailed methodologies from published studies for guidance on dosing, administration route, and sample collection timing.[3]
-
Possible Cause 2: Assay sensitivity and specificity.
-
Troubleshooting Steps:
-
Assay Validation: Validate the sensitivity and specificity of your Aβ detection method (e.g., ELISA, Western blot).
-
Reference Standards: Use well-characterized reference standards for Aβ to ensure accurate quantification.
-
Data Presentation
Table 1: Summary of Key Clinical Trial Findings for this compound
| Clinical Trial | Phase | Number of Participants | Key Outcomes | Cognitive Effects | Reference |
| NCT02323334 | I | - | Assessed safety, pharmacodynamics, and effect of multiple doses in healthy volunteers and Alzheimer's patients. Reached the brain and reduced Aβ in blood and CSF. | Well-tolerated in healthy volunteers. | [1] |
| NAVIGATE-AD (NCT02791191) | II | 316 randomized, 47 completed | Terminated early. No statistically significant difference in primary outcome (flortaucipir PET). No clinically meaningful difference in efficacy measures of cognition and function. | Slight decline in cognition in patients on the medication the longest. | [1][6] |
Experimental Protocols
Protocol: In Vitro BACE1 Inhibition Assay
This protocol is based on the methodology described for assessing the in vitro potency of this compound.[3]
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human BACE1.
-
Materials:
-
Recombinant human BACE1 enzyme
-
Fluorescence Resonance Energy Transfer (FRET) peptide substrate
-
This compound compound
-
Assay buffer
-
384-well black plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the BACE1 enzyme to the wells of the 384-well plate.
-
Add the diluted this compound or vehicle control to the wells.
-
Incubate for a pre-determined time at a specified temperature.
-
Initiate the enzymatic reaction by adding the FRET substrate.
-
Monitor the increase in fluorescence over time using a plate reader.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Amyloidogenic and Non-Amyloidogenic Pathways of APP processing.
Caption: Workflow for Investigating this compound and its Cognitive Effects.
References
- 1. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 2. researchgate.net [researchgate.net]
- 3. Robust Pharmacodynamic Effect of this compound, a Central Nervous System Penetrant, Low Dose BACE1 Inhibitor, in Humans and Nonclinical Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BACE1 Inhibitors for Alzheimer’s Disease: The Past, Present and Any Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase II (NAVIGATE-AD study) Results of this compound Effects on Patients with Mild Alzheimer’s Disease Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cognitive outcomes in trials of two BACE inhibitors in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iris.landspitali.is [iris.landspitali.is]
- 10. BACE1 inhibitors: investigating the mechanisms of cognitive worsening | VJDementia [vjdementia.com]
- 11. Discovery and Early Clinical Development of this compound, a Low-Dose, CNS-Penetrant BACE Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Reasons for the discontinuation of LY3202626 clinical trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals regarding the clinical trials of LY3202626, a BACE1 inhibitor previously under development for Alzheimer's disease.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the discontinuation of the this compound clinical trials?
A1: The primary reason for the discontinuation of the this compound clinical trials was a lack of efficacy.[1][2][3] Specifically, the Phase II NAVIGATE-AD trial was terminated early after an interim analysis revealed a low probability of identifying a statistically significant slowing of cognitive and/or functional decline in patients with mild Alzheimer's disease dementia.[2][3] Some data also suggested a slight decline in cognition in patients who had been on the medication for the longest duration.[1]
Q2: Were there any safety concerns associated with this compound?
A2: this compound was generally well-tolerated in clinical trials.[1][2][4] No deaths or serious adverse events were considered to be related to the drug.[2][4] However, a statistically significant increase in treatment-emergent adverse events related to psychiatric disorders was observed in patients receiving this compound compared to placebo.[2][4] In Phase I studies, the most common adverse events reported were post-lumbar puncture syndrome, discolored feces, headache, and dizziness.[5]
Q3: What was the mechanism of action for this compound?
A3: this compound is a potent, small-molecule inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2][6] BACE1 is a key enzyme in the amyloid cascade, responsible for the initial cleavage of the amyloid precursor protein (APP) into fragments that ultimately lead to the production of amyloid-β (Aβ) peptides.[1][7] The therapeutic hypothesis was that by inhibiting BACE1, this compound would reduce the production of Aβ, thereby preventing the formation of amyloid plaques in the brain, which are a hallmark of Alzheimer's disease.[1][8]
Q4: Did this compound demonstrate target engagement in clinical trials?
A4: Yes, this compound demonstrated robust target engagement. Phase I clinical trials showed that the drug effectively crossed the blood-brain barrier and led to a significant, dose-dependent reduction of amyloid-β concentrations in both plasma and cerebrospinal fluid (CSF) of healthy volunteers and Alzheimer's disease patients.[1][2][5][9] Doses tested in the Phase II study were shown to achieve 70-90% BACE inhibition.[2][4]
Troubleshooting Guide for Experimental Discrepancies
Issue: Discrepancy between robust amyloid-β reduction and lack of cognitive benefit.
Possible Explanations:
-
Timing of Intervention: The amyloid cascade hypothesis suggests that Aβ accumulation is an early event in Alzheimer's disease pathogenesis. It is possible that by the time patients exhibit even mild dementia, the pathological cascade has progressed to a point where simply reducing Aβ production is no longer sufficient to alter the course of the disease.
-
Role of BACE1: BACE1 has other physiological substrates besides APP.[6] Prolonged and high levels of BACE1 inhibition might interfere with the normal function of these other substrates, potentially leading to unintended biological consequences that could offset the benefits of Aβ reduction. Some researchers have speculated that axonal organization defects could be a consequence of BACE1 over-inhibition.[2]
-
Complexity of Alzheimer's Disease: The lack of clinical efficacy with BACE1 inhibitors, despite successful Aβ lowering, highlights the complex nature of Alzheimer's disease. It suggests that other pathological processes, such as tau pathology, neuroinflammation, and synaptic dysfunction, may play more significant roles in cognitive decline in the symptomatic stages of the disease.[2]
Data Presentation
Table 1: Summary of the NAVIGATE-AD Phase II Clinical Trial
| Parameter | Value |
| Clinical Trial Identifier | NCT02791191 |
| Status | Terminated |
| Number of Participants | 316 randomized |
| Interventions | This compound (3 mg and 12 mg daily doses) or Placebo |
| Study Duration | 52 weeks (terminated early) |
| Primary Outcome | Change from baseline in cerebral neurofibrillary tangle load as measured by flortaucipir PET |
| Key Efficacy Finding | No statistically significant difference between this compound and placebo on cognitive and functional measures.[2] |
| Key Safety Finding | Statistically significant increase in psychiatric treatment-emergent adverse events with this compound compared to placebo.[2] |
Experimental Protocols
Protocol: NAVIGATE-AD Phase II Clinical Trial Methodology (General Overview)
This protocol provides a general overview of the methodology employed in the NAVIGATE-AD study. For detailed procedures, please refer to the official clinical trial documentation.
-
Patient Population: Patients diagnosed with mild Alzheimer's disease dementia.
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled study.
-
Randomization: A total of 316 patients were randomized to receive either a daily oral dose of 3 mg of this compound, 12 mg of this compound, or a placebo for 52 weeks.[2]
-
Primary Outcome Measure: The primary outcome was the assessment of the change from baseline in the load of cerebral neurofibrillary tangles, which are composed of hyperphosphorylated tau protein. This was measured using flortaucipir positron emission tomography (PET) imaging.[2]
-
Secondary Outcome Measures: Secondary outcomes included assessments of cognitive function and the ability to perform daily activities.[1]
-
Safety and Tolerability Assessments: Standard safety monitoring was conducted throughout the trial, including the recording of adverse events, clinical laboratory tests, vital signs, electrocardiograms, and physical and neurological examinations.[2][4]
Visualizations
Caption: Amyloid Precursor Protein processing pathway and the inhibitory action of this compound.
References
- 1. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 2. Phase II (NAVIGATE-AD study) Results of this compound Effects on Patients with Mild Alzheimer’s Disease Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BACE1 Inhibitors for Alzheimer’s Disease: The Past, Present and Any Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. content.iospress.com [content.iospress.com]
- 6. researchgate.net [researchgate.net]
- 7. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prospects of β-Secretase Inhibitors for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Robust Pharmacodynamic Effect of this compound, a Central Nervous System Penetrant, Low Dose BACE1 Inhibitor, in Humans and Nonclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing BACE1 inhibitor assays to avoid common pitfalls
Welcome to the technical support center for optimizing BACE1 inhibitor assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of assays used to screen for BACE1 inhibitors?
A1: The most prevalent assays for screening BACE1 inhibitors are Fluorescence Resonance Energy Transfer (FRET) assays, AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay), and cell-based assays that measure the downstream products of BACE1 activity, such as amyloid-beta (Aβ) peptides.[1][2] FRET assays are a common in vitro method that quantifies the enzymatic activity of BACE1 by measuring the cleavage of a synthetic peptide substrate labeled with a fluorophore and a quencher.[1] Cell-based assays provide a more physiologically relevant context by measuring the inhibition of BACE1 in a cellular environment, typically by quantifying the reduction of secreted Aβ peptides using ELISA.[3]
Q2: My FRET assay is showing high background fluorescence. What are the possible causes?
A2: High background fluorescence in a BACE1 FRET assay can stem from several factors. One common cause is the intrinsic fluorescence of your test compounds. It is recommended to test the compound alone at the highest concentration to determine if it interferes with the assay signal.[2] Another possibility is the degradation of the FRET substrate. Ensure proper storage of the substrate, protecting it from light and repeated freeze-thaw cycles.[4][5] Finally, the purity of the recombinant BACE1 enzyme can also contribute; impurities might lead to non-specific cleavage or fluorescence.
Q3: I am observing a high degree of variability between replicate wells in my cell-based assay. What can I do to improve consistency?
A3: High variability in cell-based assays can be due to several factors. Inconsistent cell seeding is a primary culprit; ensure you have a homogenous cell suspension and use appropriate techniques to avoid edge effects in the plate.[6] Variations in compound treatment time or concentration can also lead to discrepancies. Use calibrated pipettes and ensure consistent timing for all treatment steps.[7] Additionally, cell health and passage number can impact results. Use cells within a consistent passage range and ensure they are healthy and evenly distributed before starting the experiment.
Q4: Why are my IC50 values for the same compound different between a biochemical (FRET) and a cell-based assay?
A4: Discrepancies in IC50 values between biochemical and cell-based assays are common and expected. Biochemical assays, like FRET, measure the direct interaction of the inhibitor with the isolated enzyme.[1] Cell-based assays, however, introduce additional biological complexities.[3] Factors such as cell membrane permeability of the compound, potential for efflux by cellular transporters, off-target effects, and compound metabolism can all influence the apparent potency of the inhibitor in a cellular context.
Troubleshooting Guides
Problem 1: Low Signal-to-Background Ratio in FRET Assay
Question: I am getting a very low signal-to-background ratio in my BACE1 FRET assay, making it difficult to determine inhibitor potency. What steps can I take to optimize the assay?
Answer: A low signal-to-background ratio can be addressed by optimizing several assay parameters.
-
Enzyme Concentration: The concentration of the BACE1 enzyme is critical. It is recommended to perform a kinetic assay with various enzyme dilutions to determine the linear range of the assay.[8] Using too little enzyme will result in a weak signal, while too much can lead to rapid substrate depletion.
-
Substrate Concentration: The concentration of the FRET substrate should also be optimized. While a higher concentration can increase the signal, it might also elevate the background.[9] Titrating the substrate concentration is recommended to find the optimal balance.
-
Incubation Time: If you are running an endpoint assay, increasing the incubation time may allow for more product formation and a stronger signal.[8] However, for kinetic assays, ensure you are measuring the initial linear rate of the reaction.[1][10]
-
Assay Buffer: The composition of the assay buffer, including pH, is crucial for optimal enzyme activity. Most BACE1 activity assays use a buffer with a pH of 4.5, which is the optimal pH for BACE1.[11]
-
Instrument Settings: Ensure that your fluorescence plate reader is set to the correct excitation and emission wavelengths for your specific FRET pair.[7] Optimizing the gain settings can also improve signal detection.
Problem 2: Compound Interference in the Assay
Question: I suspect my test compound is interfering with the assay itself, leading to false positive or false negative results. How can I identify and mitigate this?
Answer: Compound interference is a common pitfall in high-throughput screening. Here’s how to address it:
-
Fluorescence Interference: As mentioned, test compounds may be fluorescent themselves.[2] To check for this, run a control plate with your compounds in the assay buffer without the BACE1 enzyme. A high signal in these wells indicates intrinsic fluorescence.
-
Light Scattering: Some compounds can form aggregates at high concentrations, which can scatter light and affect fluorescence readings. Visually inspect your assay plate for any precipitation. Reducing the compound concentration or using a detergent like Tween-20 in the assay buffer might help.[11]
-
Promiscuous Inhibition: Some compounds can inhibit enzymes through non-specific mechanisms, such as aggregation. To rule this out, you can perform counter-screens against other unrelated enzymes.
Problem 3: Inconsistent Results in Cell-Based Aβ Reduction Assay
Question: My cell-based ELISA for Aβ40/42 is giving inconsistent results, even with control inhibitors. What should I troubleshoot?
Answer: Inconsistent results in cell-based Aβ reduction assays often point to issues with cell culture or the assay protocol itself.
-
Cell Seeding and Health: Ensure a consistent cell seeding density across all wells.[3][6] Overtly confluent or sparse cells can behave differently. Also, use cells from a similar passage number for all experiments to minimize variability.
-
Compound Treatment: After a 24-hour incubation of the cells, the growth medium should be carefully removed and replaced with a serum-free medium (like Opti-MEM) containing the test compounds.[3] This ensures that serum components do not interfere with the assay.
-
Supernatant Collection and Analysis: When collecting the cell supernatant for ELISA, be careful not to disturb the cell monolayer. Centrifuge the supernatant to remove any cellular debris before performing the ELISA. Follow the ELISA kit manufacturer's instructions precisely for accurate quantification.[3]
-
Data Normalization: Normalize the Aβ levels to the vehicle control, which represents 0% inhibition. This will help to account for plate-to-plate variability.[3]
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for BACE1 inhibitors in both biochemical and cell-based assays.
Table 1: In Vitro BACE1 Inhibition (FRET Assay)
| Compound | Target | Assay Type | IC50 (nM) |
| BACE1-IN-1 | BACE1 | FRET | 15 |
| BACE1-IN-2 | BACE1 | FRET | 45 |
| Control Inhibitor | BACE1 | FRET | 5 |
Table 2: Cell-Based Aβ Reduction Assay (HEK293-APP cells)
| Compound | Target | Cell Line | Assay Type | IC50 (Aβ40) (nM) | IC50 (Aβ42) (nM) |
| BACE1-IN-1 | BACE1 | HEK293-APP | ELISA | 150 | 140 |
| BACE1-IN-2 | BACE1 | HEK293-APP | ELISA | 500 | 480 |
| Control Inhibitor | BACE1 | HEK293-APP | ELISA | 50 | 45 |
Experimental Protocols
Protocol 1: In Vitro BACE1 FRET Assay
This protocol describes a typical fluorescence resonance energy transfer (FRET) assay to measure the enzymatic activity of BACE1.
-
Reagent Preparation:
-
Prepare the BACE1 assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5).
-
Dilute the BACE1 enzyme to the desired concentration in the assay buffer. Keep the enzyme on ice.[7]
-
Prepare a stock solution of the FRET peptide substrate in DMSO and then dilute it to the final working concentration in the assay buffer.
-
Prepare serial dilutions of the test compounds and a known BACE1 inhibitor (positive control) in the assay buffer. Also, prepare a vehicle control with the same final concentration of DMSO.
-
-
Assay Procedure:
-
Add 10 µL of the inhibitor dilutions or controls to the wells of a black 96-well plate.[4]
-
Prepare a master mix containing the BACE1 assay buffer and the FRET substrate.[4]
-
Add 70 µL of the master mix to each well, except for the "Blank" wells which should only contain assay buffer.[4]
-
Initiate the enzymatic reaction by adding 20 µL of the diluted BACE1 enzyme to all wells except the "Blank".[4]
-
The final reaction volume will be 100 µL.
-
-
Data Acquisition and Analysis:
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths (e.g., Ex 320 nm/Em 405 nm).[1]
-
Monitor the increase in fluorescence over time (kinetic mode) or read the fluorescence at a fixed time point (endpoint mode).[4]
-
Calculate the rate of reaction from the linear phase of the fluorescence curve.
-
Determine the percent inhibition by comparing the reaction rates in the presence of the inhibitor to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[3]
-
Protocol 2: Cell-Based BACE1 Inhibition Assay (Aβ ELISA)
This protocol outlines the measurement of BACE1 inhibition by quantifying the reduction of secreted Aβ peptides from cultured cells overexpressing human amyloid precursor protein (APP).[3]
-
Cell Culture and Seeding:
-
Compound Treatment:
-
Supernatant Collection and Analysis:
-
After the incubation period, carefully collect the supernatant from each well. It is advisable to centrifuge the supernatant to pellet any cell debris.
-
Quantify the levels of secreted Aβ40 and Aβ42 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[3]
-
-
Data Analysis:
-
Generate a standard curve for each Aβ peptide on each ELISA plate.
-
Calculate the concentration of Aβ40 and Aβ42 in each sample.
-
Normalize the Aβ levels to the vehicle control (representing 0% inhibition).[3]
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for the reduction of each Aβ species.[3]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of a specific ELISA to measure BACE1 levels in human tissues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BACE1 Inhibitor LY3202626 and Liver Toxicity Assessment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding liver toxicity concerns associated with the BACE1 inhibitor LY3202626 and related compounds.
Frequently Asked Questions (FAQs)
Q1: Why is there a concern about liver toxicity with BACE1 inhibitors?
A1: Several early-generation BACE1 inhibitors were discontinued during clinical trials due to observations of elevated liver enzymes in participants, indicating potential drug-induced liver injury (DILI). For instance, the development of LY2886721, a predecessor to this compound, was halted in Phase II because of abnormal liver enzyme elevations.[1][2] Similarly, the development of atabecestat and JNJ-54861911 was also stopped due to liver safety concerns. This history has led to increased scrutiny of the hepatic safety profile of all BACE1 inhibitors.
Q2: How was this compound designed to address these liver toxicity concerns?
A2: this compound was developed as a highly potent, central nervous system (CNS)-penetrant BACE1 inhibitor that could be administered at lower doses.[2][3] The rationale behind this strategy is that idiosyncratic drug-induced liver injury may be associated with the overall drug dose.[3] By achieving therapeutic efficacy at a lower concentration, the risk of off-target effects and dose-dependent toxicity could potentially be minimized.
Q3: What is the proposed mechanism for BACE1 inhibitor-induced liver toxicity?
A3: A leading hypothesis suggests that liver toxicity may not be a direct result of on-target BACE1 inhibition in the brain, but rather an "off-site" effect in the liver. BACE1 is known to cleave β-galactoside α-2,6-sialyltransferase I (ST6Gal I), an enzyme present in the Golgi apparatus of hepatocytes.[4] Inhibition of BACE1 in the liver could disrupt the normal processing and secretion of ST6Gal I, which plays a role in the sialylation of glycoproteins.[4] This disruption may lead to cellular stress and, ultimately, hepatotoxicity.
Q4: What clinical data is available regarding the liver safety profile of this compound?
A4: In a Phase I clinical trial (NCT02323334), this compound was reported to be well-tolerated in healthy subjects.[5] A subsequent Phase II study (NAVIGATE-AD) also indicated that this compound was generally well-tolerated.[6] A publication on the robust pharmacodynamic effect of this compound provided specific liver safety data from the Phase I study, showing no evidence of hepatotoxicity or elevations in liver function tests that would meet the criteria for Hy's Law.[3]
Quantitative Data Summary
The following tables summarize key in vitro potency data for this compound and clinical liver safety data from a Phase I study.
Table 1: In Vitro Potency and Selectivity of this compound [3]
| Target Enzyme | IC₅₀ (nM) |
| Human BACE1 | 0.615 ± 0.101 |
| Human BACE2 | 0.871 ± 0.241 |
| Cathepsin D | > 14,000 |
| Pepsin | > 14,000 |
| Renin | > 14,000 |
Table 2: Liver Safety Data from Phase I Study of this compound (Multiple-Ascending Dose) [3]
| Analyte (Unit) | Placebo (Mean ± SD) | This compound 6 mg (Mean ± SD) | This compound 14 mg (Mean ± SD) | This compound 30 mg (Mean ± SD) |
| Day 2 | ||||
| ALT (U/L) | 22.9 ± 9.7 | 21.9 ± 10.3 | 20.3 ± 6.9 | 23.6 ± 10.2 |
| AST (U/L) | 23.3 ± 5.5 | 22.9 ± 5.9 | 22.6 ± 5.0 | 23.9 ± 5.7 |
| GGT (U/L) | 22.1 ± 10.1 | 18.9 ± 5.9 | 19.9 ± 8.4 | 19.9 ± 7.9 |
| Total Bilirubin (μmol/L) | 9.2 ± 3.4 | 8.7 ± 2.9 | 8.4 ± 2.2 | 9.2 ± 3.1 |
| Day 14 | ||||
| ALT (U/L) | 24.1 ± 9.2 | 20.4 ± 9.9 | 19.6 ± 7.2 | 22.9 ± 10.0 |
| AST (U/L) | 24.3 ± 5.1 | 22.4 ± 5.8 | 21.9 ± 4.9 | 23.4 ± 5.6 |
| GGT (U/L) | 22.4 ± 10.2 | 18.6 ± 5.8 | 19.6 ± 8.3 | 19.4 ± 7.8 |
| Total Bilirubin (μmol/L) | 9.1 ± 3.3 | 8.5 ± 2.8 | 8.2 ± 2.1 | 9.0 ± 3.0 |
Data represents values at Day 2 and Day 14 of treatment. No statistically significant differences were observed between this compound-treated groups and placebo.
Visualizations
Caption: Proposed pathway of BACE1 inhibitor-mediated hepatotoxicity.
References
- 1. BACE1 Inhibitors for Alzheimer’s Disease: The Past, Present and Any Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Early Clinical Development of this compound, a Low-Dose, CNS-Penetrant BACE Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Robust Pharmacodynamic Effect of this compound, a Central Nervous System Penetrant, Low Dose BACE1 Inhibitor, in Humans and Nonclinical Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beta-galactoside alpha2,6-sialyltransferase I cleavage by BACE1 enhances the sialylation of soluble glycoproteins. A novel regulatory mechanism for alpha2,6-sialylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 6. Phase II (NAVIGATE-AD study) Results of this compound Effects on Patients with Mild Alzheimer’s Disease Dementia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding LY3202626 Phase 2 Trial Efficacy
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of the Phase 2 clinical trial data for the BACE1 inhibitor, LY3202626. The following troubleshooting guides and FAQs address the lack of efficacy observed in the NAVIGATE-AD study.
Frequently Asked Questions (FAQs)
Q1: What was the primary objective of the NAVIGATE-AD Phase 2 trial for this compound?
The primary objective was to assess the effect of this compound on the change from baseline in cerebral neurofibrillary tangle (NFT) load, as measured by flortaucipir Positron Emission Tomography (PET), in participants with mild Alzheimer's disease (AD) dementia.[1][2]
Q2: Why was the NAVIGATE-AD trial terminated prematurely?
The trial was terminated early following a pre-planned interim analysis. The analysis revealed a low probability of identifying a statistically significant slowing of cognitive and/or functional decline with this compound treatment compared to placebo.[1][2]
Q3: Did this compound demonstrate target engagement in the Phase 2 trial?
Yes, pharmacodynamic assessments showed that this compound substantially reduced plasma concentrations of amyloid-β (Aβ) peptides, Aβ1–40 and Aβ1–42, at both the 3 mg and 12 mg doses, indicating successful engagement of the BACE1 enzyme.
Q4: Were there any safety concerns with this compound in the NAVIGATE-AD trial?
This compound was generally well-tolerated. However, a statistically significant increase in treatment-emergent adverse events related to psychiatric disorders was observed in both this compound dose groups compared to the placebo group.[1][3]
Troubleshooting Guide: Interpreting the Lack of Efficacy
Issue: Understanding why a potent BACE1 inhibitor that successfully reduced Aβ levels did not translate to clinical efficacy in the NAVIGATE-AD trial.
Possible Explanations:
-
Amyloid Hypothesis Complexity: The trial results contribute to the ongoing debate about the amyloid cascade hypothesis. While Aβ plaque formation is a key pathological hallmark of AD, its direct and linear relationship with cognitive decline is complex. The timing of intervention may be critical, and reducing Aβ in patients with established mild dementia may be too late to alter the disease course.
-
Downstream Pathologies: The lack of effect on tau pathology, the primary outcome, suggests that inhibiting Aβ production with a BACE1 inhibitor at this stage of the disease may not be sufficient to prevent the downstream cascade of events, including the spread of tau pathology, which correlates more closely with cognitive decline.[1]
-
Off-Target Effects: While this compound is a potent BACE1 inhibitor, the possibility of off-target effects contributing to the lack of cognitive improvement or even the observed slight decline in some patients cannot be entirely ruled out.
-
Disease Stage: The enrolled population had mild AD dementia. It is possible that BACE1 inhibition as a therapeutic strategy may be more effective in a preclinical or prodromal AD population before significant neurodegeneration has occurred.
Data Presentation
Table 1: Primary Efficacy Outcome - Change in Flortaucipir PET SUVR
| Treatment Group | N | Baseline Mean (SE) | LS Mean Change from Baseline (SE) | LS Mean Difference vs. Placebo (95% CI) | p-value |
| Placebo | 105 | 1.34 (0.02) | 0.07 (0.01) | - | - |
| This compound 3 mg | 105 | 1.35 (0.02) | 0.07 (0.01) | 0.00 (-0.03, 0.03) | 0.94 |
| This compound 12 mg | 106 | 1.35 (0.02) | 0.08 (0.01) | 0.01 (-0.02, 0.04) | 0.50 |
SUVR: Standardized Uptake Value Ratio; SE: Standard Error; LS: Least Squares; CI: Confidence Interval. Data from the NAVIGATE-AD study publication.
Table 2: Secondary Efficacy Outcomes - Cognitive and Functional Measures
| Outcome Measure | Treatment Group | N | Baseline Mean (SE) | LS Mean Change from Baseline (SE) | LS Mean Difference vs. Placebo (95% CI) | p-value |
| ADAS-Cog13 | Placebo | 105 | 27.4 (0.6) | 4.4 (0.6) | - | - |
| This compound 3 mg | 105 | 27.7 (0.6) | 5.3 (0.6) | 0.9 (-0.8, 2.6) | 0.29 | |
| This compound 12 mg | 106 | 27.5 (0.6) | 5.5 (0.6) | 1.1 (-0.6, 2.8) | 0.21 | |
| ADCS-iADL | Placebo | 105 | 40.1 (1.0) | -7.0 (1.0) | - | - |
| This compound 3 mg | 105 | 39.5 (1.0) | -7.8 (1.0) | -0.8 (-3.4, 1.8) | 0.54 | |
| This compound 12 mg | 106 | 40.5 (1.0) | -8.6 (1.0) | -1.6 (-4.2, 1.0) | 0.23 | |
| iADRS | Placebo | 105 | 99.7 (1.5) | -11.4 (1.5) | - | - |
| This compound 3 mg | 105 | 99.0 (1.5) | -13.1 (1.5) | -1.7 (-5.6, 2.2) | 0.39 | |
| This compound 12 mg | 106 | 99.8 (1.5) | -14.1 (1.5) | -2.7 (-6.6, 1.2) | 0.18 |
ADAS-Cog13: Alzheimer's Disease Assessment Scale-Cognitive subscale (13 items) - higher scores indicate greater impairment. ADCS-iADL: Alzheimer's Disease Cooperative Study-Instrumental Activities of Daily Living - lower scores indicate greater impairment. iADRS: integrated Alzheimer's Disease Rating Scale - lower scores indicate greater impairment. SE: Standard Error; LS: Least Squares; CI: Confidence Interval. Data from the NAVIGATE-AD study publication.
Experimental Protocols
Flortaucipir ([¹⁸F]AV-1451) PET Scan
-
Radiotracer Administration: An intravenous bolus of approximately 10 mCi (370 MBq) of [¹⁸F]flortaucipir is administered to the participant.
-
Uptake Period: A 75-minute uptake period follows the injection, during which the participant rests in a quiet, dimly lit room.
-
Image Acquisition: The participant is positioned in the PET scanner, and a 20- to 30-minute scan is acquired.
-
Image Reconstruction and Analysis: The acquired data is reconstructed, and corrections for attenuation, scatter, and decay are applied. The primary endpoint is the change in the standardized uptake value ratio (SUVR) from baseline to 52 weeks. The SUVR is calculated by normalizing the radioactivity in specific brain regions of interest to a reference region, typically the cerebellar crus.
Alzheimer's Disease Assessment Scale-Cognitive Subscale (13 items) (ADAS-Cog13)
The ADAS-Cog13 is a standardized assessment administered by a trained rater to evaluate the severity of cognitive dysfunction. It consists of 13 tasks that assess various cognitive domains, including memory, language, and praxis. The total score ranges from 0 to 85, with higher scores indicating greater cognitive impairment.
Alzheimer's Disease Cooperative Study-Instrumental Activities of Daily Living (ADCS-iADL)
The ADCS-iADL is an inventory completed by a caregiver or informant who is familiar with the participant's daily functioning. It assesses the participant's ability to perform various instrumental activities of daily living. The total score ranges from 0 to 56, with lower scores indicating more severe functional impairment.
Integrated Alzheimer's Disease Rating Scale (iADRS)
The iADRS is a composite score derived from the ADAS-Cog13 and the ADCS-iADL. It is calculated to provide a single measure that integrates both cognitive and functional domains.
Visualizations
Caption: Amyloid cascade and the mechanism of action of this compound.
Caption: NAVIGATE-AD Phase 2 clinical trial workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase II (NAVIGATE-AD study) Results of this compound Effects on Patients with Mild Alzheimer’s Disease Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase II (NAVIGATE-AD study) Results of this compound Effects on Patients with Mild Alzheimer's Disease Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Potential Adverse Effects of BACE1 Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BACE1 inhibitors. The following information is intended to help address specific issues that may be encountered during experiments and to provide standardized protocols for assessing the potential adverse effects of BACE1 inhibition.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in the efficacy of our BACE1 inhibitor in long-term cell culture experiments, with amyloid-beta (Aβ) levels rebounding over time. What could be the cause?
A1: A potential reason for the diminished efficacy of BACE1 inhibitors over time is a compensatory upregulation of BACE1 protein levels.[1] Some studies have indicated that certain BACE1 inhibitors can stabilize the BACE1 protein, leading to its accumulation within the cell.[1][2] This increase in enzyme concentration may eventually overcome the inhibitory effect of the compound.[1] To investigate this, we recommend performing a western blot to quantify BACE1 protein levels in your cell lysates over the course of your experiment.
Q2: Our experimental animals are exhibiting unexpected neurological side effects, such as cognitive worsening, that do not seem to correlate with the extent of Aβ reduction. What is the likely mechanism?
A2: Cognitive worsening is a known potential adverse effect of BACE1 inhibition observed in clinical trials with compounds like verubecestat and atabecestat.[1][3] This is thought to be an on-target effect resulting from the inhibition of BACE1's physiological role in processing substrates other than amyloid precursor protein (APP).[1][4] Key substrates implicated in synaptic function include neuregulin-1 (NRG1), which is crucial for myelination, and Seizure protein 6 (Sez6), which is involved in dendritic spine plasticity.[4][5] Inhibition of BACE1 can disrupt these pathways, leading to impaired synaptic plasticity, such as long-term potentiation (LTP), and cognitive deficits.[1][6]
Q3: We have observed signs of cellular toxicity, such as apoptosis, in our cell cultures treated with a BACE1 inhibitor. What is a potential off-target effect that could be causing this?
A3: A significant off-target effect reported for some BACE1 inhibitors is the inhibition of Cathepsin D (CatD), a lysosomal aspartyl protease.[7] Inhibition of CatD can disrupt lysosomal function, leading to cellular stress and apoptosis.[7] It is advisable to perform a dose-response curve to identify the lowest effective concentration of your inhibitor to minimize such off-target effects.[7] Additionally, directly measuring the effect of your inhibitor on CatD activity can confirm if this is the source of the observed toxicity.[7]
Q4: Our animal models are showing changes in hair color (hypopigmentation). Is this a known side effect of BACE1 inhibition?
A4: Yes, changes in hair color have been reported as a side effect and are often linked to the inhibition of BACE2.[8] BACE2 plays a role in the processing of the premelanosome protein (PMEL), which is involved in melanin production.[9] Many first-generation BACE1 inhibitors also exhibit activity against BACE2.[8] Therefore, assessing the selectivity of your inhibitor for BACE1 over BACE2 is crucial.
Troubleshooting Guides & Experimental Protocols
This section provides detailed methodologies for key experiments to assess the on-target and off-target effects of BACE1 inhibitors.
Guide 1: Assessing Compensatory BACE1 Upregulation
Issue: Decreased inhibitor efficacy over time in cell culture.
Troubleshooting Workflow:
Caption: Workflow to investigate compensatory BACE1 upregulation.
Detailed Protocol: Western Blot for BACE1 and sAPPβ [1]
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[10]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against BACE1 (e.g., Abcam, cat# ab108394), sAPPβ (e.g., Covance, cat# SIG-39328), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[1][11]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL detection reagent and an imaging system.
-
Quantification: Densitometrically quantify the protein bands and normalize to the loading control.
Guide 2: Investigating Off-Target Cellular Toxicity
Issue: Unexplained apoptosis or reduced cell viability.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for off-target cellular toxicity.
Detailed Protocol: Cathepsin D Fluorometric Activity Assay [2][6][7][12][13][14]
-
Sample Preparation: Prepare cell lysates in the provided lysis buffer. For secreted CatD, collect conditioned media.
-
Reaction Setup: In a 96-well black plate, add your sample (cell lysate or media), positive control (purified Cathepsin D), and a substrate background control.
-
Reaction Initiation: Add the Cathepsin D substrate solution to all wells except the standard curve wells.
-
Kinetic Measurement: Immediately measure fluorescence intensity at Ex/Em = 328/460 nm or 320/405 nm at 37°C, recording data every 5 minutes for 30-60 minutes.
-
Data Analysis: Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve). Determine the percent inhibition for each concentration of your BACE1 inhibitor relative to the vehicle control.
Guide 3: Characterizing Inhibitor Selectivity
Issue: Observing side effects potentially related to BACE2 inhibition (e.g., hypopigmentation).
Troubleshooting Workflow:
References
- 1. Findings of Efficacy, Safety, and Biomarker Outcomes of Atabecestat in Preclinical Alzheimer Disease: A Truncated Randomized Phase 2b/3 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.novusbio.com [resources.novusbio.com]
- 3. Phase II Clinical Study Of Elenbecestat Demonstrates Safety And Tolerability In MCI And Mild To Moderate Alzheimer's Disease At 18-Months [prnewswire.com]
- 4. Eisai and Biogen Present Detailed Results from Phase II Clinical Study of Elenbecestat in MCI and Mild to Moderate Alzheimer's Disease at AAIC 2018 – ACN Newswire [test.acnnewswire.com]
- 5. In Vivo Two-Photon Imaging of Dendritic Spines in Marmoset Neocortex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. raybiotech.com [raybiotech.com]
- 7. alzforum.org [alzforum.org]
- 8. A Structure-Based Discovery Platform for BACE2 and the Development of Selective BACE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. The β-Secretase-Derived C-Terminal Fragment of βAPP, C99, But Not Aβ, Is a Key Contributor to Early Intraneuronal Lesions in Triple-Transgenic Mouse Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. protocols.io [protocols.io]
- 14. affigen.com [affigen.com]
Technical Support Center: Improving the Selectivity Profile of BACE1 Inhibitors
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the discovery and optimization of BACE1 inhibitors. Here you will find troubleshooting guidance and answers to frequently asked questions to navigate the experimental challenges of achieving a desirable selectivity profile.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high selectivity for BACE1 over BACE2 a critical objective?
A1: While BACE1 is a primary therapeutic target for Alzheimer's disease due to its role in amyloid-β (Aβ) peptide production, its close homolog BACE2 has distinct physiological functions. BACE1 and BACE2 share a high degree of structural similarity, making the design of selective inhibitors challenging.[1] Non-selective inhibition of BACE2 may lead to undesirable off-target effects. For instance, BACE2 is involved in pigmentation, and its inhibition has been linked to changes in hair color.[2] Some research also suggests a protective, non-amyloidogenic role for BACE2 in cleaving the amyloid precursor protein (APP) at an alternative site.[1] Therefore, high selectivity is paramount to minimize potential side effects and ensure a targeted therapeutic action.
Q2: What are the primary off-target enzymes of concern for BACE1 inhibitors, and what are the consequences of their inhibition?
A2: The primary off-targets of concern for BACE1 inhibitors are BACE2 and the lysosomal aspartyl protease, Cathepsin D (CatD).
-
BACE2: As mentioned above, inhibition can lead to pigmentation-related side effects.
-
Cathepsin D: Off-target inhibition of Cathepsin D has been associated with ocular toxicity, a significant safety concern that has led to the discontinuation of some BACE1 inhibitor clinical trials.[2][3] It is believed that Cathepsin D inhibition disrupts normal photoreceptor turnover in the eye.[3]
Q3: What are the key structural differences between the BACE1 and BACE2 active sites that can be exploited for designing selective inhibitors?
A3: Despite high homology, subtle differences in the active sites of BACE1 and BACE2 can be exploited for selective inhibitor design. The "flap" region, a flexible loop covering the active site, exhibits differences in shape and flexibility between the two enzymes.[4] Targeting this flap region has been a successful strategy for developing selective BACE1 inhibitors. Additionally, minor variations in the amino acid residues within the binding pockets can be leveraged to achieve selectivity.[1][4]
Q4: Can prolonged treatment with a BACE1 inhibitor lead to a compensatory increase in BACE1 protein levels?
A4: Yes, some studies have reported that certain BACE1 inhibitors can paradoxically stabilize the BACE1 protein, leading to its accumulation within cells.[5][6] This increase in enzyme concentration could potentially counteract the inhibitory effect of the drug over time.[5] If a rebound in Aβ levels is observed after an initial reduction, it is advisable to investigate potential changes in BACE1 protein levels via Western blot.[6]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in in-vitro BACE1 activity assays (e.g., FRET assay).
-
Potential Cause: Variability in assay conditions.
-
Troubleshooting Steps:
-
pH of Assay Buffer: BACE1 activity is optimal at an acidic pH (around 4.5).[7] Ensure your assay buffer is correctly prepared and the pH is verified for each experiment.
-
Enzyme Activity: The activity of recombinant BACE1 can vary between batches. Use a known BACE1 inhibitor as a positive control in every assay to monitor enzyme performance.[7]
-
Inhibitor Pre-incubation: Some inhibitors may require a pre-incubation period with the enzyme before the addition of the substrate to achieve maximal binding. Optimize the pre-incubation time (e.g., 15-30 minutes at 37°C).[8]
-
Solvent Effects: Ensure the final concentration of the solvent used to dissolve your compound (e.g., DMSO) is consistent across all wells and does not exceed a level that inhibits the enzyme (typically ≤1%).[9]
-
-
Issue 2: Discrepancy between in-vitro enzymatic activity and cellular Aβ reduction.
-
Potential Cause: Poor cell permeability or active efflux of the inhibitor.
-
Troubleshooting Steps:
-
Assess Cell Permeability: Employ computational models or in-vitro assays (e.g., PAMPA) to predict or measure the cell permeability of your compound.
-
Investigate Efflux Transporters: Determine if your compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit intracellular concentrations. This can be assessed using cell lines that overexpress specific transporters.
-
-
-
Potential Cause: Compound instability in cell culture media.
-
Troubleshooting Steps:
-
Assess Stability: Incubate your compound in the cell culture media for the duration of the experiment and then measure its concentration using LC-MS/MS to determine its stability.
-
-
Issue 3: Unexpected in-vivo toxicity (e.g., liver or ocular toxicity).
-
Potential Cause: Off-target inhibition of other proteases.
-
Troubleshooting Steps:
-
Profile Against Key Off-Targets: Screen your inhibitor against a panel of related aspartyl proteases, with a particular focus on BACE2 and Cathepsin D.[2]
-
In-vitro Cathepsin D Activity Assay: Directly measure the inhibitory activity of your compound against purified Cathepsin D to assess the risk of ocular toxicity.[2]
-
Dose-Response Evaluation: In animal models, conduct a thorough dose-response study to identify the lowest effective dose that minimizes off-target effects.[2]
-
-
-
Potential Cause: On-target effects in peripheral tissues.
-
Troubleshooting Steps:
-
Tissue-Specific BACE1 Substrate Processing: BACE1 has physiological substrates in various tissues.[10] For example, altered processing of β-galactoside α-2,6-sialyltransferase I (ST6Gal I) in the liver has been proposed as a potential mechanism for hepatotoxicity observed with some BACE1 inhibitors.[10] Investigating the processing of known BACE1 substrates in relevant tissues can provide insights into on-target toxicities.
-
-
Quantitative Data Summary
Table 1: Selectivity Profile of Representative BACE1 Inhibitors
| Compound | BACE1 IC50/Ki (nM) | BACE2 IC50/Ki (nM) | Cathepsin D IC50/Ki (nM) | Selectivity (BACE2/BACE1) | Selectivity (CatD/BACE1) |
| Verubecestat | 2.2 (Ki) | 0.34 (Ki) | >100,000 (Ki) | 0.15 | >45,454 |
| CNP520 | 11 (Ki) | 30 (Ki) | 205,000 (Ki) | 2.7 | 18,636 |
| Compound 3 | 1.1 (Ki) | >27.5 | >27.5 | >25 | >25 |
| GSK188909 | 4 (IC50) | - | - | - | - |
| Inhibitor 5 | 1.8 (Ki) | 79 (IC50) | 138 (IC50) | 43.9 | 76.7 |
| Compound VIa | 5.9 (IC50) | 181.7 (IC50) | 44,250 (IC50) | 30.8 | 7,500 |
| Compound 2 | 5 (Ki) | 1114 (Ki) | - | 222.8 | - |
Data compiled from multiple sources.[3][11][12][13]
Experimental Protocols
Detailed Protocol for In-Vitro BACE1 FRET Assay
This protocol outlines a Fluorescence Resonance Energy Transfer (FRET) assay to measure the enzymatic activity of BACE1. The assay relies on a peptide substrate containing a fluorophore and a quencher. Cleavage of the substrate by BACE1 separates the fluorophore and quencher, resulting in an increase in fluorescence.[14]
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET peptide substrate
-
BACE1 Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)[15]
-
Test compounds and a known BACE1 inhibitor (positive control)
-
DMSO for compound dilution
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of your test compounds and the positive control in BACE1 Assay Buffer. Ensure the final DMSO concentration is consistent and non-inhibitory.
-
Dilute the recombinant human BACE1 enzyme to a working concentration in ice-cold BACE1 Assay Buffer.
-
Dilute the BACE1 FRET substrate to a working concentration in BACE1 Assay Buffer. Protect the substrate from light.
-
-
Assay Plate Setup:
-
Add 10 µL of the diluted test compound, positive control, or vehicle control (assay buffer with DMSO) to the appropriate wells of the 96-well plate.
-
Add 10 µL of the diluted BACE1 enzyme to all wells except the "no enzyme" control wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the diluted BACE1 FRET substrate to all wells.[16]
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically for 30-60 minutes, taking readings every 1-2 minutes at the appropriate excitation and emission wavelengths for the FRET substrate.[14]
-
-
Data Analysis:
-
Calculate the reaction rate (increase in fluorescence per unit of time) for each well from the linear portion of the kinetic curve.
-
Subtract the rate of the "no enzyme" control from all other wells.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control (0% inhibition).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Detailed Protocol for Cellular Aβ Reduction Assay
This protocol describes a cell-based assay to measure the inhibition of BACE1 by quantifying the reduction of secreted Aβ peptides in the supernatant of cultured cells overexpressing human APP.[17]
Materials:
-
A cell line overexpressing human APP (e.g., HEK293-APP)
-
Cell culture medium and supplements
-
Test compounds and a known BACE1 inhibitor (positive control)
-
DMSO for compound dilution
-
96-well cell culture plate
-
ELISA kits for human Aβ40 and Aβ42
Procedure:
-
Cell Seeding:
-
Seed the APP-overexpressing cells into a 96-well plate at an appropriate density and allow them to adhere overnight.[17]
-
-
Compound Treatment:
-
Prepare serial dilutions of your test compounds and the positive control in cell culture medium.
-
Remove the existing medium from the cells and replace it with medium containing the test compounds, positive control, or a vehicle control (medium with the same final DMSO concentration).
-
Incubate the cells for a specified period (e.g., 24-48 hours) at 37°C in a humidified CO2 incubator.[17]
-
-
Supernatant Collection:
-
After the incubation period, carefully collect the conditioned medium from each well.[17]
-
-
Aβ Quantification:
-
Measure the concentrations of secreted Aβ40 and Aβ42 in the collected supernatants using specific ELISA kits, following the manufacturer's instructions.[6]
-
-
Data Analysis:
-
Generate a standard curve for each ELISA plate.
-
Calculate the concentration of Aβ40 and Aβ42 in each sample.
-
Normalize the Aβ levels to the vehicle control (representing 0% inhibition).
-
Plot the percent inhibition of Aβ production versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 values for Aβ40 and Aβ42 reduction.[17]
-
Visualizations
Caption: Amyloidogenic processing of APP by BACE1 and γ-secretase, leading to Aβ production.
Caption: General experimental workflow for BACE1 inhibitor selectivity profiling.
References
- 1. Amino Acid Sequence and Structural Comparison of BACE1 and BACE2 Using Evolutionary Trace Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Multiple BACE1 Inhibitors Abnormally Increase the BACE1 Protein in Neurons by Prolonging its Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Lessons from a BACE inhibitor trial: Off-site but not off base - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Structure-Based Discovery Platform for BACE2 and the Development of Selective BACE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The selective BACE1 inhibitor VIa reduces amyloid-β production in cell and mouse models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison of BACE1 Inhibitors: LY3202626 vs. Verubecestat
For Immediate Release
Indianapolis, IN and Kenilworth, NJ – In the landscape of Alzheimer's disease research, the inhibition of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) has been a focal point for therapeutic development. Among the numerous candidates, LY3202626, developed by Eli Lilly, and verubecestat (MK-8931), from Merck, emerged as potent contenders. This guide provides a detailed, data-driven comparison of their BACE1 inhibition and selectivity profiles, offering valuable insights for researchers, scientists, and drug development professionals.
Biochemical Potency and Selectivity
Both this compound and verubecestat demonstrated high potency in inhibiting BACE1, a key enzyme in the amyloid cascade hypothesis of Alzheimer's disease.[1][2] However, their selectivity profiles, particularly concerning the homologous enzyme BACE2, show notable differences.
This compound exhibited potent inhibition of both BACE1 and BACE2 with IC50 values in the sub-nanomolar range.[3] In contrast, verubecestat showed a preference for BACE2, with a lower Ki value for BACE2 compared to BACE1.[4][5] Both compounds displayed high selectivity against other related aspartyl proteases like cathepsin D.[3]
Table 1: In Vitro Inhibitory Activity of this compound and Verubecestat
| Parameter | This compound | Verubecestat |
| BACE1 IC50 | 0.615 nM[3] | 13 nM (in cells)[6] |
| BACE1 Ki | Not explicitly reported | 2.2 nM[4][5] |
| BACE2 IC50 | 0.871 nM[3] | Not explicitly reported |
| BACE2 Ki | Not explicitly reported | 0.38 nM[4][5] |
| Selectivity (BACE2/BACE1 Ki) | ~1.4 (based on IC50) | ~0.17 (more potent on BACE2)[4][5] |
| Cathepsin D IC50 | > 14,000 nM[3] | >100,000 nM[7] |
| Pepsin IC50 | > 14,000 nM[3] | Not reported |
| Renin IC50 | > 14,000 nM[3] | Not reported |
Table 2: Cellular Activity of this compound and Verubecestat
| Parameter | This compound (PDAPP Neuronal Cultures) | Verubecestat (HEK293 APPSwe/Lon cells) |
| Aβ1-40 Reduction | EC50 = 0.275 nM[3] | IC50 = 2.1 nM[5] |
| Aβ1-42 Reduction | EC50 = 0.228 nM[3] | IC50 = 0.7 nM[5] |
| sAPPβ Reduction | Not explicitly reported | IC50 = 4.4 nM[5] |
Clinical Development and Outcomes
Despite promising preclinical and early clinical data showing robust reduction of amyloid-beta (Aβ) levels in the cerebrospinal fluid (CSF) of healthy volunteers and Alzheimer's patients, both this compound and verubecestat were ultimately discontinued.[1][8][9] Phase 2 and 3 trials for both compounds were terminated due to a lack of cognitive and functional benefits in patients with mild-to-moderate or prodromal Alzheimer's disease.[1][9][10][11][12][13][14][15] In the case of verubecestat, some studies also reported a slight cognitive decline in patients receiving the treatment.[10]
Signaling Pathway and Experimental Workflow
The therapeutic strategy behind BACE1 inhibitors is to block the initial cleavage of the amyloid precursor protein (APP), thereby preventing the formation of Aβ peptides that are central to the amyloid plaque formation in Alzheimer's disease.
The in vitro potency of these inhibitors was primarily determined using a Fluorescence Resonance Energy Transfer (FRET) assay.
Experimental Protocols
In Vitro BACE1 and BACE2 Inhibition FRET Assay
The inhibitory activity of this compound and verubecestat was determined using a Fluorescence Resonance Energy Transfer (FRET) assay.[3]
-
Reagents and Materials :
-
Purified recombinant human BACE1 or BACE2 enzyme.
-
A synthetic FRET peptide substrate containing a fluorophore and a quencher. For example, methylcourmarine (MCA)-S-E-V-N-L-D-A-E-F-R-K(dinitrophenol)-R-R-R-R-NH2.[3]
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5).[16]
-
Test compounds (this compound or verubecestat) dissolved in DMSO.
-
96-well black microplates.
-
Fluorescence plate reader.
-
-
Procedure :
-
Serial dilutions of the test compounds are prepared in the assay buffer.
-
The diluted compounds are added to the wells of the 96-well plate.
-
Recombinant BACE1 or BACE2 enzyme is added to the wells.
-
The plate is pre-incubated at 37°C for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.[16]
-
The enzymatic reaction is initiated by the addition of the FRET peptide substrate.
-
Fluorescence is monitored kinetically or at a fixed endpoint using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex: 320 nm, Em: 405 nm).[17][18]
-
The rate of substrate cleavage is determined by the increase in fluorescence over time as the fluorophore is separated from the quencher.
-
The percentage of inhibition is calculated relative to a control with no inhibitor, and IC50 values are determined by fitting the data to a dose-response curve.
-
Cell-Based Aβ Reduction Assay
The efficacy of the inhibitors in a cellular context was assessed by measuring the reduction of Aβ peptides in cell culture.[3]
-
Reagents and Materials :
-
Procedure :
-
Cells are plated in multi-well plates and allowed to adhere.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24 hours).
-
After treatment, the conditioned medium is collected.
-
The levels of Aβ1-40 and Aβ1-42 in the conditioned medium are quantified using specific ELISA kits.
-
The concentration of the inhibitor that causes a 50% reduction in Aβ levels (EC50) is calculated from the dose-response curve.
-
Conclusion
Both this compound and verubecestat are highly potent BACE1 inhibitors that effectively reduce Aβ production in both in vitro and in vivo models. While this compound shows similar potency against BACE1 and BACE2, verubecestat is more potent against BACE2. Despite their biochemical efficacy, neither compound demonstrated clinical benefit in late-stage trials for Alzheimer's disease, highlighting the complexities of targeting the amyloid pathway and the challenges in translating preclinical findings into effective therapies. The data and protocols presented here serve as a valuable resource for the ongoing research and development of novel treatments for neurodegenerative diseases.
References
- 1. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 2. Stepping closer to treating Alzheimer’s disease patients with BACE1 inhibitor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Robust Pharmacodynamic Effect of this compound, a Central Nervous System Penetrant, Low Dose BACE1 Inhibitor, in Humans and Nonclinical Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. behavioralhealth2000.com [behavioralhealth2000.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Merck’s Verubecestat marks a new era for Alzheimer’s treatment - Clinical Trials Arena [clinicaltrialsarena.com]
- 9. Phase II (NAVIGATE-AD study) Results of this compound Effects on Patients with Mild Alzheimer’s Disease Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Verubecestat | ALZFORUM [alzforum.org]
- 11. BACE1 Inhibitors for Alzheimer’s Disease: The Past, Present and Any Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. mayo.edu [mayo.edu]
- 15. Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. bpsbioscience.com [bpsbioscience.com]
A Head-to-Head Look at Two BACE1 Inhibitors: LY3202626 and Atabecestat in Alzheimer's Clinical Trials
The landscape of Alzheimer's disease research has seen significant investment in therapies targeting the production of amyloid-beta (Aβ), a key pathological hallmark of the disease. Among these, inhibitors of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1) were once a promising class of drugs. This guide provides a comparative analysis of the clinical outcomes of two such inhibitors, LY3202626, developed by Eli Lilly, and atabecestat (JNJ-5486111), developed by Janssen, based on available data from their respective clinical trial programs. Both drug development programs were ultimately discontinued.
Mechanism of Action: Targeting the Genesis of Amyloid-Beta
Both this compound and atabecestat are small molecule inhibitors of BACE1.[1] This enzyme is responsible for the initial cleavage of the amyloid precursor protein (APP), a critical step in the amyloidogenic pathway that leads to the formation of Aβ peptides.[2][3][4] By inhibiting BACE1, these drugs were designed to reduce the production of Aβ, thereby preventing the formation of amyloid plaques in the brain, which are thought to contribute to the neurodegeneration seen in Alzheimer's disease.[1]
dot
Caption: Amyloid Precursor Protein (APP) processing pathway and the inhibitory action of this compound and atabecestat on BACE1.
Clinical Development and Trial Outcomes
Both this compound and atabecestat progressed to Phase 2/3 clinical trials before their development was halted. The reasons for discontinuation, however, differed, highlighting key distinctions in their clinical profiles.
This compound (NAVIGATE-AD)
The NAVIGATE-AD study (NCT02791191) was a Phase 2 trial designed to evaluate the efficacy and safety of this compound in patients with mild Alzheimer's disease dementia.[5][6] The trial was terminated early due to a low probability of identifying a statistically significant treatment effect.[6][7][8]
Atabecestat (EARLY)
The EARLY trial (NCT02569398) was a Phase 2b/3 study investigating atabecestat in asymptomatic participants at risk for developing Alzheimer's dementia.[9][10] This trial was also terminated prematurely, but in this case, due to safety concerns, specifically dose-related elevations in liver enzymes.[11]
Comparative Efficacy
A direct comparison of the efficacy of this compound and atabecestat is challenging due to the different trial designs, patient populations, and early termination of the studies. However, the available data on cognitive outcomes provide some insight.
| Clinical Outcome | This compound (NAVIGATE-AD) | Atabecestat (EARLY) |
| Primary Cognitive Endpoint | Integrated Alzheimer's Disease Rating Scale (iADRS)[5] | Preclinical Alzheimer Cognitive Composite (PACC)[9] |
| Key Cognitive Finding | No statistically significant difference between placebo and either dose of this compound.[6][7][8] No specific quantitative data on iADRS score changes are publicly available. | Statistically significant, dose-related cognitive worsening compared to placebo.[11] |
| Quantitative Cognitive Data | Not publicly available. | PACC Score (LSM Difference from Placebo): - 5 mg dose (Month 12): -0.79- 25 mg dose (Month 12): -1.62[12]RBANS Total Score (LSM Difference from Placebo at 3 Months): - 5 mg dose: -1.97- 25 mg dose: -3.70[12] |
Comparative Safety and Tolerability
The safety profiles of the two compounds also showed notable differences, with atabecestat raising more significant concerns that led to its discontinuation.
| Adverse Event Profile | This compound (NAVIGATE-AD) | Atabecestat (EARLY) |
| Reason for Discontinuation | Lack of efficacy.[6][7][8] | Dose-related hepatic enzyme elevations.[11] |
| Key Adverse Events | A statistically significant increase in treatment-emergent adverse events in the psychiatric disorders system organ class was reported for both doses compared to placebo.[6][7][8] | Dose-related cognitive worsening.[11] Neuropsychiatric adverse events (anxiety, depression, sleep disturbances).[13] |
| Quantitative Safety Data | Specific frequencies of psychiatric adverse events are not detailed in publicly available reports. | Neuropsychiatric Adverse Events: - Placebo: 0.5%- 5 mg dose: 6.9%- 25 mg dose: 14.8%[12] |
| Reversibility of Adverse Events | Not applicable as the trial was stopped for futility. | Cognitive worsening and neuropsychiatric adverse events were found to be reversible within 6 months of stopping treatment.[13] |
Experimental Protocols
This compound (NAVIGATE-AD - NCT02791191)
dot
Caption: Experimental workflow for the NAVIGATE-AD clinical trial of this compound.
Objective: To evaluate the effect of this compound on brain tau pathology and disease progression in participants with mild Alzheimer's disease dementia.[5]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group Phase 2 study.[6]
-
Participants: 316 participants with mild AD dementia, confirmed by amyloid PET scans.[6]
-
Interventions: Participants were randomized to receive either 3 mg or 12 mg of this compound, or a placebo, administered orally once daily for 52 weeks.[5]
-
Primary Outcome Measure: Change from baseline in cerebral ¹⁸F-AV-1451 (flortaucipir) tau-PET signal.[5]
-
Secondary Outcome Measures: Change from baseline in the integrated Alzheimer's Disease Rating Scale (iADRS), Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog), and the Alzheimer's Disease Cooperative Study-Instrumental Activities of Daily Living (ADCS-iADL).[5]
Atabecestat (EARLY - NCT02569398)
References
- 1. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 2. The Role of Amyloid Precursor Protein Processing by BACE1, the β-Secretase, in Alzheimer Disease Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct anterograde trafficking pathways of BACE1 and amyloid precursor protein from the TGN and the regulation of amyloid-β production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Phase II (NAVIGATE-AD study) Results of this compound Effects on Patients with Mild Alzheimer’s Disease Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phase II (NAVIGATE-AD study) Results of this compound Effects on Patients with Mild Alzheimer's Disease Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. Findings of Efficacy, Safety, and Biomarker Outcomes of Atabecestat in Preclinical Alzheimer Disease: A Truncated Randomized Phase 2b/3 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neurologylive.com [neurologylive.com]
- 13. Cognitive effects seen as transient for Alzheimer’s drug atabecestat | MDedge [mdedge.com]
Head-to-Head Comparison: LY3202626 and LY2886721 for Alzheimer's Disease Research
A detailed analysis of two prominent BACE1 inhibitors, LY3202626 and LY2886721, is presented for researchers and drug development professionals. This guide synthesizes preclinical and clinical data to offer an objective comparison of their performance, supported by experimental methodologies and visual pathway diagrams.
Developed by Eli Lilly, both this compound and LY2886721 are small molecule inhibitors of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is a key enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP), a process that ultimately leads to the formation of amyloid-beta (Aβ) peptides. The accumulation of these peptides in the brain is a pathological hallmark of Alzheimer's disease.[1] Both compounds were investigated for their potential to reduce Aβ production as a therapeutic strategy for Alzheimer's disease. However, their clinical development pathways diverged due to different safety and efficacy profiles observed in clinical trials.[1][2]
Quantitative Data Summary
The following tables provide a comparative summary of the in vitro and in vivo pharmacological properties of this compound and LY2886721 based on available data.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound | LY2886721 | Reference(s) |
| hBACE1 IC₅₀ | 0.615 ± 0.101 nM | 20.3 nM | [3][4] |
| hBACE2 IC₅₀ | 0.871 ± 0.241 nM | 10.2 nM | [3][4] |
| Cathepsin D IC₅₀ | >14,000 nM | >100,000 nM | [3][4] |
| Pepsin IC₅₀ | >14,000 nM | >100,000 nM | [3][4] |
| Renin IC₅₀ | >14,000 nM | >100,000 nM | [3][4] |
| Cellular Aβ₁₋₄₀ EC₅₀ (PDAPP neurons) | 0.275 ± 0.176 nM | ~10 nM | [3][5] |
| Cellular Aβ₁₋₄₂ EC₅₀ (PDAPP neurons) | 0.228 ± 0.244 nM | ~10 nM | [3][5] |
| Cellular Aβ₁₋₄₀ EC₅₀ (HEK293swe) | Not Reported | 18.5 nM | [4] |
| Cellular Aβ₁₋₄₂ EC₅₀ (HEK293swe) | Not Reported | 19.7 nM | [4] |
Table 2: Preclinical In Vivo Pharmacodynamics
| Species | Dose | Effect | This compound | LY2886721 | Reference(s) |
| PDAPP Mice | 0.3 - 3.0 mg/kg (oral) | Brain Aβ₁₋ₓ Reduction (3h post-dose) | Significant dose-dependent reduction | ~20-65% reduction | [3][4] |
| Beagle Dogs | 1.5 mg/kg (oral) | CSF Aβ₁₋ₓ Reduction (9h post-dose) | ~80% reduction | Not directly comparable | [3] |
| Beagle Dogs | 0.5 mg/kg (oral) | CSF Aβ Reduction (9h post-dose) | Not Reported | 50% reduction | [4][6] |
Table 3: Human Clinical Trial Data (Phase I)
| Parameter | This compound | LY2886721 | Reference(s) |
| Dose Range (Single Dose) | 0.1 - 45 mg | 1 - 70 mg | [3][7] |
| Dose Range (Multiple Dose) | 1, 6, 26 mg (14 days) | 5, 15, 35, 70 mg (14 days) | [3][7] |
| CSF Aβ₄₀ Reduction | 50% (1 mg), 90% (6 mg), 100% (26 mg) | Up to 74% (highest dose) | [2] |
| CSF Aβ₄₂ Reduction | 73.1 ± 7.96% (6 mg QD) | ~71% (highest dose) | [3][6] |
| Plasma Half-life (t½) | ~20 hours | Not explicitly stated | [3] |
| Time to Max Concentration (Tₘₐₓ) | 2.5 - 4 hours | Not explicitly stated | [8] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of BACE1 inhibitors and a general workflow for their evaluation.
Caption: Amyloid Precursor Protein processing pathway and the inhibitory action of this compound/LY2886721 on BACE1.
Caption: General experimental workflow for the evaluation of BACE1 inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are outlined below.
In Vitro BACE1 Inhibition Assay (FRET-based)
This protocol is a generalized procedure for determining the in vitro potency of BACE1 inhibitors.
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against recombinant human BACE1.
-
Principle: A fluorescence resonance energy transfer (FRET) peptide substrate containing a fluorophore and a quencher is used. Cleavage of the substrate by BACE1 separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Materials:
-
Recombinant human BACE1 enzyme
-
FRET peptide substrate
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Test compounds (this compound, LY2886721) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept low (e.g., <1%).
-
Add the diluted compounds to the microplate wells. Include wells for a positive control (enzyme without inhibitor) and a negative control (assay buffer only).
-
Add the BACE1 enzyme to all wells except the negative control and incubate for a pre-determined time at room temperature.
-
Initiate the reaction by adding the FRET substrate to all wells.
-
Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 320 nm and emission at 405 nm).
-
Calculate the rate of reaction from the linear phase of the fluorescence curve.
-
Determine the percent inhibition for each compound concentration relative to the positive control.
-
Calculate the IC₅₀ value by fitting the dose-response curve using non-linear regression analysis.[3][9][10]
-
Measurement of Aβ Levels in CSF and Plasma
This protocol describes a common method for quantifying Aβ levels in biological fluids.
-
Objective: To measure the concentrations of Aβ₁₋₄₀ and Aβ₁₋₄₂ in cerebrospinal fluid (CSF) and plasma samples.
-
Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) or a multiplex immunoassay (e.g., Luminex) is used.
-
Materials:
-
CSF or plasma samples
-
Commercially available ELISA or multiplex immunoassay kit for Aβ₁₋₄₀ and Aβ₁₋₄₂
-
Microplate reader or Luminex instrument
-
Wash buffer
-
Substrate solution
-
Stop solution
-
-
Procedure (ELISA):
-
Coat a 96-well plate with a capture antibody specific for the C-terminus of Aβ₁₋₄₀ or Aβ₁₋₄₂.
-
Wash the plate to remove unbound antibody.
-
Block non-specific binding sites.
-
Add standards and samples (CSF or plasma) to the wells and incubate.
-
Wash the plate to remove unbound material.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the N-terminus of Aβ.
-
Wash the plate.
-
Add the substrate solution, which is converted by the enzyme to a colored product.
-
Stop the reaction with a stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the Aβ concentrations in the samples by comparing their absorbance to the standard curve.[11][12][13]
-
In Vivo Studies in Animal Models
This outlines a general protocol for evaluating BACE1 inhibitors in transgenic mouse models of Alzheimer's disease.
-
Objective: To assess the in vivo efficacy of BACE1 inhibitors in reducing brain Aβ levels.
-
Animal Model: PDAPP transgenic mice, which overexpress a mutant form of human APP.[14]
-
Materials:
-
PDAPP mice
-
Test compounds (this compound, LY2886721) formulated for oral administration
-
Vehicle control
-
Anesthesia
-
Surgical tools for tissue collection
-
-
Procedure:
-
Administer a single oral dose of the test compound or vehicle to the mice.
-
At a specified time point post-dosing (e.g., 3 hours), anesthetize the animals.
-
Collect blood, CSF, and brain tissue.
-
Process the brain tissue to extract proteins.
-
Measure Aβ levels in the brain homogenates, plasma, and CSF using the immunoassay protocol described above.
-
Analyze the data to determine the percent reduction in Aβ levels in the treated groups compared to the vehicle control group.[4][15]
-
Concluding Remarks
Both this compound and LY2886721 are potent BACE1 inhibitors that demonstrated robust Aβ-lowering effects in preclinical and early clinical studies. This compound exhibited greater in vitro potency against BACE1 compared to LY2886721. In clinical trials, both compounds effectively reduced Aβ levels in the CSF of participants. However, the clinical development of LY2886721 was halted due to findings of liver abnormalities.[2] Subsequently, the development of this compound was also discontinued after a Phase 2 trial was terminated due to a low probability of demonstrating a statistically significant slowing of cognitive decline.[1]
This comparative guide provides a valuable resource for researchers investigating BACE1 inhibition as a therapeutic strategy for Alzheimer's disease. The provided data and protocols can aid in the design and interpretation of future studies in this area.
References
- 1. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 2. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Robust Pharmacodynamic Effect of this compound, a Central Nervous System Penetrant, Low Dose BACE1 Inhibitor, in Humans and Nonclinical Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. jneurosci.org [jneurosci.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Standardization of measurement of beta-amyloid(1-42) in cerebrospinal fluid and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Improved protocol for measurement of plasma β-amyloid in longitudinal evaluation of Alzheimer's Disease Neuroimaging Initiative study patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Animal models in the drug discovery pipeline for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
A Preclinical Efficacy Showdown: LY3202626 vs. Elenbecestat in Alzheimer's Disease Models
In the landscape of Alzheimer's disease research, the inhibition of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) has been a focal point for therapeutic development. Among the numerous BACE1 inhibitors investigated, LY3202626, developed by Eli Lilly, and elenbecestat (E2609), from Eisai and Biogen, have undergone extensive preclinical evaluation. This guide provides a comparative analysis of their efficacy in preclinical models, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Quantitative Efficacy Comparison
The following tables summarize the in vitro and in vivo preclinical data for this compound and elenbecestat, offering a side-by-side comparison of their potency and effectiveness in reducing amyloid-beta (Aβ) peptides, the primary component of amyloid plaques in Alzheimer's disease.
In Vitro Potency and Selectivity
| Parameter | This compound | Elenbecestat | Reference(s) |
| BACE1 IC₅₀ | 0.615 ± 0.101 nM | 3.9 nM | [1][2] |
| BACE2 IC₅₀ | 0.871 ± 0.241 nM | 46 nM | [1][2] |
| BACE1/BACE2 Selectivity | ~1.4-fold | ~11.8-fold | [1][2] |
| Cellular Aβ₄₀ EC₅₀ | 0.275 ± 0.176 nM (PDAPP Mouse Neuronal Cultures) | ~7 nM (Cell-based assay) | [1][3] |
| Cellular Aβ₄₂ EC₅₀ | 0.228 ± 0.244 nM (PDAPP Mouse Neuronal Cultures) | Not specified | [1] |
In Vivo Aβ Reduction
| Preclinical Model | Dosing Regimen | Aβ Reduction | Reference(s) |
| This compound | |||
| PDAPP Mice (transgenic) | 3.0 mg/kg, single oral dose | Significant suppression of cortical and hippocampal Aβ₁₋ₓ from 3 to 12 hours post-dose.[4] | [4] |
| Beagle Dogs | 1.5 mg/kg, single oral dose | ~80% reduction in CSF Aβ₁₋ₓ at 9 hours post-dose.[1] | [1] |
| Elenbecestat | |||
| Rodents (Rats, Guinea Pigs) | Not specified | Strong reduction of CSF and plasma Aβ levels.[1] | [1] |
| Non-human Primates | 0.3-30 mg/kg, oral | Potent inhibition of Aβ₁₋₄₀ and Aβ₁₋₄₂ production in plasma and CSF.[3] | [3] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are the protocols for key experiments cited in this guide.
BACE1 and BACE2 Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)
This assay quantifies the in vitro potency of compounds in inhibiting the enzymatic activity of BACE1 and BACE2.
-
Enzyme and Substrate Preparation : Purified recombinant human BACE1 or BACE2 enzyme is used. A synthetic FRET peptide substrate containing the BACE1 cleavage site flanked by a fluorophore and a quencher is prepared in an appropriate assay buffer (e.g., 50 mM sodium acetate, pH 4.5).
-
Compound Incubation : The test compounds (this compound or elenbecestat) are serially diluted to various concentrations and pre-incubated with the BACE1 or BACE2 enzyme in a microplate.
-
Reaction Initiation and Measurement : The FRET substrate is added to the enzyme-inhibitor mixture to initiate the reaction. As the enzyme cleaves the substrate, the fluorophore and quencher are separated, leading to an increase in fluorescence. This fluorescence is monitored over time using a fluorescence plate reader.
-
Data Analysis : The rate of the enzymatic reaction is determined from the linear phase of the fluorescence curve. The percentage of inhibition is calculated by comparing the reaction rates in the presence of the inhibitor to the vehicle control. The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by fitting the dose-response data to a suitable equation.
Aβ Reduction in Primary Neuronal Cultures
This cellular assay assesses the ability of the inhibitors to reduce Aβ production in a more physiologically relevant environment.
-
Cell Culture : Primary cortical neuronal cultures are established from embryonic PDAPP mice, which express a mutant form of human amyloid precursor protein (APP).
-
Compound Treatment : The cultured neurons are treated with various concentrations of this compound or elenbecestat for a specified period (e.g., 24 hours).
-
Aβ Quantification : After treatment, the conditioned media from the neuronal cultures is collected. The levels of Aβ₄₀ and Aβ₄₂ in the media are quantified using specific enzyme-linked immunosorbent assays (ELISAs).
-
Data Analysis : The EC₅₀ value, the concentration of the compound that causes a 50% reduction in Aβ levels compared to the vehicle-treated control, is calculated from the dose-response curve.
In Vivo Aβ Reduction in Animal Models
These studies evaluate the efficacy of the compounds in reducing Aβ levels in the brains of living animals.
-
Animal Models : Transgenic mouse models of Alzheimer's disease, such as the PDAPP mouse which develops amyloid plaques, are commonly used. Non-transgenic animals like beagle dogs and non-human primates are also used to assess pharmacokinetics and pharmacodynamics.
-
Drug Administration : The test compounds are administered to the animals, typically via oral gavage, at single or multiple doses.
-
Sample Collection : At various time points after dosing, cerebrospinal fluid (CSF) and brain tissue are collected from the animals.
-
Aβ Measurement : The concentrations of Aβ peptides in the CSF and brain homogenates are measured using ELISAs.
-
Data Analysis : The percentage reduction in Aβ levels in the treated groups is calculated relative to the vehicle-treated control group.
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
References
- 1. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Highly Selective BACE1 Inhibitors and Their Effects on Dendritic Spine Density In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Robust Pharmacodynamic Effect of this compound, a Central Nervous System Penetrant, Low Dose BACE1 Inhibitor, in Humans and Nonclinical Species - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of BACE1 Inhibitor Profiles: Lanabecestat vs. LY3202626
For Researchers, Scientists, and Drug Development Professionals
The inhibition of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) has been a prominent therapeutic strategy in the pursuit of disease-modifying treatments for Alzheimer's disease. By blocking the initial cleavage of the amyloid precursor protein (APP), BACE1 inhibitors aim to reduce the production of amyloid-beta (Aβ) peptides, the primary component of the amyloid plaques characteristic of Alzheimer's pathology. This guide provides a detailed comparison of two such inhibitors, Lanabecestat (also known as AZD3293 or LY3314814) and LY3202626, both of which reached advanced stages of clinical development before being discontinued. This analysis is intended to inform future research in the field by objectively presenting their respective biochemical profiles, clinical trial outcomes, and the experimental methodologies used in their evaluation.
At a Glance: Key Profile Comparison
| Feature | Lanabecestat (AZD3293/LY3314814) | This compound |
| Mechanism of Action | Oral, brain-permeable BACE1 inhibitor[1][2] | Potent, small-molecule BACE1 inhibitor[3] |
| BACE1 Potency | Ki of 0.4 nM[4] | IC50 of 0.615 nM[5][6][7] |
| BACE2 Potency | Ki of 0.8 nM (in vitro radioligand binding assays)[4] | IC50 of 0.871 nM[5][6][7] |
| Selectivity (BACE1 vs. BACE2) | Non-selective[8] | Approximately 1.4-fold more selective for BACE1[9] |
| Clinical Development Status | Discontinued[2][10][11] | Discontinued[3] |
| Reason for Discontinuation | Lack of efficacy in Phase III trials (AMARANTH and DAYBREAK-ALZ)[8][10] | Lack of significant results and a slight cognitive decline in some patients in a Phase II trial (NAVIGATE-AD)[3][12][13] |
In-Depth Efficacy and Pharmacodynamics
Amyloid-Beta Reduction in Preclinical and Clinical Studies
Both Lanabecestat and this compound demonstrated robust, dose-dependent reductions in Aβ levels in both preclinical models and human subjects.
Lanabecestat: In preclinical studies involving mice and guinea pigs, Lanabecestat was shown to reduce Aβ1-40 and Aβ1-42 in the brain, cerebrospinal fluid (CSF), and plasma.[1] Phase 1 clinical trials revealed that single doses of 5-750 mg could rapidly reduce plasma Aβ1-40 and Aβ1-42 levels by over 70%.[1] In the Phase 2/3 AMARANTH and DAYBREAK-ALZ studies, daily doses of 20 mg and 50 mg of Lanabecestat resulted in substantial reductions in CSF Aβ1-40 (58.0% and 73.3%, respectively) and Aβ1-42 (51.3% and 65.5%, respectively).[1]
This compound: This compound also showed potent Aβ-lowering effects. In a Phase I study, this compound demonstrated a robust and prolonged reduction in plasma Aβ concentrations.[12] Specifically, a 6 mg daily dose of this compound led to a 73.1% reduction in CSF Aβ1-42 in humans.[5] Preclinical data in dogs showed an approximate 80% reduction in CSF Aβ concentrations nine hours after a 1.5 mg/kg dose.[5]
The following table summarizes the reported Aβ reduction data for both compounds.
| Compound | Model/Study Population | Dose | Matrix | Aβ Reduction |
| Lanabecestat | Phase 2/3 (AMARANTH & DAYBREAK-ALZ) | 20 mg/day | CSF | Aβ1-40: 58.0% Aβ1-42: 51.3% |
| Phase 2/3 (AMARANTH & DAYBREAK-ALZ) | 50 mg/day | CSF | Aβ1-40: 73.3% Aβ1-42: 65.5% | |
| Phase 1 | 5-750 mg (single dose) | Plasma | Aβ1-40 & Aβ1-42: >70% | |
| This compound | Human | 6 mg/day | CSF | Aβ1-42: 73.1% |
| Dog | 1.5 mg/kg | CSF | Aβ: ~80% |
Clinical Trial Outcomes and Safety Profiles
Despite promising pharmacodynamic effects on Aβ levels, both Lanabecestat and this compound failed to demonstrate clinical efficacy in slowing cognitive decline in patients with Alzheimer's disease, ultimately leading to the termination of their development.
Lanabecestat: The Phase III AMARANTH and DAYBREAK-ALZ trials were stopped early for futility after an independent data monitoring committee concluded they were unlikely to meet their primary endpoints.[10][14] The primary outcome was a change from baseline on the 13-item Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog13).[8] While generally well-tolerated, some adverse events were more frequently reported in the Lanabecestat groups compared to placebo, including psychiatric adverse events, weight loss, and hair color changes.[8]
This compound: The Phase II NAVIGATE-AD trial was terminated due to a low probability of identifying a statistically significant slowing of cognitive or functional decline.[12] Furthermore, a slight decline in cognition was observed in patients who had been on the medication the longest.[3] While no deaths or serious adverse events were considered related to this compound, a statistically significant increase in treatment-emergent psychiatric adverse events was reported for both dose groups compared to placebo.[12]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating BACE1 inhibitors.
Caption: Amyloidogenic processing of APP by BACE1 and γ-secretase.
Caption: General experimental workflow for BACE1 inhibitor evaluation.
Detailed Experimental Protocols
A summary of the key experimental methodologies cited in the evaluation of Lanabecestat and this compound is provided below.
BACE1 Inhibition and Selectivity Assays
-
Fluorescence Resonance Energy Transfer (FRET) Assay (for this compound): The in vitro potency of this compound against purified recombinant human BACE1 and BACE2 was determined using a FRET assay. This involved a synthetic peptide substrate containing a fluorophore and a quencher. Cleavage of the substrate by the enzyme results in a measurable increase in fluorescence. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, was then calculated.[3][5]
-
Radioligand Binding Assays (for Lanabecestat): The inhibitory potency of Lanabecestat against BACE1 and BACE2 was determined using in vitro radioligand binding assays.[12]
-
Selectivity Profiling: The selectivity of the inhibitors was assessed by testing their activity against other related aspartyl proteases, such as cathepsin D, pepsin, and renin.[5]
Amyloid-Beta Quantification
-
Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of Aβ1-40 and Aβ1-42 in various biological matrices (plasma, CSF, and cell culture supernatants) were quantified using standard sandwich ELISA protocols.[12]
-
Positron Emission Tomography (PET): In clinical trials, florbetapir PET imaging was used to measure the burden of Aβ neuritic plaques in the brain.[9]
Clinical Trial Methodologies
-
Study Design: Both Lanabecestat and this compound were evaluated in multicenter, randomized, double-blind, placebo-controlled clinical trials.[8][12]
-
Patient Population: The trials enrolled patients with early or mild Alzheimer's disease.[8]
-
Primary Outcome Measures: The primary efficacy endpoint in the pivotal trials for both drugs was the change from baseline in cognitive scores, most notably the ADAS-Cog13.[8]
-
Pharmacokinetic and Pharmacodynamic Assessments: Pharmacokinetic parameters were assessed through analysis of plasma concentrations of the drugs over time. Pharmacodynamic effects were primarily evaluated by measuring changes in Aβ levels in plasma and CSF.[12]
Conclusion
Both Lanabecestat and this compound are potent BACE1 inhibitors that demonstrated significant and robust lowering of Aβ peptides in both preclinical and clinical settings. However, this target engagement did not translate into clinical benefit in terms of slowing cognitive and functional decline in patients with Alzheimer's disease. The discontinuation of these and other BACE1 inhibitors highlights the complexities of Alzheimer's disease pathology and raises important questions about the timing of intervention, the role of Aβ in the disease cascade, and the potential for off-target or mechanism-based side effects. The data and experimental methodologies presented in this guide serve as a valuable resource for the scientific community to inform the design and development of future therapeutic strategies for this devastating neurodegenerative disease.
References
- 1. Phase II (NAVIGATE-AD study) Results of this compound Effects on Patients with Mild Alzheimer’s Disease Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A series of molecular modeling techniques to reveal selective mechanisms of inhibitors to β-Site amyloid precursor protein cleaving enzyme 1 (BACE1) and β-site amyloid precursor protein cleaving enzyme 2 (BACE2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Robust Pharmacodynamic Effect of this compound, a Central Nervous System Penetrant, Low Dose BACE1 Inhibitor, in Humans and Nonclinical Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BACE1 Inhibitor Lanabecestat (AZD3293) in a Phase 1 Study of Healthy Japanese Subjects: Pharmacokinetics and Effects on Plasma and Cerebrospinal Fluid Aβ Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Robust Pharmacodynamic Effect of this compound, a Central Nervous System Penetrant, Low Dose BACE1 Inhibitor, in Humans and Nonclinical Species | Semantic Scholar [semanticscholar.org]
- 9. Lanabecestat: Neuroimaging results in early symptomatic Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical Bioavailability of the Novel BACE1 Inhibitor Lanabecestat (AZD3293): Assessment of Tablet Formulations Versus an Oral Solution and the Impact of Gastric pH on Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lanabecestat [openinnovation.astrazeneca.com]
- 12. alzforum.org [alzforum.org]
- 13. Efficacy and Safety of Lanabecestat for Treatment of Early and Mild Alzheimer Disease: The AMARANTH and DAYBREAK-ALZ Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. alzheimersnewstoday.com [alzheimersnewstoday.com]
Validating the Pharmacodynamic Effects of BACE1 Inhibitors In Vivo: A Comparative Guide
For researchers and professionals in drug development, understanding the in vivo pharmacodynamic (PD) effects of novel therapeutics is paramount. This guide provides a comparative analysis of the BACE1 inhibitor LY3202626 against other key BACE1 inhibitors that have been evaluated in clinical and preclinical studies. The data presented herein is collated from various in vivo studies, offering a quantitative comparison of their efficacy in reducing amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.
BACE1 Inhibition: A Key Therapeutic Strategy
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a critical enzyme in the amyloidogenic pathway. It initiates the cleavage of the amyloid precursor protein (APP), leading to the production of Aβ peptides that can aggregate and form amyloid plaques in the brain.[1] Inhibition of BACE1 is therefore a primary therapeutic strategy aimed at reducing Aβ production and potentially slowing the progression of Alzheimer's disease.[2]
Comparative In Vivo Pharmacodynamics of BACE1 Inhibitors
The following tables summarize the in vivo pharmacodynamic effects of this compound and other notable BACE1 inhibitors. Data is presented for various species and experimental conditions to provide a broad comparative overview.
Table 1: In Vivo Pharmacodynamic Effects of this compound
| Animal Model | Dose | Administration Route | Tissue/Fluid | Analyte | % Reduction (relative to vehicle) | Time Point |
| PDAPP Mice | 0.3 mg/kg | Oral Gavage | Brain | Aβ1-x | Significant, dose-dependent | 3 hours |
| PDAPP Mice | 1.0 mg/kg | Oral Gavage | Brain | Aβ1-x | Significant, dose-dependent | 3 hours |
| PDAPP Mice | 3.0 mg/kg | Oral Gavage | Brain | Aβ1-x | Significant, dose-dependent | 3 hours |
| Beagle Dogs | 1.5 mg/kg | Oral | CSF | Aβ1-x | ~80% | 9 hours |
| Humans | 6 mg QD | Oral | CSF | Aβ1–42 | 73.1 ± 7.96% | Not Specified |
Data sourced from multiple studies.[3][4]
Table 2: Comparative In Vivo Pharmacodynamic Effects of Alternative BACE1 Inhibitors
| Inhibitor | Animal Model/Species | Dose | Administration Route | Tissue/Fluid | Analyte | % Reduction (relative to vehicle/baseline) |
| Verubecestat (MK-8931) | Rats | 10 mg/kg | Oral | CSF & Cortex | Aβ40 | Substantial |
| Cynomolgus Monkeys | 10 mg/kg | Oral | CSF & Cortex | Aβ40 | ~60% (CSF), ~72% (Cortex) | |
| Humans (Mild-to-moderate AD) | 12 mg | Oral | CSF | Aβ40 | 57% | |
| Humans (Mild-to-moderate AD) | 40 mg | Oral | CSF | Aβ40 | 79% | |
| Humans (Mild-to-moderate AD) | 60 mg | Oral | CSF | Aβ40 | 84% | |
| Lanabecestat (AZD3293) | Humans | 20 mg | Oral | CSF | Aβ1-40 | 58.0% |
| Humans | 50 mg | Oral | CSF | Aβ1-40 | 73.3% | |
| Humans | 20 mg | Oral | CSF | Aβ1-42 | 51.3% | |
| Humans | 50 mg | Oral | CSF | Aβ1-42 | 65.5% | |
| Atabecestat (JNJ-54861911) | Humans (Early AD) | 10 mg | Oral | CSF | Aβ1-40 | 67-68% |
| Humans (Early AD) | 50 mg | Oral | CSF | Aβ1-40 | 87-90% | |
| Umibecestat (CNP520) | Rats and Dogs | Not Specified | Oral | Brain & CSF | Aβ | Significant reduction |
| Elenbecestat (E2609) | Humans | 50 mg/day | Oral | CSF | Aβ(1-x) | Predicted 70% |
Data for alternative inhibitors is compiled from various sources.[4][5][6][7][8][9][10][11]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of pharmacodynamic studies. Below are representative protocols for key experiments cited in the validation of BACE1 inhibitors.
Protocol 1: Oral Administration and Aβ Measurement in Transgenic Mice
This protocol describes a typical single-dose oral administration study in a transgenic mouse model of Alzheimer's disease to assess the acute effects of a BACE1 inhibitor on brain Aβ levels.
Materials:
-
Transgenic mice (e.g., PDAPP, 5xFAD, or APPPS1 models)[12][13]
-
BACE1 inhibitor compound
-
Vehicle solution (e.g., 7% Pharmasolve)[3]
-
Oral gavage needles
-
Anesthesia (e.g., tribromoethanol)
-
Tools for tissue dissection
-
ELISA kits for Aβ40 and Aβ42
Procedure:
-
Animal Acclimation: House transgenic mice in a controlled environment for at least one week prior to the experiment.
-
Dosing: Prepare the BACE1 inhibitor in the vehicle solution at the desired concentrations. Administer a single dose of the compound or vehicle to the mice via oral gavage.
-
Sample Collection: At a predetermined time point post-dosing (e.g., 3 hours), anesthetize the mice.[3]
-
Collect blood, cerebrospinal fluid (CSF), and brain tissue.
-
Tissue Processing: Snap-freeze the brain tissue in liquid nitrogen and store at -80°C. Homogenize the brain tissue for subsequent analysis.
-
Aβ Quantification: Measure the levels of Aβ40 and Aβ42 in the brain homogenates and CSF using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Analyze the data using appropriate statistical methods, such as ANOVA followed by a post-hoc test, to compare the Aβ levels in the treated groups to the vehicle control group.[3]
Protocol 2: Chronic In-Feed Administration in Transgenic Mice
This protocol is suitable for evaluating the long-term effects of a BACE1 inhibitor on Aβ pathology.
Materials:
-
Transgenic mice (e.g., 5XFAD)
-
BACE1 inhibitor-formulated chow
-
Standard mouse chow (for control group)
-
Metabolic cages (optional, for monitoring food intake)
Procedure:
-
Diet Formulation: A commercial vendor formulates a palatable chow containing the BACE1 inhibitor at the desired concentration.
-
Animal Acclimation: House mice individually or in groups and provide them with standard chow for an acclimation period.
-
Treatment Initiation: Replace the standard chow with the inhibitor-formulated chow for the treatment group. The control group continues to receive the standard chow.
-
Monitoring: Regularly monitor food consumption to ensure adequate drug intake. Monitor the general health and body weight of the animals throughout the study.
-
Endpoint Analysis: At the end of the treatment period, collect brain tissue for analysis of Aβ plaque burden using techniques such as immunohistochemistry or PET imaging with an amyloid tracer (e.g., 18F-AV45).[13][14] Soluble and insoluble Aβ levels can also be quantified by ELISA.
Visualizing the Mechanism and Workflow
Diagrams are provided below to illustrate the BACE1 signaling pathway and a typical experimental workflow for evaluating BACE1 inhibitors.
Caption: BACE1 signaling pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for in vivo validation.
References
- 1. Pharmacokinetics and Pharmacodynamics of the BACE1 Inhibitor Verubecestat (MK-8931) in Healthy Japanese Adults: A Randomized, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Robust Pharmacodynamic Effect of this compound, a Central Nervous System Penetrant, Low Dose BACE1 Inhibitor, in Humans and Nonclinical Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. behavioralhealth2000.com [behavioralhealth2000.com]
- 5. Lanabecestat [openinnovation.astrazeneca.com]
- 6. Pharmacodynamics of atabecestat (JNJ-54861911), an oral BACE1 inhibitor in patients with early Alzheimer's disease: randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alzforum.org [alzforum.org]
- 8. Lanabecestat [openinnovation.astrazeneca.com]
- 9. merck.com [merck.com]
- 10. Reversibility of cognitive worsening observed with BACE inhibitor umibecestat in the Alzheimer's Prevention Initiative (API) Generation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eisai.com [eisai.com]
- 12. newatlas.com [newatlas.com]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. Prophylactic evaluation of verubecestat on disease‐ and symptom‐modifying effects in 5XFAD mice - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity of LY3202626 for BACE1 over other aspartyl proteases
This guide provides an objective comparison of the inhibitory activity of LY3202626, a potent β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitor, against its primary target and other related aspartyl proteases. The high selectivity of a BACE1 inhibitor is crucial for therapeutic applications, as off-target inhibition of other essential proteases, such as Cathepsin D, can lead to undesirable side effects. This document summarizes key experimental data and outlines the methodologies used to determine the selectivity profile of this compound.
Quantitative Selectivity Profile of this compound
This compound demonstrates high potency against human BACE1 and its homolog BACE2, while showing negligible activity against other key aspartyl proteases like Cathepsin D, pepsin, and renin.[1] The in vitro inhibitory potency is typically measured by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The data clearly illustrates the compound's specificity.
The selectivity of this compound for BACE1 over Cathepsin D, pepsin, and renin is greater than 22,700-fold, highlighting its precise targeting mechanism.[1]
| Enzyme | Target Type | IC50 (nM) | Selectivity (Fold vs. BACE1) |
| Human BACE1 | Primary Target | 0.615 | 1 |
| Human BACE2 | Homolog | 0.871 | ~0.7 |
| Cathepsin D | Off-Target | >14,000 | >22,764 |
| Pepsin | Off-Target | >14,000 | >22,764 |
| Renin | Off-Target | >14,000 | >22,764 |
| Data sourced from in vitro assays using a synthetic Fluorescence Resonance Energy Transfer (FRET) substrate.[1] |
Experimental Protocols
The selectivity of BACE1 inhibitors is determined using in vitro enzymatic assays. The following protocol describes a typical Fluorescence Resonance Energy Transfer (FRET) assay used to measure the inhibitory activity of compounds like this compound.
Objective: To determine the IC50 value of an inhibitor against a panel of purified recombinant aspartyl proteases.
Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorophore's signal. Upon enzymatic cleavage of the peptide by the protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence intensity. The rate of this increase is proportional to the enzyme's activity. An inhibitor will slow down the rate of cleavage, reducing the fluorescence signal in a concentration-dependent manner.
Materials:
-
Purified recombinant human enzymes (e.g., BACE1, Cathepsin D, pepsin, renin)[1]
-
Fluorogenic peptide substrate specific for each enzyme[1][2]
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
96-well black microplates[3]
-
Fluorometric plate reader capable of kinetic measurements[3]
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution series of this compound in the assay buffer. A vehicle control containing the same final concentration of DMSO is also prepared.[5]
-
Assay Plate Setup: Add a small volume (e.g., 10 µL) of each inhibitor dilution or vehicle control to the wells of a 96-well plate.[3]
-
Enzyme Addition: Add the diluted enzyme solution (e.g., BACE1, Cathepsin D) to each well, except for the "no enzyme" background control wells.[3]
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.[3]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the FRET peptide substrate to all wells.[3]
-
Fluorescence Measurement: Immediately place the plate in a fluorometric plate reader. Measure the fluorescence intensity kinetically (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the substrate.[3]
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence signal over time) for each inhibitor concentration.
-
Normalize the reaction rates to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the resulting data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.[5]
Mandatory Visualization
The following diagram illustrates the generalized workflow for determining the selectivity of a protease inhibitor using an in vitro FRET-based assay.
Caption: Workflow for an in vitro FRET-based protease inhibitor selectivity assay.
References
- 1. Robust Pharmacodynamic Effect of this compound, a Central Nervous System Penetrant, Low Dose BACE1 Inhibitor, in Humans and Nonclinical Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
Benchmarking LY3202626 Against Next-Generation BACE1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for effective disease-modifying therapies for Alzheimer's disease has led to the intensive investigation of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors. BACE1 is the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides, which are central to the amyloid cascade hypothesis of Alzheimer's disease. LY3202626, developed by Eli Lilly, is a potent BACE1 inhibitor that has undergone clinical investigation. This guide provides a comprehensive comparison of this compound with other next-generation BACE1 inhibitors, focusing on their biochemical potency, selectivity, clinical efficacy in terms of Aβ reduction, and safety profiles. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key assays.
Quantitative Data Comparison
The following tables summarize the in vitro potency and selectivity of this compound and selected next-generation BACE1 inhibitors, as well as their observed effects on cerebrospinal fluid (CSF) Aβ levels and reported adverse events in clinical trials.
Table 1: In Vitro Potency and Selectivity of BACE1 Inhibitors
| Compound Name (Code) | BACE1 IC50/Ki (nM) | BACE2 IC50/Ki (nM) | Cathepsin D IC50/Ki (nM) | Selectivity (BACE2/BACE1) |
| This compound | 0.615 (IC50) | 0.871 (IC50) | >14,000 (IC50) | 1.4 |
| Verubecestat (MK-8931) | 2.2 (Ki) | 0.38 (Ki) | >45,000 (Ki) | 0.17 |
| Lanabecestat (AZD3293) | 0.4 (Ki) | 0.8 (Ki) | 3,797 (IC50) | 2.0 |
| Atabecestat (JNJ-54861911) | 1-2600 (IC50 range) | - | - | - |
| Elenbecestat (E2609) | 3.9 (IC50) | 46 (IC50) | - | 11.8 |
Table 2: Clinical Efficacy and Safety Profile of BACE1 Inhibitors
| Compound Name (Code) | CSF Aβ Reduction (%) | Common Adverse Events |
| This compound | ~73% (Aβ1-42) | Post-lumbar puncture syndrome, discolored feces, headache, dizziness, psychiatric disorders[1][2] |
| Verubecestat (MK-8931) | 57-84% (Aβ40) | Rash, falls and injuries, sleep disturbance, suicidal ideation, weight loss, hair-color change[3] |
| Lanabecestat (AZD3293) | 55-75% (Aβ1-42) | Psychiatric adverse events, weight loss, hair color changes[4][5][6] |
| Atabecestat (JNJ-54861911) | 67-90% (Aβ1-40) | Elevated liver enzymes, cognitive worsening, neuropsychiatric events (anxiety, depression)[7][8][9] |
| Elenbecestat (E2609) | Up to 80% (Total Aβ) | Headache, dizziness, contact dermatitis, upper respiratory infection, diarrhea, fall, abnormal dreams, nightmares[10][11] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the process of inhibitor evaluation, the following diagrams are provided.
Figure 1: BACE1 Signaling Pathway in Aβ Production.
Figure 2: Experimental Workflow for BACE1 Inhibitor Benchmarking.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
BACE1 Inhibition Assay (FRET-Based)
This in vitro assay quantifies the potency of a compound in inhibiting the enzymatic activity of BACE1 using a Fluorescence Resonance Energy Transfer (FRET) substrate.
Materials:
-
Purified recombinant human BACE1 enzyme
-
BACE1 FRET peptide substrate (e.g., with a fluorophore and a quencher)
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Test compounds (e.g., this compound) and a known BACE1 inhibitor (positive control)
-
DMSO for compound dilution
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions to create a range of concentrations.
-
Assay Reaction:
-
Add the assay buffer to the wells of the microplate.
-
Add the diluted test compound or control to the respective wells.
-
Pre-incubate the enzyme with the compound for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the FRET substrate to all wells.
-
-
Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a plate reader (e.g., excitation at 320 nm and emission at 405 nm).
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration.
-
Determine the percentage of inhibition relative to the vehicle control (DMSO).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Cell-Based Aβ Reduction Assay
This assay measures the ability of a compound to inhibit BACE1 activity in a cellular context, leading to a reduction in secreted Aβ levels.
Materials:
-
A cell line overexpressing human amyloid precursor protein (APP), such as HEK293-APP or SH-SY5Y-APP.
-
Cell culture medium and supplements.
-
Test compounds and a known BACE1 inhibitor.
-
DMSO for compound dilution.
-
96-well cell culture plates.
-
ELISA kits for Aβ40 and Aβ42 quantification.
-
Cell lysis buffer and protein assay kit (for normalization).
Procedure:
-
Cell Seeding: Seed the APP-overexpressing cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the test compounds or controls.
-
-
Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) to allow for BACE1 inhibition and subsequent reduction in Aβ production.
-
Sample Collection:
-
Collect the conditioned medium from each well for the analysis of secreted Aβ.
-
Lyse the cells to determine the total protein content for normalization.
-
-
Aβ Quantification:
-
Use commercial ELISA kits to measure the concentrations of Aβ40 and Aβ42 in the collected conditioned medium, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the Aβ concentrations to the total protein content in the corresponding cell lysates.
-
Calculate the percentage of Aβ reduction for each compound concentration relative to the vehicle control.
-
Determine the EC50 value by plotting the percent Aβ reduction against the logarithm of the compound concentration.
-
Conclusion
This comparative guide provides a data-driven overview of this compound in the context of other next-generation BACE1 inhibitors. While this compound demonstrated potent BACE1 inhibition and significant Aβ reduction in clinical trials, its development, like that of many other BACE1 inhibitors, was discontinued. The data presented here highlights the common challenges faced in the development of BACE1 inhibitors, including off-target effects (particularly BACE2 inhibition) and adverse events observed in clinical trials. The provided experimental protocols offer a standardized framework for the continued evaluation and development of novel BACE1 inhibitors with improved therapeutic profiles for the treatment of Alzheimer's disease.
References
- 1. Phase II (NAVIGATE-AD study) Results of this compound Effects on Patients with Mild Alzheimer’s Disease Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase II (NAVIGATE-AD study) Results of this compound Effects on Patients with Mild Alzheimer's Disease Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fmda.org [fmda.org]
- 4. Efficacy and Safety of Lanabecestat for Treatment of Early and Mild Alzheimer Disease: The AMARANTH and DAYBREAK-ALZ Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of Lanabecestat for Treatment of Early and Mild Alzheimer Disease: The AMARANTH and DAYBREAK-ALZ Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Findings of Efficacy, Safety, and Biomarker Outcomes of Atabecestat in Preclinical Alzheimer Disease: A Truncated Randomized Phase 2b/3 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cognitive effects seen as transient for Alzheimer’s drug atabecestat | MDedge [mdedge.com]
- 9. neurologylive.com [neurologylive.com]
- 10. Elenbecestat | ALZFORUM [alzforum.org]
- 11. Phase II Clinical Study Of Elenbecestat Demonstrates Safety And Tolerability In MCI And Mild To Moderate Alzheimer's Disease At 18-Months [prnewswire.com]
A Comparative Analysis of BACE1 Inhibitors in Alzheimer's Clinical Trials: A Review of Publicly Available Data for LY3202626 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The quest for a disease-modifying therapy for Alzheimer's disease has led to the extensive investigation of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors. These molecules aim to reduce the production of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's pathology. This guide provides a comparative analysis of publicly available data from the clinical trials of LY3202626, a BACE1 inhibitor developed by Eli Lilly, and two other prominent BACE1 inhibitors: Verubecestat (MK-8931) from Merck and Atabecestat (JNJ-54861911) from Janssen. Despite promising initial results in reducing Aβ levels, all three compounds ultimately failed to demonstrate clinical efficacy in improving cognitive and functional outcomes in patients, leading to the discontinuation of their development for Alzheimer's disease. This guide summarizes the key quantitative data, experimental protocols, and signaling pathways to facilitate a deeper understanding of these trials and inform future research in this area.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the clinical trials of this compound, Verubecestat, and Atabecestat.
Table 1: Reduction in Amyloid-β (Aβ) Levels
| Compound | Clinical Trial | Dose | Analyte | % Reduction (Mean) | Source |
| This compound | Phase 1 (NCT02323334) | 6 mg once daily | CSF Aβ1–42 | 73.1% | [1] |
| NAVIGATE-AD (NCT02791191) | 3 mg and 12 mg once daily | Plasma Aβ1–40 and Aβ1–42 | Substantial reduction | [2] | |
| Verubecestat | Phase 1 | 12, 40, and 60 mg doses | CSF Aβ40 | 57%, 79%, and 84% respectively | [3] |
| Atabecestat | Phase 1 (NCT01978548) | 10 mg and 50 mg once daily | CSF Aβ1–40 | 67-68% and 87-90% respectively | [4] |
Table 2: Clinical Efficacy Outcomes
| Compound | Clinical Trial | Primary Outcome Measure(s) | Key Finding | Source |
| This compound | NAVIGATE-AD (NCT02791191) | Change in Flortaucipir PET imaging | No statistically significant difference between this compound and placebo.[2][5][6][7][8] | [2][5][6][7][8] |
| Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog13) | No clinically meaningful difference between this compound and placebo.[2] | [2] | ||
| Alzheimer's Disease Cooperative Study - Activities of Daily Living (ADCS-iADL) | No clinically meaningful difference between this compound and placebo.[2] | [2] | ||
| Verubecestat | EPOCH (NCT01739348) | Change in ADAS-Cog score | No significant difference between verubecestat and placebo.[9][10][11] | [9][10][11] |
| Change in ADCS-ADL score | No significant difference between verubecestat and placebo.[9][10][11] | [9][10][11] | ||
| APECS (NCT01953601) | Change in Clinical Dementia Rating Scale-Sum of Boxes (CDR-SB) | Did not improve clinical ratings; some measures suggested worsening.[12][13] | [12][13] | |
| Atabecestat | EARLY (NCT02260674) | Change in Preclinical Alzheimer Cognitive Composite (PACC) | Trend toward worse scores for atabecestat versus placebo.[14][15][16][17] | [14][15][16][17] |
| Repeatable Battery for the Assessment of Neuropsychological Status (RBANS) | Trended toward worse scores for atabecestat versus placebo.[14] | [14] |
Table 3: Key Adverse Events
| Compound | Clinical Trial | Notable Adverse Events | Source |
| This compound | NAVIGATE-AD (NCT02791191) | Statistically significant increase in treatment-emergent adverse events in the psychiatric disorders system organ class.[2][5][6][8] | [2][5][6][8] |
| Verubecestat | EPOCH (NCT01739348) | Increased risk for several types of adverse events, with progressive increases in falls and injuries over time.[18] | [18] |
| Atabecestat | EARLY (NCT02260674) | Elevated liver enzymes.[14][15][17] | [14][15][17] |
Experimental Protocols
A summary of the methodologies for key experiments cited in the clinical trials is provided below.
Cognitive and Functional Assessments
-
Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog): This is a widely used instrument to assess the severity of cognitive dysfunction in Alzheimer's disease.[19][20][21] The test consists of 11 to 13 tasks that evaluate different cognitive domains, including memory (word recall and recognition), language (naming, commands, comprehension), and praxis (constructional and ideational).[22][23][24] The total score ranges from 0 to 70 or 85 (for the 13-item version), with higher scores indicating greater cognitive impairment. The administration is standardized, with specific instructions for each task, and is not timed, except for optional extended tasks.[22]
-
Alzheimer's Disease Cooperative Study - Activities of Daily Living (ADCS-ADL): This is an inventory used to assess the ability of individuals to perform activities of daily living.[5] It is a 23-item questionnaire administered to a caregiver or informant who has good knowledge of the patient's daily functioning.[25][26] The scale covers a range of basic and instrumental ADLs, such as dressing, bathing, preparing meals, and managing finances.[1][27] Scores range from 0 to 78, with lower scores indicating greater functional impairment.[27]
-
Clinical Dementia Rating (CDR) Scale: The CDR is a 5-point scale used to stage the severity of dementia.[3] A qualified clinician assesses cognitive and functional performance in six domains: Memory, Orientation, Judgment & Problem Solving, Community Affairs, Home & Hobbies, and Personal Care, through a semi-structured interview with the patient and an informant.[28] The CDR Sum of Boxes (CDR-SB) is a quantitative index of dementia severity derived from the sum of the scores in each of the six domains, with scores ranging from 0 to 18, where higher scores indicate greater impairment.[18]
Biomarker Measurements
-
Amyloid Positron Emission Tomography (PET) Imaging: Amyloid PET is a neuroimaging technique used to visualize amyloid plaques in the brain.[29][30][31] It involves the intravenous injection of a radioactive tracer that binds to amyloid plaques, which can then be detected by a PET scanner.[30] This allows for the in vivo assessment of amyloid pathology, which was previously only possible through post-mortem brain examination.[30][31] The uptake of the tracer is quantified to determine the extent of amyloid deposition.[32]
-
Cerebrospinal Fluid (CSF) Amyloid-β (Aβ) Measurement: The concentration of Aβ peptides (specifically Aβ1-42) in the CSF is a key biomarker for Alzheimer's disease.[4][33] CSF is typically collected via a lumbar puncture.[33] The levels of Aβ1-42 are measured using techniques such as enzyme-linked immunosorbent assay (ELISA) or mass spectrometry.[2][33] In Alzheimer's disease, CSF Aβ1-42 levels are typically decreased due to the aggregation and deposition of the peptide in the brain.[2] Standardized protocols for CSF collection, handling, and analysis are crucial to ensure the reliability of these measurements.[9][19]
Visualizations
Signaling Pathway of BACE1 Inhibition
Caption: Mechanism of action of this compound, a BACE1 inhibitor.
Experimental Workflow for a Typical BACE1 Inhibitor Clinical Trial
Caption: Generalized workflow of a clinical trial for a BACE1 inhibitor.
References
- 1. jpreventionalzheimer.com [jpreventionalzheimer.com]
- 2. Quantitative Measurement of Cerebrospinal Fluid Amyloid-β Species by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Dementia Rating - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. An Inventory to Assess Activities of Daily Living for Clinical Trials in Alzheimer's Disease | Semantic Scholar [semanticscholar.org]
- 6. Appropriate Use Criteria for Amyloid PET: A Report of the Amyloid Imaging Task Force (AIT), the Society of Nuclear Medicine and Molecular Imaging (SNMMI) and the Alzheimer Association (AA) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phase II (NAVIGATE-AD study) Results of this compound Effects on Patients with Mild Alzheimer's Disease Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. merck.com [merck.com]
- 11. merck.com [merck.com]
- 12. CDR® Scoring Rules | Knight Alzheimer Disease Research Center | Washington University in St. Louis [knightadrc.wustl.edu]
- 13. longlifefamilystudy.com [longlifefamilystudy.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Long-term safety and tolerability of atabecestat (JNJ-54861911), an oral BACE1 inhibitor, in early Alzheimer's disease spectrum patients: a randomized, double-blind, placebo-controlled study and a two-period extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Long-term safety and tolerability of atabecestat (JNJ-54861911), an oral BACE1 inhibitor, in early Alzheimer’s disease spectrum patients: a randomized, double-blind, placebo-controlled study and a two-period extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 20. dementiaresearch.org.au [dementiaresearch.org.au]
- 21. scispace.com [scispace.com]
- 22. fda.gov [fda.gov]
- 23. The Alzheimer’s Disease Assessment Scale–Cognitive Subscale (ADAS-Cog): Modifications and Responsiveness in Pre-Dementia Populations. A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Úvodní stránka | Česká a slovenská neurologie a neurochirurgie [csnn.eu]
- 25. videnscenterfordemens.dk [videnscenterfordemens.dk]
- 26. scribd.com [scribd.com]
- 27. The Alzheimer’s Disease Cooperative Study – Activities of Daily Living dependence score: revision and validation of an algorithm evaluating patient dependence across the spectrum of AD severity - PMC [pmc.ncbi.nlm.nih.gov]
- 28. CDR® Dementia Staging Instrument | Knight Alzheimer Disease Research Center | Washington University in St. Louis [knightadrc.wustl.edu]
- 29. auntminnie.com [auntminnie.com]
- 30. butler.org [butler.org]
- 31. Amyloid PET Scan for Alzheimer's Disease Assessment | UCSF Radiology [radiology.ucsf.edu]
- 32. ClinicalTrials.gov [clinicaltrials.gov]
- 33. Reference measurement procedure for CSF amyloid beta (Aβ)1-42 and the CSF Aβ1-42 /Aβ1-40 ratio - a cross-validation study against amyloid PET - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of LY3202626: A Procedural Guide for Laboratory Personnel
Introduction: As an investigational compound whose development has been discontinued, proper disposal of remaining LY3202626 is critical to ensure laboratory safety and environmental compliance. While a specific Safety Data Sheet (SDS) with disposal instructions for this compound is not publicly available, this guide provides a comprehensive operational and disposal plan based on established best practices for investigational drugs and laboratory chemicals. This procedure is designed to assist researchers, scientists, and drug development professionals in managing the disposal of this compound in a safe and compliant manner.
I. Pre-Disposal Safety and Hazard Assessment
Before initiating any disposal procedures, it is imperative to conduct a thorough safety assessment. Since the hazardous properties of this compound have not been fully characterized, it should be handled as a potentially hazardous substance.
A. Personal Protective Equipment (PPE): At a minimum, the following PPE should be worn when handling this compound:
-
Standard laboratory coat
-
Safety glasses or goggles
-
Chemical-resistant gloves (nitrile or neoprene recommended)
B. Engineering Controls: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.
C. Spill Management: In the event of a spill, isolate the area and prevent the spread of the material. For small spills, gently cover the material with an absorbent pad and decontaminate the area with a suitable laboratory disinfectant. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
II. Step-by-Step Disposal Protocol
The following protocol outlines the steps for the proper disposal of this compound. This procedure assumes that the compound will be treated as a hazardous chemical waste, which is the most conservative and recommended approach in the absence of specific data to the contrary.
Step 1: Container Preparation and Labeling
-
Select a Compatible Container: Choose a waste container that is compatible with the chemical properties of this compound. A high-density polyethylene (HDPE) or glass container with a secure screw-top lid is recommended.
-
Affix a Hazardous Waste Label: Obtain a hazardous waste label from your institution's EHS department. All fields on the label must be completed clearly and legibly.
-
Generator Information: Principal Investigator's name, department, and contact information.
-
Chemical Contents: List "this compound" as the chemical name. Do not use abbreviations. If mixed with other substances, list all components and their approximate percentages.
-
Step 2: Waste Accumulation
-
Solid Waste: Carefully transfer the solid this compound into the prepared and labeled hazardous waste container.
-
Contaminated Labware: Any disposable labware that has come into direct contact with this compound (e.g., pipette tips, weigh boats, contaminated gloves) should also be placed in the designated solid hazardous waste container.
-
Empty Original Containers: Empty containers that originally held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous liquid waste. After triple-rinsing, the container can be disposed of as non-hazardous waste, and any labels should be defaced.
Step 3: Storage of Hazardous Waste
-
Designated Satellite Accumulation Area (SAA): The hazardous waste container must be stored in a designated SAA. This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: The waste container should be placed in a secondary containment bin to prevent the spread of material in case of a leak.
-
Segregation of Incompatibles: Store the this compound waste away from incompatible chemicals. As a precaution, avoid storing it with strong oxidizing agents, acids, or bases.
Step 4: Arranging for Disposal
-
Contact EHS: Once the waste container is full or has been in storage for the maximum allowable time per your institution's policy (typically 9-12 months), contact your EHS department to arrange for a waste pickup.
-
Provide Documentation: Be prepared to provide the EHS department with all necessary information about the waste, as indicated on the hazardous waste label.
-
Professional Disposal: The EHS department will coordinate with a licensed hazardous waste vendor for the transportation and ultimate disposal of the this compound, which is typically accomplished through incineration.
III. Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, the following table summarizes key regulatory and safety parameters for laboratory chemical waste management.
| Parameter | Guideline/Regulation | Source |
| Maximum SAA Volume | 55 gallons | US EPA |
| Maximum Acutely Toxic Waste | 1 quart (liquid) or 1 kg (solid) | US EPA |
| Container Closure | Must be closed except when adding waste | US EPA |
| Waste Pickup Request | When container is full or at institutional time limit | Institutional EHS Policy |
IV. Experimental Protocols
As this compound is an investigational drug with discontinued development, there are no standard experimental protocols for its disposal. The protocol provided in this document is based on general best practices for chemical waste management in a laboratory setting.
V. Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Essential Safety and Logistics for Handling LY3202626
For Immediate Reference: This document outlines critical safety protocols, personal protective equipment (PPE) requirements, and disposal procedures for the potent, orally available BACE inhibitor, LY3202626.
This compound is a highly potent, central nervous system-penetrant BACE inhibitor.[1][2] Due to its potency, stringent safety measures are necessary to minimize exposure risk to laboratory personnel. This guide provides a comprehensive framework for the safe handling and disposal of this compound in a research setting.
Personal Protective Equipment (PPE)
The primary goal of PPE is to establish a barrier between the researcher and the potent compound. The level of PPE should be determined by a risk assessment of the specific procedures being performed. For potent compounds like this compound, a multi-layered approach to PPE is essential.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Solid Form (Powder) | Liquid Form (Solutions) |
| Hand Protection | Double-gloving with nitrile gloves. Ensure gloves are compatible with any solvents used. | Double-gloving with chemically resistant nitrile gloves. Regularly check for signs of degradation or permeation. |
| Eye Protection | ANSI-rated safety glasses with side shields or chemical splash goggles. | Chemical splash goggles. A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Body Protection | Disposable, low-permeability lab coat with long sleeves and tight cuffs. For higher-risk activities, a disposable gown or coveralls are recommended. | A fluid-resistant or impermeable lab coat or gown. |
| Respiratory Protection | For handling powders outside of a containment system, a powered air-purifying respirator (PAPR) is recommended.[3][4] At a minimum, a well-fitted N95 or higher-rated respirator should be used for low-dust potential tasks, within a certified chemical fume hood. | Work should be conducted in a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure. Respiratory protection is typically not required for handling solutions in such enclosures, but a risk assessment should be performed. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for minimizing exposure. The following workflow outlines the key steps for safely managing this compound from receipt to disposal.
Experimental Workflow for Handling this compound
Detailed Methodologies:
-
Preparation:
-
Designate a Handling Area: All work with this compound should be performed in a designated area, such as a chemical fume hood, to contain any potential spills or aerosols.
-
Assemble PPE: Before handling the compound, ensure all necessary PPE is readily available and has been inspected for integrity.
-
Prepare Spill Kit: A spill kit containing absorbent materials, appropriate deactivating agents (if known), and waste disposal bags should be located in the immediate vicinity.
-
-
Handling:
-
Weighing: The weighing of solid this compound should be conducted within a containment device, such as a glove box or a ventilated balance enclosure, to prevent the generation of airborne particles.
-
Dissolution: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
Experimental Use: All subsequent experimental steps should be carried out with the same level of care to prevent contact and aerosol generation.
-
-
Cleanup and Disposal:
-
Decontamination: All surfaces and equipment that have come into contact with this compound should be thoroughly decontaminated. The appropriate decontamination solution will depend on the nature of the compound and should be determined in consultation with your institution's Environmental Health and Safety (EHS) department.
-
Waste Disposal: All waste materials, including contaminated PPE, must be disposed of as hazardous chemical waste.
-
Doffing PPE: Remove PPE in a manner that avoids cross-contamination. The outer gloves should be removed first, followed by other protective gear. Wash hands thoroughly after removing all PPE.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Procedure |
| Unused/Expired Solid Compound | Treat as hazardous chemical waste. Place in a clearly labeled, sealed container. Do not mix with other waste streams unless explicitly permitted by your EHS department.[5] |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated, puncture-proof hazardous waste container. These items should not be disposed of in regular trash or standard biohazard bags.[6] |
| Liquid Waste (solutions containing this compound) | Collect in a labeled, leak-proof, and chemically compatible hazardous waste container. The container should be kept closed when not in use. |
| Contaminated PPE | All disposable PPE (gloves, lab coats, etc.) that has been in contact with this compound must be considered hazardous waste.[7] Place in a designated hazardous waste bag immediately after doffing. |
General Disposal Protocol:
-
Segregation: Do not mix this compound waste with other chemical or biological waste unless directed by your institution's EHS.[5]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other required information as per your institution's guidelines.
-
Storage: Store waste in a designated and secure satellite accumulation area until it is collected by trained EHS personnel.
-
Pickup: Follow your institution's procedures for requesting a hazardous waste pickup.
Logical Relationship for Disposal Decision-Making
Disclaimer: This guide provides general recommendations for the safe handling of this compound. Always consult your institution's specific safety protocols and Environmental Health and Safety department for guidance tailored to your location and facilities. A thorough risk assessment should be conducted before undertaking any new procedures involving this compound.
References
- 1. This compound | BACE inhibitor | Probechem Biochemicals [probechem.com]
- 2. Robust Pharmacodynamic Effect of this compound, a Central Nervous System Penetrant, Low Dose BACE1 Inhibitor, in Humans and Nonclinical Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 4. aiha.org [aiha.org]
- 5. benchchem.com [benchchem.com]
- 6. mcfenvironmental.com [mcfenvironmental.com]
- 7. Best Practices For Handling Potent APIs [outsourcedpharma.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
